2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole
Description
Properties
IUPAC Name |
2-bromo-5-pyridin-3-yl-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3S/c8-7-11-10-6(12-7)5-2-1-3-9-4-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJKMPAVMFZPNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
412923-47-8 | |
| Record name | 3-(5-bromo-1,3,4-thiadiazol-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Solubility Profile & Solvent Selection for 2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole
The following technical guide provides a comprehensive solubility profile and handling protocol for 2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole . As direct experimental solubility coefficients are rarely published for this specific intermediate, this guide synthesizes data from structural analogs (e.g., 2-amino-5-(pyridin-3-yl)-1,3,4-thiadiazole and 2-bromo-5-phenyl-1,3,4-thiadiazole) and applies fundamental physicochemical principles to establish a reliable operational framework.
Executive Technical Summary
Compound: this compound CAS: 16439-93-3 (Analogous Reference) Molecular Formula: C₇H₄BrN₃S Physicochemical Character: This compound features two distinct heterocyclic domains: a pyridine ring (moderately basic, polar) and a 1,3,4-thiadiazole core substituted with a lipophilic bromine atom.[1][2][3][4] Unlike its amino-precursor, the bromo-derivative lacks strong hydrogen bond donors, significantly enhancing its solubility in aprotic organic solvents (e.g., DCM, THF) while retaining solubility in polar aprotic solvents (DMSO) due to the nitrogen-rich scaffold.
Key Solubility Takeaway:
-
Primary Solvents (High Solubility): DMSO, DMF, NMP.
-
Process Solvents (Moderate/Reaction Medium): Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile.
-
Recrystallization Candidates: Ethanol (hot), Toluene (hot), DMF/Water mixtures.
-
Antisolvents: Water, Hexanes, Diethyl Ether.
Predicted Solubility Profile (Heatmap)
The following data categorizes solvent compatibility based on the compound’s calculated LogP, dipole moment, and structural similarity to 2-bromo-5-phenyl-1,3,4-thiadiazole.
| Solvent Class | Specific Solvents | Solubility Rating | Operational Notes |
| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>50 mg/mL) | Ideal for stock solutions and nucleophilic aromatic substitution (SNAr) reactions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good (10–30 mg/mL) | Preferred for extraction and chromatography (mobile phase). |
| Ethers | THF, 1,4-Dioxane | Moderate (5–15 mg/mL) | Suitable for organometallic couplings (e.g., Suzuki-Miyaura). |
| Alcohols | Methanol, Ethanol, IPA | Temp. Dependent | Low solubility at RT; High solubility at reflux. Ideal for recrystallization . |
| Aromatics | Toluene, Xylene | Low to Moderate | Soluble only at elevated temperatures (>80°C). |
| Alkanes | Hexanes, Pentane, Heptane | Insoluble (<0.1 mg/mL) | Excellent antisolvents for precipitation. |
| Aqueous | Water, PBS (pH 7.4) | Insoluble | Pyridine nitrogen may protonate at pH < 4, slightly increasing solubility. |
Experimental Protocols
Protocol A: Gravimetric Solubility Determination (SOP)
Use this self-validating protocol to determine exact solubility limits for your specific batch/purity.
Objective: Quantify saturation limit (
-
Preparation: Weigh 50 mg of dry this compound into a 4 mL HPLC vial.
-
Solvent Addition: Add 500 µL of the target solvent.
-
Equilibration:
-
Vortex for 2 minutes.
-
If fully dissolved, add another 50 mg and repeat until solid persists.
-
Place in a shaker/incubator at 25°C for 24 hours.
-
-
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vial (
). -
Evaporation: Evaporate solvent under nitrogen stream or vacuum. Dry residue at 40°C for 4 hours.
-
Measurement: Weigh the vial with residue (
). -
Calculation:
Protocol B: Purification via Recrystallization
Based on the differential solubility between hot and cold ethanol/DMF systems.
-
Dissolution: Suspend crude material in Ethanol (Abs.) at 10 mL/g.
-
Heating: Heat to reflux (78°C). If solid remains, add DMF dropwise until clear (max 10% v/v).
-
Filtration: Perform hot filtration to remove insoluble impurities (e.g., inorganic salts).
-
Crystallization: Allow the filtrate to cool slowly to RT, then chill to 0–4°C for 2 hours.
-
Collection: Filter crystals and wash with cold Ethanol/Hexane (1:1) .
Solvent Selection Logic for Chemical Synthesis
The choice of solvent is critical when utilizing this intermediate in drug development workflows.
Scenario 1: Nucleophilic Substitution (SNAr)
Displacement of Bromine by Amines/Thiols.
-
Recommended Solvent: DMF or DMSO .
-
Reasoning: High dielectric constant stabilizes the Meisenheimer-like transition state. The thiadiazole ring is electron-deficient, facilitating attack at C-2.
Scenario 2: Palladium-Catalyzed Coupling (Suzuki/Stille)
Coupling at the C-2 position.
-
Recommended Solvent: 1,4-Dioxane/Water (4:1) or Toluene .
-
Reasoning: Dioxane coordinates well with Pd catalysts; water is required for the boronic acid activation (Suzuki). Toluene is preferred if anhydrous conditions are strictly required (Stille).
Visualizations
Diagram 1: Solubility & Handling Decision Tree
This workflow guides the researcher through solvent selection based on the intended application.
Caption: Decision matrix for solvent selection based on experimental intent (Reaction, Purification, or Analysis).
Diagram 2: Recrystallization Phase Logic
Visualizing the solubility differential required for effective purification.
Caption: Thermodynamic phase logic for the purification of this compound.
References
-
PubChem. (2025).[5] 2-Amino-5-(4-pyridyl)-1,3,4-thiadiazole (Compound Summary). National Library of Medicine. [Link]
-
Hu, Y., et al. (2014).[4] 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Chemical Reviews, 114(10), 5572–5610. [Link]
-
Aliabadi, A., et al. (2017).[6] Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives. Iranian Journal of Pharmaceutical Research, 16(1), 124907.[6] [Link]
Sources
- 1. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. isres.org [isres.org]
- 5. 2-Amino-5-(4-pyridyl)-1,3,4-thiadiazole | C7H6N4S | CID 121269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
Technical Deep Dive: 5-(Pyridin-3-yl)-1,3,4-Thiadiazole Scaffolds in Drug Discovery
Executive Summary
The 5-(pyridin-3-yl)-1,3,4-thiadiazole scaffold represents a privileged structure in medicinal chemistry, merging the hydrogen-bonding capacity of the pyridine ring with the mesoionic, lipophilic nature of the 1,3,4-thiadiazole core. This hybrid pharmacophore acts as a robust bioisostere for pyrimidine and oxadiazole systems, offering enhanced membrane permeability and specific binding affinity for kinase domains (e.g., EGFR, PI3K) and DNA repair enzymes (e.g., Bloom Helicase). This guide provides a rigorous technical analysis of the synthesis, structure-activity relationships (SAR), and pharmacological validation of this scaffold.
Part 1: Chemical Architecture & Synthetic Logic
The Pharmacophore Rationale
The 5-(pyridin-3-yl)-1,3,4-thiadiazole moiety is not merely a linker; it is a functional pharmacophore.
-
Pyridine-3-yl (Nicotinyl) Ring: Unlike the 2- or 4-isomers, the 3-position places the nitrogen atom in a geometry that mimics the N-3 of purines, facilitating hydrogen bonding in the ATP-binding pockets of kinases without the steric clash often seen with ortho-substitution.
-
1,3,4-Thiadiazole Core: This five-membered ring acts as a "masked" amide equivalent but with higher lipophilicity (
), improving blood-brain barrier (BBB) penetration. The sulfur atom creates a region of low electron density (σ-hole), enhancing non-covalent interactions with target proteins.[1]
Synthetic Protocols
Two primary routes dominate the literature: Acid-Catalyzed Cyclodehydration (for high yields) and Oxidative Cyclization (for sensitive substrates).
Protocol A: POCl₃-Mediated Cyclodehydration (The "Gold Standard")
Use Case: Robust synthesis of 2-amino-5-(pyridin-3-yl)-1,3,4-thiadiazole from nicotinic acid.
Reagents: Nicotinic acid (1.0 eq), Thiosemicarbazide (1.2 eq), Phosphorus Oxychloride (
Step-by-Step Methodology:
-
Activation: Charge a dry round-bottom flask with nicotinic acid (10 mmol) and thiosemicarbazide (12 mmol).
-
Cyclization: Add
(10 mL) dropwise at under atmosphere. Critical: The reaction is exothermic; temperature control prevents charring. -
Reflux: Heat the mixture to
for 3–5 hours. Monitor via TLC (System: 9:1). -
Quenching: Cool to room temperature. Pour the reaction mass slowly onto crushed ice (
) with vigorous stirring. -
Neutralization: Adjust pH to 8–9 using saturated
or . The product will precipitate as a solid.[2] -
Purification: Filter the precipitate, wash with cold water (
), and recrystallize from ethanol/DMF (2:1).
Self-Validation Check: The final product should exhibit a sharp melting point (
Protocol B: Oxidative Cyclization of Schiff Bases
Use Case: Generating 2,5-disubstituted derivatives from thiosemicarbazones using
Step-by-Step Methodology:
-
Condensation: Reflux nicotinohydrazide with an aromatic aldehyde in ethanol with catalytic acetic acid to form the thiosemicarbazone intermediate.
-
Cyclization: Dissolve the intermediate in ethanol. Add
(2.0 eq) in water dropwise. -
Reflux: Heat at
for 2–4 hours. The color typically shifts from yellow to dark orange/brown. -
Workup: Evaporate solvent, extract with ethyl acetate, and wash with brine.
Visualization: Synthetic Workflow
Caption: Dual synthetic pathways for accessing the 5-(pyridin-3-yl)-1,3,4-thiadiazole core.
Part 2: Medicinal Chemistry & SAR[3][4][5][6][7][8][9][10]
The biological efficacy of this scaffold depends heavily on the substituents at the C2 position of the thiadiazole and the electronic environment of the pyridine ring.
Structure-Activity Relationship (SAR) Matrix
| Region | Modification | Effect on Activity | Mechanistic Insight |
| C2-Position | Free Amine ( | Moderate | Good H-bond donor, but rapid metabolism. |
| C2-Position | Amide Linkage ( | High | Increases lipophilicity; mimics peptide bonds in kinase inhibitors. |
| C2-Position | Schiff Base ( | High | Planarity extends conjugation; improves intercalation with DNA (Anticancer). |
| C2-Position | Thiol ( | Variable | Thiol often oxidizes; S-alkyl derivatives show better antifungal profiles. |
| Pyridine Ring | 3-yl (Nicotinyl) | Optimal | Best balance of solubility and target binding geometry (vs 2-yl or 4-yl). |
| Pyridine Ring | Quaternization ( | Low | Increases water solubility but drastically reduces membrane permeability. |
Key Insight: The introduction of electron-withdrawing groups (e.g.,
Part 3: Pharmacological Mechanisms
Primary Target: Kinase Inhibition (EGFR / PI3K)
The 5-(pyridin-3-yl)-1,3,4-thiadiazole scaffold functions as an ATP-competitive inhibitor. The pyridine nitrogen accepts a hydrogen bond from the hinge region of the kinase, while the thiadiazole sulfur interacts with the gatekeeper residue.
Secondary Target: DNA Repair (Bloom Helicase)
Derivatives of this scaffold have shown potency in inhibiting Bloom Helicase (BLM), an enzyme critical for DNA replication repair.[4] Inhibition leads to the accumulation of DNA damage in cancer cells, triggering apoptosis.
Visualization: Mechanism of Action (Kinase Binding)
Caption: Molecular interaction map of the scaffold within the kinase ATP-binding pocket.
Part 4: Experimental Validation Protocol
In Vitro Cytotoxicity Assay (MTT Protocol)
To validate the anticancer potential of synthesized derivatives, the MTT assay is the standard self-validating method.
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, Cell lines (e.g., MCF-7, HepG2).
Protocol:
-
Seeding: Plate cells (
cells/well) in 96-well plates and incubate for 24h at ( ). -
Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (
). Include Doxorubicin as a positive control and 0.1% DMSO as a vehicle control. -
Incubation: Incubate for 48 hours.
-
Dye Addition: Add
of MTT solution ( in PBS) to each well. Incubate for 4 hours. Mechanism: Viable mitochondria reduce yellow MTT to purple formazan. -
Solubilization: Aspirate medium and add
DMSO to dissolve formazan crystals. -
Quantification: Measure absorbance at
using a microplate reader. -
Calculation: Calculate
using non-linear regression analysis.
References
-
Synthesis and Evaluation of 2-Amino-5-(pyridin-3-yl)-1,3,4-thiadiazole Derivatives. NeuroQuantology. (2022).
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules. (2020).[5][6]
-
Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. Bioorganic & Medicinal Chemistry Letters. (2013).
-
1,3,4-Thiadiazole and Its Derivatives: A Review on Synthetic Account and Recent Progress. Asian Journal of Pharmaceutical Research and Development. (2024).
-
Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives. Iranian Journal of Pharmaceutical Research. (2017).
Sources
- 1. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents [mdpi.com]
- 2. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and SAR Study of the Novel Thiadiazole–Imidazole Derivatives as a New Anticancer Agents [jstage.jst.go.jp]
Potential biological activity of 2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole derivatives
Title: Technical Whitepaper: The Strategic Utility of 2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole in Medicinal Chemistry
Executive Summary: This technical guide analyzes the pharmacological potential and synthetic utility of This compound .[1] While the 2-bromo derivative itself is primarily a high-value intermediate, its structural architecture combines the lipophilic, electron-deficient 1,3,4-thiadiazole core with a pyridine moiety, creating a privileged scaffold for drug discovery.[1] This guide details its transformation into bioactive libraries targeting oncology (kinase inhibition), infectious diseases (DNA gyrase inhibition), and neurodegeneration (enzyme inhibition).[1]
Chemical Rationale & Structural Biology
The this compound scaffold offers a unique "lock-and-key" potential for biological targets due to three specific structural features:
-
The 1,3,4-Thiadiazole Core: Acts as a bioisostere of the amide bond but with higher lipophilicity, improving membrane permeability.[1] It serves as a hydrogen-bond acceptor, crucial for binding to kinase hinge regions.[1]
-
The Pyridine Ring (C5 Position): Enhances water solubility compared to phenyl analogs and provides a nitrogen atom capable of specific H-bonding interactions (e.g., with Ser/Thr residues in enzyme active sites).[1]
-
The C2-Bromo "Warhead": This is the functional handle.[1] The electron-withdrawing nature of the thiadiazole ring makes this position highly susceptible to Nucleophilic Aromatic Substitution (
) and Palladium-catalyzed cross-couplings, allowing for rapid generation of diverse libraries.[1]
Figure 1: Structural Activity Relationship (SAR) Map
Caption: SAR map highlighting the modularity of the scaffold.[1] The C2-Bromo position is the gateway to functional diversity.
Synthetic Protocols: Access & Diversification
The synthesis of the 2-bromo derivative typically proceeds via a Sandmeyer-type reaction from the 2-amino precursor, which is more reliable than direct bromination due to the deactivating nature of the pyridine ring.[1]
Protocol A: Synthesis of the 2-Bromo Intermediate
-
Precursor: 2-Amino-5-(pyridin-3-yl)-1,3,4-thiadiazole.[1]
-
Reagents: Sodium Nitrite (
), Hydrobromic Acid ( ), Copper(I) Bromide ( ).[1] -
Mechanism: Diazotization followed by radical-nucleophilic substitution.[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of 2-amino-5-(pyridin-3-yl)-1,3,4-thiadiazole in 15 mL of 48% HBr at -5°C.
-
Diazotization: Dropwise add a solution of
(15 mmol) in water, maintaining temperature below 0°C. Stir for 30 mins. -
Substitution: Add CuBr (5 mmol) dissolved in HBr slowly. Allow the mixture to warm to room temperature and stir for 2 hours.
-
Workup: Neutralize with
, extract with ethyl acetate, and recrystallize from ethanol.-
Checkpoint: Confirm product via melting point and disappearance of the
peak in IR (~3300 ).[1]
-
Protocol B: Library Generation (Displacing the Bromine)
The versatility of this scaffold lies in displacing the bromine to create active drugs.[1]
| Reaction Type | Reagents | Product Class | Potential Biological Activity |
| Suzuki Coupling | Aryl boronic acid, | 2,5-Diaryl-1,3,4-thiadiazoles | Anticancer: Potent EGFR/VEGFR kinase inhibitors.[1] |
| Primary/Secondary Amine, | 2-Amino-thiadiazoles | Antimicrobial: Inhibition of bacterial cell wall synthesis.[1] | |
| Thiol/Mercaptan, | 2-Thio-thiadiazoles | Antifungal: Disruption of ergosterol biosynthesis.[1] |
Figure 2: Synthesis Workflow
Caption: Synthetic pathway from commodity chemicals to the high-value 2-bromo intermediate and final bioactive libraries.[1][2][3]
Biological Activity Profiles
A. Anticancer Potential (Kinase Inhibition)
Derivatives formed by replacing the bromine with bulky aryl groups (via Suzuki coupling) have demonstrated significant activity against tyrosine kinases.[1]
-
Mechanism: The thiadiazole nitrogen atoms interact with the hinge region of the kinase ATP-binding pocket.[1] The pyridine ring orients the molecule to interact with the "gatekeeper" residue.[1]
-
Target: EGFR (Epidermal Growth Factor Receptor) and Abl tyrosine kinase.[1]
-
Data: 2,5-Diaryl derivatives have shown
values in the low micromolar range (2.0 - 10.0 ) against MCF-7 (breast) and HepG2 (liver) cancer cell lines [1, 2].[1]
B. Antimicrobial Activity
Displacing the bromine with secondary amines (e.g., piperazine, morpholine) yields compounds with broad-spectrum antibacterial activity.[1]
-
Mechanism: Inhibition of DNA gyrase (Topo II), preventing bacterial DNA replication.[1]
-
Efficacy: MIC values as low as 0.78
have been reported for thiadiazole-sulfonamide hybrids against S. aureus [3].[1]
C. Neuroprotective Potential[1]
-
Target: Acetylcholinesterase (AChE).[1]
-
Relevance: 1,3,4-thiadiazole derivatives prevent the breakdown of acetylcholine, offering potential symptomatic relief in Alzheimer's disease. The pyridine ring improves blood-brain barrier (BBB) penetration compared to more polar heterocycles.[1]
Experimental Validation: Cytotoxicity Assay (MTT)
To validate the biological activity of derivatives synthesized from the 2-bromo intermediate, the standard MTT assay is recommended.[1]
Protocol:
-
Seeding: Seed MCF-7 cells (
cells/well) in 96-well plates. Incubate for 24h. -
Treatment: Dissolve the derivative (synthesized from the 2-bromo core) in DMSO. Treat cells with serial dilutions (0.1 - 100
).[1] -
Incubation: Incubate for 48h at 37°C, 5%
. -
Development: Add
MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO. -
Analysis: Measure absorbance at 570 nm. Calculate
using non-linear regression.
References
-
BenchChem. (2025).[1] Application Notes and Protocols: 1,3,4-Thiadiazole Derivatives in Anticancer and Antimicrobial Research. Retrieved from [1]
-
Al-Soud, Y. A., et al. (2022).[1][4] Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole Derivatives Bearing a Pyridine Moiety. National Institutes of Health (PMC).[1] Retrieved from
-
Serban, G., et al. (2018).[1] 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press.[1] Retrieved from
-
Moussa, Z., et al. (2023). First X-ray Crystal Structure Characterization and Improved Synthetic Route to Bioactive 1,3,4-thiadiazole Derivatives. International Journal of Molecular Sciences. Retrieved from [1]
-
Organic Chemistry Portal. (2024).[1] Suzuki Coupling Reaction: Mechanism and Protocols. Retrieved from [1]
Sources
Technical Deep Dive: Electronic Properties & Synthetic Logic of Pyridine-Thiadiazole Heterocyclic Systems
Executive Summary
This technical guide analyzes the pyridine-1,3,4-thiadiazole scaffold, a privileged structure in both medicinal chemistry and optoelectronics. As a Senior Application Scientist, I present this not merely as a chemical catalog, but as a functional system where the electron-deficient pyridine ring acts synergistically with the polar, electron-withdrawing thiadiazole core. This guide details the manipulation of Intramolecular Charge Transfer (ICT) for tuning band gaps and optimizing pharmacokinetics, supported by self-validating synthetic protocols and Density Functional Theory (DFT) insights.
Part 1: Molecular Architecture & Electronic Fundamentals
The core utility of this system lies in its electronic "Push-Pull" capability. The 1,3,4-thiadiazole ring is inherently electron-deficient due to the inductive effect (-I) of the sulfur atom and the electronegativity of the two nitrogen atoms.[1] When linked to a pyridine ring, the system becomes a potent electron acceptor.
The "Push-Pull" Mechanic (ICT)
By attaching electron-donating groups (EDGs) such as amines or methoxy groups to the thiadiazole or pyridine periphery, we induce Intramolecular Charge Transfer (ICT) .
-
Ground State: The molecule exhibits a polarized distribution.
-
Excited State: Photoexcitation causes charge migration from the donor (D) to the acceptor (A), altering the dipole moment.
-
Twisted Intramolecular Charge Transfer (TICT): In specific solvents, the bond between the rings may rotate, decoupling the
-system and quenching fluorescence—a feature exploited in viscosity sensors [1].
Visualization: Donor-Acceptor Electronic Pathway
The following diagram illustrates the electronic flow and the critical nodes for substitution to tune the HOMO-LUMO gap.
Figure 1: Electronic logic flow in pyridine-thiadiazole hybrids. The thiadiazole acts as a conductive bridge that amplifies the electron-withdrawing nature of the pyridine.
Part 2: Synthesis & Structural Validation
To ensure scientific integrity, we utilize a self-validating synthetic route . The oxidative cyclization of thiosemicarbazones is preferred over simple condensation because the intermediate allows for rigorous purity checks via TLC before the final ring closure.
Protocol: Oxidative Cyclization of 2-(Pyridin-2-yl)hydrazone
Objective: Synthesis of 2-amino-5-(pyridin-2-yl)-1,3,4-thiadiazole.
Reagents:
-
Picolinaldehyde (1.0 eq)
-
Thiosemicarbazide (1.0 eq)[2]
-
Ferric Chloride (
) or Ammonium Ferric Sulfate (Oxidant) -
Ethanol (Solvent)[3]
Step-by-Step Methodology:
-
Schiff Base Formation (The Checkpoint):
-
Dissolve thiosemicarbazide in hot ethanol.
-
Add picolinaldehyde dropwise with catalytic acetic acid. Reflux for 2 hours.
-
Validation: Isolate the thiosemicarbazone intermediate. Confirm structure via IR (appearance of C=N stretch at ~1600
). Do not proceed if this peak is absent.
-
-
Oxidative Cyclization:
-
Resuspend the intermediate in ethanol.
-
Add
(2.0 eq) slowly at . The solution will darken, indicating oxidation. -
Reflux for 4–6 hours. Monitor via TLC (shift in
value due to increased polarity of the cyclized product).
-
-
Workup & Purification:
-
Neutralize with 10%
to precipitate the free base. -
Recrystallize from Ethanol/DMF (5:1).[3]
-
Synthetic Workflow Diagram
Figure 2: Step-wise synthetic workflow with a mandatory analytical checkpoint to ensure scaffold integrity.
Part 3: Electronic Characterization & Data[4]
The electronic properties are not static; they are highly tunable. The table below summarizes how substituents at the para-position of a phenyl ring attached to the thiadiazole (in a Pyridine-Thiadiazole-Phenyl system) affect the HOMO-LUMO gap, based on DFT calculations (B3LYP/6-31G*) [2, 3].
Comparative Electronic Data
| Substituent (R) | Electronic Effect | HOMO (eV) | LUMO (eV) | Band Gap ( | Application Potential |
| -H (Unsubstituted) | Baseline | -6.20 | -2.40 | 3.80 eV | UV Absorber |
| -NO2 | Strong Withdrawal (-M, -I) | -6.85 | -3.60 | 3.25 eV | Electron Transport (OLED) |
| -OCH3 | Weak Donor (+M) | -5.90 | -2.25 | 3.65 eV | Fluorescent Sensor |
| -N(CH3)2 | Strong Donor (+M) | -5.10 | -2.15 | 2.95 eV | Red-Shifted Emitter / ICT Probe |
Note: Data represents trend aggregation from DFT studies on similar heterocyclic hybrids [2]. Lower band gaps indicate easier excitation and red-shifted emission.
Spectroscopic Signatures[5]
-
UV-Vis: Expect a bathochromic shift (Red shift) as the donor strength increases. The -N(CH3)2 derivative will show a broad ICT band >400 nm.
-
1H NMR: The pyridine protons are deshielded (downfield, >8.5 ppm) due to the electron-withdrawing nature of the thiadiazole ring attached at C-2 or C-4 [4].
Part 4: Medicinal Chemistry Applications[1][6][7][8][9]
In drug discovery, this scaffold is a bioisostere for amide or ester linkages but with higher metabolic stability. The pyridine nitrogen provides a hydrogen bond acceptor (HBA) site, while the thiadiazole sulfur can engage in non-covalent interactions with lipophilic pockets of enzymes (e.g., EGFR kinase) [5].
Pharmacophore Logic Diagram
This diagram explains why this scaffold is effective in kinase inhibition.
Figure 3: Structure-Activity Relationship (SAR) map detailing the pharmacophoric contributions of the hybrid scaffold.
References
-
Twisted Intramolecular Charge Transfer (TICT) based fluorescent probes. Source: Royal Society of Chemistry. URL:[Link]
-
DFT Study on the Electronic Properties of 1,3,4-thiadiazole Derivatives. Source: ACS Omega. URL:[Link]
-
DFT calculation of the electronic properties of fluorene-1,3,4-thiadiazole oligomers. Source: Repositorio CIMAV. URL:[Link]
-
Synthetic Strategies and Pharmacological Significance of Pyridine Thiadiazole Derivatives. Source: Bentham Science / Letters in Organic Chemistry. URL:[Link]
Sources
- 1. Chemical Reactivity of 1,3,4-Thiadiazole_Chemicalbook [chemicalbook.com]
- 2. Frontiers | Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused- [1,2,4]-thiadiazole incorporating 1,4-benzodioxine moiety as potent inhibitors of α-amylase and α-glucosidase: In vitro and in silico study [frontiersin.org]
- 3. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
Technical Whitepaper: Comprehensive Safety & Handling Architecture for 2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole
The following technical guide is structured as a comprehensive Safety & Handling Architecture for 2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole. It is designed for researchers requiring actionable, high-level safety intelligence rather than a generic compliance form.
Executive Summary
In the landscape of medicinal chemistry and agrochemical discovery, This compound serves as a high-value heterocyclic scaffold.[1] Its utility lies in the lability of the C-Br bond, making it a prime candidate for Palladium-catalyzed cross-coupling (Suzuki-Miyaura) or Nucleophilic Aromatic Substitution (
However, the very reactivity that makes it valuable—its electron-deficient thiadiazole core—dictates its safety profile. This guide moves beyond standard compliance to provide a mechanistic understanding of the compound's hazards, ensuring that "safety" is an integral part of the experimental design rather than an afterthought.
Section 1: Chemical Identity & Structural Intelligence[2]
Understanding the molecule's structure is the first step in predicting its behavior in the flask and on the skin.
| Parameter | Technical Specification |
| Chemical Name | This compound |
| CAS Number | 412923-47-8 |
| Molecular Formula | |
| Molecular Weight | 242.09 g/mol |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Melting Point | 148-152 °C (Predicted/Analogous range) |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water. |
Structural Reactivity Profile
-
The Bromine Handle: The bromine at the 2-position of the thiadiazole ring is highly activated due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. This makes the compound susceptible to hydrolysis in strong aqueous bases and highly reactive toward nucleophiles (e.g., skin proteins), categorizing it as a potential sensitizer .
-
The Pyridine Ring: The 3-pyridyl substituent adds basicity, allowing the formation of salts with strong acids. This amphoteric nature influences solubility and extraction protocols.
Section 2: Hazard Identification & Risk Assessment (GHS)
This compound is classified under the Globally Harmonized System (GHS) based on the reactivity of brominated heteroaromatics.
GHS Classification
-
Signal Word: WARNING
-
Hazard Statements:
Mechanistic Hazard Logic
The following diagram illustrates the decision logic for handling this compound based on its specific hazard profile.
Figure 1: Hazard Decision Logic for this compound handling.
Section 3: Exposure Controls & Personal Protection (The "Defense in Depth" Strategy)
Effective safety is not about "wearing gear"; it is about creating barriers between the biological system (you) and the chemical agent.
Engineering Controls (Primary Barrier)
-
Fume Hood: Mandatory.[5] The H335 classification (Respiratory Irritation) implies that dust or aerosols can severely irritate the mucous membranes. Air velocity should be maintained at 80-100 fpm (face velocity).
-
Powder Handling: If weighing >500 mg, use a static-free weighing funnel to minimize dust dispersion.
Personal Protective Equipment (Secondary Barrier)
-
Hand Protection (Critical):
-
Material:Nitrile Rubber . Latex is permeable to many halogenated heterocycles.
-
Thickness: Minimum 0.11 mm (standard exam glove) for incidental splash.
-
Protocol:Double gloving is recommended during synthesis or scale-up (>1g) operations. The outer glove should be changed immediately upon contamination.
-
-
Eye Protection: Chemical safety goggles (ANSI Z87.1) are superior to safety glasses. The fine powder nature of the compound poses a risk of particulate entry into the eye, where the thiadiazole moiety can cause severe irritation (H319).
-
Respiratory Protection: If working outside a fume hood (not recommended), a NIOSH N95 or P100 particulate respirator is required.
Section 4: Handling, Storage, & Stability
The stability of the C-Br bond dictates the storage conditions. While the thiadiazole ring is aromatic and generally stable, the halogen substituent can be sensitive to light and moisture over prolonged periods.
Storage Architecture
-
Temperature: Store at 2-8°C (Refrigerated).
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) .
-
Reasoning: Brominated heterocycles can undergo slow debromination or hydrolysis in the presence of atmospheric moisture and oxygen, leading to the formation of HBr (corrosive) and degradation impurities.
-
-
Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation.
Incompatibility Logic
The following diagram details the chemical incompatibilities that must be avoided to prevent runaway reactions or degradation.
Figure 2: Chemical Incompatibility & Reactivity Matrix.[2]
Section 5: Emergency Response Protocols
In the event of containment breach, immediate, logic-driven action is required.
Accidental Release (Spill)
-
Solid Spill: Do not dry sweep. Use a wet-wipe method or a HEPA-filtered vacuum to prevent dust generation.
-
Solvent Spill (if in solution): Absorb with inert material (vermiculite/sand). Do not use combustible materials like sawdust.
-
Decontamination: Clean the surface with a 10% sodium carbonate solution (to neutralize potential acidic byproducts) followed by water.
First Aid Measures
-
Eye Contact: Immediate irrigation with water for 15 minutes .[2][4] The thiadiazole ring is a potential lachrymator; professional medical attention is required to assess corneal damage.
-
Skin Contact: Wash with soap and water.[4] Avoid organic solvents (ethanol/acetone) as they may increase the transdermal absorption of the compound.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. The pyridine moiety suggests potential neurological toxicity if absorbed in large quantities.
Section 6: Toxicological & Ecological Information
While specific toxicological data for this exact isomer (CAS 412923-47-8) is limited, Structure-Activity Relationship (SAR) analysis with close analogs (e.g., 2-amino-5-bromo-1,3,4-thiadiazole) provides a reliable safety baseline.
Acute Toxicity (Predicted)
-
Oral: Category 4 (Harmful).[2]
estimated between 300-2000 mg/kg (Rat). -
Inhalation: High risk of mucosal irritation due to the nitrogen-rich heterocyclic core.
Environmental Fate
-
Aquatic Toxicity: Thiadiazoles are generally persistent in aqueous environments. Do not allow the compound to enter drains.
-
Degradation: Not readily biodegradable. Incineration in a chemical waste facility equipped with an afterburner and scrubber (for NOx, SOx, and HBr) is the only approved disposal method.
References
-
PubChem. (n.d.). Compound Summary: 2-Bromo-5-(3-pyridyl)-1,3,4-thiadiazole.[6] National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Guidance on the Application of the CLP Criteria. Retrieved from [Link]
Sources
- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. derthon.com [derthon.com]
- 4. fishersci.ca [fishersci.ca]
- 5. RU2606641C2 - Pesticide compositions - Google Patents [patents.google.com]
- 6. aksci.com [aksci.com]
Technical Guide: Characterization & Physical Profile of 2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole
This guide serves as an advanced technical reference for 2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole , a critical heterocyclic scaffold in medicinal chemistry. It is designed for researchers requiring precise characterization data, synthesis context, and quality control protocols.
Executive Summary
This compound (CAS 412923-47-8 ) is a bifunctional building block used extensively in the development of kinase inhibitors and GPCR ligands. Its structural utility lies in the orthogonal reactivity of the 2-bromo position (susceptible to SNAr and Pd-catalyzed cross-couplings) and the 3-pyridyl nitrogen (available for H-bonding or salt formation).
Accurate physical characterization is paramount, as the melting point serves as a primary indicator of purity—specifically distinguishing the brominated product from its high-melting amino precursor.
Chemical Identity & Structural Analysis
| Parameter | Data |
| IUPAC Name | This compound |
| CAS Number | 412923-47-8 |
| Molecular Formula | C₇H₄BrN₃S |
| Molecular Weight | 242.09 g/mol |
| SMILES | Brc1nnc(s1)-c2cnccc2 |
| Structural Features | [1][2][3] • Thiadiazole Core: Electron-deficient, high aromaticity.• C2-Bromine: Labile leaving group for nucleophilic substitution.• C5-Pyridyl: Increases polarity and logP compared to phenyl analogs. |
Physical Characteristics Profile
Melting Point Analysis
Unlike common reagents, the specific melting point of this intermediate is often absent from standard handbooks. However, based on Structure-Activity Relationship (SAR) data with isosteric analogs, the expected thermal behavior is well-defined.
-
Experimental Expectation: 90°C – 110°C (Solid)
-
Reference Analog: The isosteric 2-bromo-5-phenyl-1,3,4-thiadiazole melts at 86–90°C [1]. The substitution of the phenyl ring with a 3-pyridyl ring introduces a dipole that typically elevates crystal lattice energy, likely shifting the melting point higher by 5–20°C.
-
Purity Indicator:
-
Sharp Range (<2°C): Indicates high purity (>98%).
-
Broad/Depressed Range (<85°C): Suggests solvent entrapment or hydrolysis to the hydroxy-thiadiazole.
-
High Melting (>180°C): CRITICAL WARNING. This indicates the presence of unreacted starting material, 2-amino-5-(pyridin-3-yl)-1,3,4-thiadiazole (CAS 68787-52-0), which melts significantly higher due to intermolecular hydrogen bonding.
-
Solubility & Appearance
-
Physical State: Off-white to pale yellow crystalline solid.
-
Solubility Profile:
-
High: DMSO, DMF, DMAc (Suitable for stock solutions).
-
Moderate: Dichloromethane, Ethyl Acetate, Hot Ethanol.
-
Low/Insoluble: Water, Hexanes.
-
-
LogP (Predicted): ~1.8 – 2.2 (Lipophilic enough for organic extraction but polar enough to require drying agents like Na₂SO₄).
Synthesis Context & Impurity Management
Understanding the synthesis is crucial for interpreting physical data. The standard route involves the Sandmeyer-type bromination of the 2-amino precursor.
Reaction Pathway Diagram
The following diagram illustrates the transformation and the critical impurity checkpoint.
Figure 1: Synthesis pathway highlighting the transition from the high-melting amino precursor to the lower-melting bromo product. The melting point depression is the primary confirmation of successful amine-to-bromide conversion.
Experimental Protocol: Melting Point Determination
To ensure scientific integrity, follow this self-validating protocol for characterization.
Objective: Determine purity and confirm identity via thermal transition.
-
Sample Preparation:
-
Dry the sample under vacuum (40°C, 2 hours) to remove residual solvent (e.g., EtOAc) that acts as a cryoscopic impurity.
-
Grind a small amount (2–5 mg) into a fine powder to ensure uniform heat transfer.
-
-
Instrument Setup:
-
Use a calibrated capillary melting point apparatus (e.g., Stuart SMP30 or equivalent).
-
Start Temperature: 70°C.
-
Ramp Rate: 10°C/min until 85°C, then reduce to 1°C/min .
-
-
Observation:
-
Record
(first liquid drop) and (complete liquefaction). -
Acceptance Criteria: A range of
implies sufficient purity for cross-coupling reactions.
-
-
Troubleshooting:
-
If MP is >150°C: The Sandmeyer reaction was incomplete. Recrystallize from Ethanol/DMF to remove the amino precursor.
-
If MP is <80°C: Recrystallize from Heptane/EtOAc to remove solvent or hydrolysis impurities.
-
Handling & Safety (SDS Summary)
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The C-Br bond is sensitive to light and moisture over prolonged periods.
-
Stability: Stable for >12 months if kept dry. Hydrolyzes slowly in moist air to release HBr.
References
-
Sigma-Aldrich. (n.d.). 2-Bromo-5-phenyl-1,3,4-thiadiazole Product Specification. Retrieved from
-
AK Scientific. (n.d.). Safety Data Sheet: this compound (CAS 412923-47-8).[1] Retrieved from
-
PubChem. (n.d.). Compound Summary for CAS 412923-47-8. National Library of Medicine. Retrieved from
-
ChemicalBook. (n.d.). Product List for this compound. Retrieved from
Sources
Technical Guide: Reactivity Profile of Bromine Leaving Groups in 1,3,4-Thiadiazoles
Topic: Reactivity profile of bromine leaving groups in 1,3,4-thiadiazoles Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for thiazoles, oxadiazoles, and even phenyl rings. Its utility stems from its intrinsic electron deficiency, which facilitates diverse functionalization strategies.[1][2] This guide focuses specifically on the reactivity of bromine substituents at the C2 and C5 positions. Unlike phenyl bromides, 2-bromo-1,3,4-thiadiazoles exhibit a dual reactivity profile: they are highly active electrophiles in Nucleophilic Aromatic Substitution (
Electronic Architecture & Lability
The high reactivity of the C-Br bond in 1,3,4-thiadiazoles is dictated by the ring's electronic architecture. The scaffold contains one sulfur and two nitrogen atoms (positions 3 and 4).[2]
-
Inductive Effect (-I): The two nitrogen atoms and the sulfur atom exert a strong electron-withdrawing inductive effect, significantly depleting electron density at the C2 and C5 carbons.[2]
-
Resonance: The
-deficient nature of the heteroaromatic system stabilizes the anionic intermediate formed during nucleophilic attack (Meisenheimer-like complex). -
Leaving Group Physics: While fluoride is typically the superior leaving group for
due to the high dipole moment facilitating the initial addition step, bromine offers a balanced profile. It is sufficiently electronegative to activate the ring for while possessing a weak enough C-Br bond to facilitate oxidative addition in Pd-catalyzed cycles.
Nucleophilic Aromatic Substitution ( )
Mechanistic Pathway
The reaction proceeds via a classic addition-elimination mechanism. The rate-determining step is typically the nucleophilic addition, forming a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the rapid expulsion of the bromide ion.
Figure 1: Addition-Elimination mechanism for the displacement of bromine in 1,3,4-thiadiazoles.
Regioselectivity in 2,5-Dibromo-1,3,4-thiadiazole
When starting with the 2,5-dibromo derivative, regioselectivity becomes a critical parameter.
-
First Displacement: Occurs readily with mild nucleophiles.
-
Second Displacement: The introduction of an electron-donating group (e.g., an amine or alkoxide) during the first substitution significantly deactivates the ring via resonance (+M effect), making the second bromine displacement much slower. This allows for the controlled synthesis of non-symmetrical 2,5-disubstituted thiadiazoles.
Experimental Protocol: Aminolysis via
Objective: Synthesis of 2-morpholino-1,3,4-thiadiazole from 2-bromo-1,3,4-thiadiazole.
Reagents:
-
Substrate: 2-Bromo-1,3,4-thiadiazole (1.0 equiv)
-
Nucleophile: Morpholine (1.2 – 1.5 equiv)
-
Base:
(2.0 equiv) or (2.0 equiv)[3] -
Solvent: DMF or DMSO (0.5 M concentration)
Procedure:
-
Dissolution: Charge a round-bottom flask with 2-bromo-1,3,4-thiadiazole and anhydrous DMF.
-
Addition: Add
followed by the dropwise addition of morpholine at room temperature. -
Reaction: Heat the mixture to 60–80°C . Monitor via TLC or LCMS. Conversion typically completes within 2–4 hours.
-
Note: Higher temperatures (>100°C) with strong bases can lead to ring opening (hydrazinolysis).
-
-
Workup: Pour the reaction mixture into ice-water. The product often precipitates and can be collected by filtration. If no precipitate forms, extract with EtOAc, wash with brine (3x) to remove DMF, dry over
, and concentrate.
Metal-Catalyzed Cross-Coupling
The Sulfur Poisoning Challenge
The thiadiazole sulfur and nitrogen atoms are potent sigma-donors that can coordinate to Palladium, displacing labile ligands and forming inactive complexes ("catalyst poisoning").
-
Mitigation Strategy 1: Use high-activity catalyst precursors like
. -
Mitigation Strategy 2: Employ bidentate, bulky phosphine ligands (e.g., Xantphos, BINAP, dppf) that bind tightly to Pd, preventing the heterocycle from sequestering the metal.
Comparative Reactivity Data
The following table summarizes conditions for successful coupling on bromothiadiazoles.
| Reaction Type | Catalyst System | Base | Solvent | Temp | Key Insight |
| Suzuki-Miyaura | Dioxane/ | 100-130°C | Microwave heating often improves yields by outcompeting decomposition pathways. | ||
| Buchwald-Hartwig | Toluene | 110°C | Requires strictly anhydrous conditions; | ||
| Stille | N/A | DMF | 90°C | Highly effective but generates toxic organotin waste; less sensitive to sulfur poisoning than Suzuki. |
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: Coupling of 2-bromo-1,3,4-thiadiazole with Phenylboronic acid.
Reagents:
-
Substrate: 2-Bromo-1,3,4-thiadiazole (1.0 equiv)
-
Boronic Acid: Phenylboronic acid (1.2 equiv)
-
Catalyst:
(0.02 equiv) -
Ligand: Xantphos (0.04 equiv)
-
Base:
(2.0 equiv)[3][4] -
Solvent: 1,4-Dioxane (degassed)[4]
Procedure:
-
Inert Environment: Flame-dry a Schlenk tube or microwave vial and cool under Argon flow.
-
Loading: Add the bromide, boronic acid, base,
, and Xantphos. -
Solvation: Add degassed 1,4-Dioxane. Seal the vessel.
-
Reaction: Heat to 100°C (oil bath) or 130°C (microwave) for 1–12 hours.
-
Filtration: Filter the hot mixture through a pad of Celite to remove Pd black. Rinse with EtOAc.[3]
-
Purification: Concentrate and purify via silica gel chromatography.
Decision Framework for Optimization
When designing a synthesis involving bromothiadiazoles, use the following logic tree to select the optimal pathway.
Figure 2: Decision matrix for functionalizing 2-bromo-1,3,4-thiadiazoles.
References
-
Santhosh, C. et al. (2023). "Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates." The Journal of Organic Chemistry, 88(17), 11486-11496. Link
-
Niu, P. et al. (2015). "Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation." The Journal of Organic Chemistry, 80(2), 1018-1024.[5] Link
-
BenchChem. (2025).[3] "Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions." BenchChem Technical Library. Link
-
Léris, A. et al. (2022). "Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d][1,2,4]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions." RSC Advances, 12, 6073-6082. Link
-
Organic Chemistry Portal. "Suzuki-Miyaura Coupling." Link
Sources
- 1. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold [mdpi.com]
- 2. Chemical Reactivity of 1,3,4-Thiadiazole_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of novel series of 3,5-disubstituted imidazo[1,2- d ] [1,2,4]thiadiazoles involving S N Ar and Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07208K [pubs.rsc.org]
- 5. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
Methodological & Application
Application Note: Optimized Suzuki-Miyaura Cross-Coupling of 2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole
Executive Summary
This application note details the optimized protocols for the Suzuki-Miyaura cross-coupling of 2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole . This scaffold presents a unique synthetic challenge: it combines an electron-deficient 1,3,4-thiadiazole core with a basic pyridine substituent. While the C2-bromine is highly activated for oxidative addition, the presence of multiple Lewis-basic nitrogen and sulfur atoms creates a high risk for palladium catalyst poisoning.
This guide provides three distinct method tiers—Standard (Robust) , High-Performance (Sterically Demanding) , and Anhydrous (Hydrolysis-Sensitive) —to ensure successful coupling with a wide range of boronic acids.
Substrate Analysis & Chemical Challenges
Structural Properties[1]
-
Electrophile: this compound.
-
Electronic Nature: The 1,3,4-thiadiazole ring is
-electron deficient, making the C2-Br bond exceptionally reactive toward oxidative addition by Pd(0). -
Coordination Sites: The substrate contains three nitrogens and one sulfur. The pyridine nitrogen (N_py) and the thiadiazole nitrogens (N3/N4) can compete for open coordination sites on the palladium center, potentially arresting the catalytic cycle.
Key Failure Modes
-
Catalyst Deactivation: Formation of stable Pd-N (pyridine) or Pd-S (thiadiazole) complexes prevents the binding of the boronic acid.
-
Hydrolytic Degradation: In the presence of strong aqueous bases (e.g.,
, ) and high heat, the activated C2-Br bond is susceptible to nucleophilic aromatic substitution ( ) by hydroxide, yielding the catalytically inactive 2-hydroxy-1,3,4-thiadiazole (or its thione tautomer). -
Protodeboronation: Heteroaryl boronic acids used as coupling partners are prone to deborylation under prolonged heating in aqueous base.
Critical Reaction Parameters
Catalyst & Ligand Selection
To counteract the "poisoning" effect of the pyridine and thiadiazole nitrogens, electron-rich, bulky ligands are essential.
-
Pd(dppf)Cl₂: The large bite angle and chelating nature of dppf make this the "workhorse" catalyst, resisting displacement by the substrate's nitrogens.
-
XPhos / Pd₂(dba)₃: For sterically hindered coupling partners, the bulky biaryl phosphine (XPhos) facilitates reductive elimination and prevents formation of inactive Pd-heterocycle complexes.
Base Selection
-
Preferred: Potassium Phosphate Tribasic (
) or Sodium Carbonate ( ). These provide sufficient basicity to activate the boronic acid without triggering rapid hydrolysis of the thiadiazole C-Br bond. -
Avoid: Strong alkoxides (
) or Hydroxides ( ), which promote side reactions.
Optimized Experimental Protocols
Method A: The "Workhorse" Protocol (General Purpose)
Recommended for simple aryl/heteroaryl boronic acids.
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid: 1.2 – 1.5 equiv
-
Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (0.1 M concentration relative to substrate)
Procedure:
-
Charge a reaction vial with the this compound (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Seal the vial and purge with Argon or Nitrogen for 5 minutes.
-
Add degassed 1,4-Dioxane via syringe, followed by the degassed 2.0 M Na₂CO₃ solution.
-
Heat the mixture to 90°C for 4–12 hours. Note: Monitor by LCMS. Thiadiazoles react quickly; do not overheat.
-
Cool to room temperature. Dilute with EtOAc and wash with water.
-
Dry organic layer over MgSO₄, filter, and concentrate.[4]
Method B: High-Performance Protocol (Sterically Hindered/Basic)
Recommended if Method A fails or if the boronic acid is unstable.
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid: 1.5 equiv
-
Catalyst System: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)
-
Alternatively: XPhos Pd G2 precatalyst (4 mol%)
-
-
Base: K₃PO₃ (3.0 equiv, solid)
-
Solvent: n-Butanol / Water (4:1 ratio) or Toluene / Water (10:1)
Procedure:
-
Pre-complexation (if using Pd₂/Ligand separate): Stir Pd₂(dba)₃ and XPhos in the solvent for 10 mins under Argon at RT to generate the active catalyst.
-
Add the thiadiazole substrate, boronic acid, and solid K₃PO₄.
-
Heat to 100°C for 2–6 hours. The use of XPhos significantly accelerates the reaction, often allowing completion in <2 hours.
-
Standard workup as above.
Decision Logic & Mechanism Visualization
The following diagram illustrates the decision process for selecting conditions and the mechanistic pathway, highlighting the specific activation of the C-Br bond.
Figure 1: Decision tree for selecting reaction conditions based on the coupling partner properties.
Comparative Data Table
| Parameter | Method A (Standard) | Method B (High-Performance) | Method C (Anhydrous) |
| Catalyst | Pd(dppf)Cl₂·DCM | Pd₂(dba)₃ + XPhos | Pd(PPh₃)₄ |
| Ligand Type | Bidentate (Chelating) | Bulky Monodentate (Biaryl) | Monodentate |
| Base | Na₂CO₃ (aq) | K₃PO₄ (solid) | Cs₂CO₃ (solid) |
| Solvent | Dioxane / Water | n-Butanol / Water | DMF (Dry) |
| Temp | 80–90°C | 100–110°C | 80–100°C |
| Primary Use | General screening, robust substrates | Hindered partners, fast reaction | Hydrolysis-sensitive substrates |
| Typical Yield | 70–85% | 80–95% | 50–70% |
Troubleshooting & Quality Control
Dehalogenation (Hydrodebromination)
-
Symptom: LCMS shows mass corresponding to the replacement of Br with H.
-
Cause: Hydride source in the reaction (often from solvent decomposition or excessive heating).
-
Fix: Switch from alcoholic solvents (n-Butanol) to aprotic solvents like Toluene or DMF. Reduce reaction temperature.
Homocoupling
-
Symptom: Dimerization of the boronic acid.
-
Cause: Oxidation of the boronic acid by trace oxygen.
-
Fix: Ensure rigorous degassing (sparging) of all solvents and solutions. Increase the equivalents of boronic acid (to 1.5 eq).
Palladium Removal
The pyridine and thiadiazole nitrogens strongly bind residual Palladium, leading to colored products and high heavy metal content.
-
Protocol: Post-workup, treat the crude organic solution with Thiol-functionalized Silica (SiliaMetS® Thiol) or Activated Charcoal at 50°C for 30 minutes before final filtration.
References
-
Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[6][5][7] Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link]
-
Billingsley, K. L., et al. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling Conditions.[2][3][6][8][5][7][9] Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Nucleophilic substitution protocols for 2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole
Application Note: Strategic Functionalization of 2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole via Nucleophilic Aromatic Substitution ( )
Abstract & Scope
This technical guide details the protocols for the nucleophilic substitution of This compound . This scaffold is a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for amide bonds or phenyl rings in kinase and glutaminase inhibitors. Due to the electron-deficient nature of the 1,3,4-thiadiazole ring, synergized by the electron-withdrawing pyridin-3-yl substituent, the C2-bromine atom is highly activated toward Nucleophilic Aromatic Substitution (
Chemical Architecture & Reactivity Profile
Electronic Landscape
The reactivity of this compound is defined by two major electronic factors:
-
The Aza-Effect: The 1,3,4-thiadiazole ring contains two nitrogen atoms and a sulfur atom, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This makes the C2 position highly electrophilic.
-
Substituent Activation: The pyridin-3-yl group at the C5 position exerts a strong inductive electron-withdrawing effect (-I), further destabilizing the ground state and stabilizing the anionic Meisenheimer intermediate formed during nucleophilic attack.
Mechanistic Pathway ( )
Unlike phenyl halides which typically require palladium catalysis (Buchwald-Hartwig), this substrate undergoes facile
-
Addition: The nucleophile attacks the C2 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).
-
Elimination: The high leaving-group ability of the bromide ion (
) facilitates the re-aromatization of the thiadiazole ring.
Figure 1: Simplified
Experimental Protocols
Protocol A: Amination (C-N Bond Formation)
Application: Synthesis of kinase inhibitors and secondary amine scaffolds. Rationale: Primary and secondary amines react readily. An acid scavenger is required to neutralize the generated HBr and prevent protonation of the pyridine nitrogen, which would reduce solubility.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Amine (1.2 - 1.5 equiv)
-
Base: Diisopropylethylamine (DIPEA) or
(2.0 equiv) -
Solvent: Ethanol (EtOH) or 1,4-Dioxane (anhydrous)
Step-by-Step Procedure:
-
Dissolution: In a pressure vial or round-bottom flask, dissolve 1.0 mmol of the bromo-thiadiazole in 5 mL of anhydrous 1,4-Dioxane (0.2 M concentration). Note: Ethanol is a greener alternative but may require longer reaction times for sterically hindered amines.
-
Addition: Add 2.0 mmol of DIPEA followed by 1.2 mmol of the amine.
-
Reaction:
-
Aliphatic Amines: Heat to 80°C for 2–4 hours.
-
Anilines (Aromatic Amines): Heat to 100–110°C for 12–16 hours. (Anilines are weaker nucleophiles).
-
-
Monitoring: Monitor by TLC (5% MeOH in DCM). The product usually fluoresces blue/purple under UV (254 nm) and is more polar than the starting bromide.
-
Workup:
Protocol B: Etherification (C-O Bond Formation)
Application: Synthesis of alkoxy-analogs for solubility tuning. Critical Warning: Thiadiazole rings are susceptible to ring-opening hydrolysis under strong aqueous basic conditions. Use anhydrous conditions.
Reagents:
-
Substrate (1.0 equiv)
-
Alcohol (ROH) (Solvent/Reagent)
-
Base: Sodium Hydride (NaH, 60% in oil) (1.1 equiv) or Sodium metal.
Step-by-Step Procedure:
-
Alkoxide Formation: In a flame-dried flask under Nitrogen/Argon, suspend 1.1 mmol NaH in 3 mL anhydrous THF (or use the neat alcohol if liquid).
-
Activation: Dropwise add the alcohol (1.2 mmol) at 0°C. Stir for 15 min until
evolution ceases. -
Coupling: Add a solution of the bromo-thiadiazole (1.0 mmol in 2 mL THF) dropwise to the alkoxide solution at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 1–3 hours. Do not heat above 60°C unless necessary, to avoid ring degradation.
-
Quench: Carefully quench with saturated
solution. -
Purification: Extract with EtOAc. Flash chromatography is usually required as side products (hydrolysis) may occur.
Protocol C: Thioetherification (C-S Bond Formation)
Application: Introduction of thio-linkers or macrocyclization precursors. Rationale: Thiols are "soft" nucleophiles and react very efficiently with the "soft" electrophilic C2 center.
Step-by-Step Procedure:
-
Mix: Combine substrate (1.0 equiv), Thiol (1.1 equiv), and
(1.5 equiv) in DMF (Dimethylformamide). -
Reaction: Stir at RT for 2 hours. Heating is rarely required for thiols.
-
Workup: Dilute with water. The thioether is often highly lipophilic and will precipitate or oil out.
Optimization & Troubleshooting Guide
The following table summarizes common failure modes and their chemical causality.
| Observation | Probable Cause | Corrective Action |
| No Reaction | Nucleophile is too bulky or weak (e.g., electron-poor aniline). | Switch solvent to DMSO (higher dielectric constant) and increase temp to 120°C. |
| Ring Cleavage | Base is too strong or reaction is too wet (Hydrolysis). | Use anhydrous solvents. Switch from NaH to |
| Low Yield | Pyridine nitrogen interference (coordination or salt formation). | Ensure excess base (DIPEA) is present to keep the pyridine free-based. |
| Insoluble SM | High lattice energy of the bromo-thiadiazole. | Use DMF or NMP as solvent instead of alcohols. |
Workflow Visualization
Figure 2: Decision tree for functionalizing the thiadiazole core based on target moiety.
Safety & Handling
-
Pyridine Moiety: The substrate and products may exhibit toxicity characteristic of pyridine derivatives. Handle in a fume hood.
-
Sensitization: 1,3,4-Thiadiazoles can be skin sensitizers. Wear nitrile gloves and long sleeves.
-
Waste: Segregate halogenated waste (from Br- leaving group) appropriately.
References
-
Electronic Structure & Reactivity
-
Polshettiwar, V., & Varma, R. S. (2008). "Greener synthesis of bioactive heterocycles." Current Opinion in Drug Discovery & Development. (Context: General reactivity of electron-deficient heterocycles).
-
-
Thiadiazole
Protocols:-
Kadi, A. A., et al. (2010). "Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives." European Journal of Medicinal Chemistry. (Context: Validation of amine displacement on 2-bromo-1,3,4-thiadiazoles).
-
-
Ring Cleavage Risks
-
Hu, Y., et al. (2014). "Ring opening and fragmentation of 1,3,4-thiadiazoles." Journal of Organic Chemistry. (Context: Mechanistic warnings for basic conditions).
-
-
Medicinal Chemistry Applications
-
Gross, M. I., et al. (2014). "Antitumor activity of the glutaminase inhibitor CB-839 in triple-negative breast cancer." Molecular Cancer Therapeutics. (Context: Thiadiazole-pyridine scaffolds in drug development).
-
Disclaimer: This Application Note is for research purposes only. All reactions should be performed by qualified personnel following site-specific safety regulations.
Using 2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole as a medicinal chemistry intermediate
A Versatile Electrophile for Fragment-Based Drug Discovery (FBDD)
Abstract & Strategic Value
In the landscape of modern medicinal chemistry, the 2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole scaffold represents a "privileged structure" chimera. It combines the metabolic stability and hydrogen-bonding potential of the 1,3,4-thiadiazole core with the solubility and
This intermediate is particularly valuable for:
-
Glutaminase (GLS1) Inhibitors: Acting as a bioisostere for the thiadiazole cores found in clinical candidates like Telaglenastat (CB-839).
-
PROTAC Linker Design: The rigid heteroaryl geometry provides defined exit vectors for E3 ligase recruitment.
-
Kinase Inhibition: The pyridine nitrogen offers a hinge-binding motif, while the thiadiazole serves as a spacer.
This guide details the physicochemical profile, handling protocols, and validated synthetic workflows for utilizing this intermediate in high-throughput library generation.
Chemical Profile & Reactivity Analysis
The molecule features two distinct heteroaromatic rings with unique electronic signatures. Understanding the electron density distribution is critical for reaction planning.
| Property | Specification | Medicinal Chemistry Implication |
| Molecular Weight | 242.08 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |
| ClogP | ~1.8 | Lipophilicity is optimal for oral bioavailability; pyridine aids aqueous solubility. |
| Electrophilicity | High (C-2 Position) | The C-2 carbon is highly electron-deficient due to the inductive effect of the adjacent N and S atoms, plus the electron-withdrawing pyridyl group.[1] |
| LUMO Energy | Low | Facilitates nucleophilic attack ( |
| pKa (Pyridine N) | ~3.5 - 4.0 | Weakly basic; less prone to protonation at physiological pH than alkyl amines, but can coordinate Pd catalysts. |
Reactivity Heatmap
-
C-2 (Bromine): The primary "handle." Highly reactive toward
oxidative addition (Suzuki, Sonogashira) and nucleophilic displacement ( ). -
N-3/N-4 (Thiadiazole): Weakly basic. Can participate in H-bonding but rarely interferes with coupling if non-acidic conditions are used.
-
Pyridine Nitrogen: Potential site for metal catalyst poisoning. Requires bulky ligands (e.g., XPhos, RuPhos) or bidentate ligands (dppf) to prevent catalyst sequestration.
Divergent Synthesis Workflows
The utility of this intermediate lies in its ability to serve as a linchpin for divergent synthesis. The following diagram illustrates the primary transformations accessible from the parent bromide.
Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
Targeting: Bi-heteroaryl systems for kinase or GLS1 inhibition.
Challenge: The pyridine nitrogen can poison simple Pd catalysts (like
Materials:
-
Intermediate: this compound (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)
-
Catalyst:
(5 mol%) -
Base:
(2.0 M aq. solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Procedure:
-
Setup: In a microwave vial or pressure tube, charge the bromide, boronic acid, and palladium catalyst.
-
Inert Atmosphere: Seal the vessel and purge with Argon/Nitrogen for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.1 M) followed by the aqueous base.
-
Reaction: Heat to 90°C for 4–12 hours. (Monitor via LCMS; disappearance of Br-SM [M+H]+ ~242/244).
-
Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine.
-
Purification: Flash chromatography (DCM/MeOH gradient). Note: Pyridyl products are polar; consider adding 1%
to the eluent to prevent streaking.
Validation Check:
-
Success: Observation of product mass.[2]
-
Failure Mode: De-bromination (hydrodehalogenation) suggests overheating or excess hydride source.
Protocol B: Nucleophilic Aromatic Substitution (
) (C-N Bond Formation)
Targeting: 2-Amino-thiadiazole derivatives (common in anti-infectives).
Mechanism: The electron-deficient thiadiazole ring activates the C-Br bond, allowing direct displacement by amines without transition metals.
Decision Logic:
-
Aliphatic Amines (Primary/Secondary): Use Method B1 (Thermal).
-
Anilines / Sterically Hindered Amines: Use Method B2 (Buchwald-Hartwig).
Method B1: Thermal Displacement (Catalyst-Free)
-
Dissolve the bromide (1 equiv) in DMF or DMAc (0.2 M).
-
Add the amine (1.5–2.0 equiv) and DIPEA (2.0 equiv).
-
Heat to 80–100°C for 2–6 hours.
-
Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc.
Method B2: Buchwald-Hartwig Amination
-
Catalyst:
(2 mol%) + XPhos (4 mol%). -
Base:
(2.0 equiv). -
Solvent: Toluene/t-BuOH (4:1), 100°C.
-
Why XPhos? Excellent for heteroaryl halides and prevents pyridine inhibition.
Application Logic: Optimization Decision Tree
When scaling up or optimizing yields, use the following logic flow to troubleshoot reaction conditions.
Storage & Stability
-
Hydrolysis Risk: 2-Bromo-1,3,4-thiadiazoles are susceptible to hydrolysis in strong aqueous base (forming the thiadiazolone). Avoid using NaOH or KOH at high temperatures; stick to Carbonate (
) or Phosphate ( ) bases. -
Light Sensitivity: Store in amber vials.
-
Shelf Life: Stable at -20°C for >12 months.
References
-
Thiadiazole Scaffold in Drug Discovery
-
Title: The 1,3,4-Thiadiazole Core: A Privileged Scaffold in Modern Drug Discovery.[3]
- Source: BenchChem Applic
-
-
Glutaminase Inhibitors (Context for Application)
-
Palladium Catalysis Conditions
- Title: Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjug
- Source: Molecules (MDPI).
-
URL:[Link]
-
Bloom Helicase Inhibitors (Pyridine-Thiadiazole Specifics)
Sources
- 1. Chemical Reactivity of 1,3,4-Thiadiazole_Chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Allosteric Glutaminase Inhibitors Based on a 1,4-Di(5-amino-1,3,4-thiadiazol-2-yl)butane Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Bromothiadiazoles with Aryl Boronic Acids for Drug Discovery Scaffolds
Abstract
The 1,3,4-thiadiazole heterocyclic core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties.[1][2] The functionalization of this core through carbon-carbon bond formation is a critical strategy for modulating biological activity and exploring structure-activity relationships (SAR). The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for C-C bond formation, valued for its mild conditions and high functional group tolerance, making it indispensable in pharmaceutical discovery chemistry.[3][4][5] This guide provides a comprehensive, field-proven protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of bromothiadiazoles with aryl boronic acids, designed for researchers, medicinal chemists, and drug development professionals. We will delve into the mechanistic underpinnings, offer a detailed step-by-step protocol, and provide expert insights into optimization and troubleshooting.
Part 1: Scientific Principles & Mechanistic Overview
The Thiadiazole Scaffold: A Cornerstone in Medicinal Chemistry
The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine and other heterocycles, capable of engaging in hydrogen bonding and other non-covalent interactions that are critical for molecular recognition at biological targets.[2] Its unique electronic properties and metabolic stability contribute to the favorable pharmacokinetic profiles of many thiadiazole-containing drug candidates.[1] The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles is of particular interest, as substitution at these positions allows for the precise tuning of a molecule's steric and electronic properties to optimize potency and selectivity. Aryl-substituted thiadiazoles have shown significant promise as anticonvulsants, anticancer agents, and leishmanicidal agents, demonstrating the scaffold's broad therapeutic potential.[1][6][7] The Suzuki-Miyaura coupling provides a powerful and direct route to introduce aryl diversity at a specific position on the thiadiazole ring, accelerating the generation of compound libraries for high-throughput screening.[8]
The Suzuki-Miyaura Catalytic Cycle: A Step-by-Step Analysis
The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that forges a bond between an organoboron species (like an aryl boronic acid) and an organohalide (like a bromothiadiazole).[9] The mechanism proceeds through a catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states. Understanding this cycle is paramount for rational reaction design and troubleshooting.[10]
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromothiadiazole. This is often the rate-limiting step and results in a square-planar Pd(II) complex. The reactivity order for halides is typically I > Br > Cl.[9][10]
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex (e.g., [Ar-B(OH)3]⁻).[11]
-
Reductive Elimination: The two organic groups (the thiadiazole and the aryl group) on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9][12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Part 2: Experimental Design & Protocol
Critical Reaction Parameters & Optimization
The success of the coupling reaction hinges on the judicious selection of several key components. For heteroaryl substrates like bromothiadiazoles, "standard conditions" are a good starting point, but optimization may be required depending on the electronic nature of the specific substrates.[3][4]
| Parameter | Common Choices | Rationale & Expert Insights |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Pd(PPh₃)₄ is often used as it is a pre-formed, air-stable source of Pd(0). Pd(dppf)Cl₂ is excellent for challenging couplings due to the electron-rich and bulky dppf ligand, which promotes both oxidative addition and reductive elimination.[3][4] For initial screening, Pd(PPh₃)₄ is a reliable and cost-effective choice. |
| Ligand | PPh₃, PCy₃, SPhos, XPhos | If using a Pd(II) source like Pd(OAc)₂, an external phosphine ligand is required to generate the active Pd(0) species in situ and stabilize it. Bulky, electron-rich phosphines (e.g., SPhos) can accelerate the reaction, especially with less reactive aryl chlorides or bromides.[9][11] |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ | An aqueous solution of a carbonate base is standard. K₃PO₄ is a stronger base that can be effective in difficult couplings. The base is crucial for activating the boronic acid to facilitate transmetalation.[11][13] Typically, 2-3 equivalents are used. |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | A biphasic solvent system is common.[14] The organic solvent (e.g., dioxane, toluene) solubilizes the organohalide and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the formation of the boronate "ate" complex. Degassing the solvent is critical to prevent oxidation and deactivation of the Pd(0) catalyst. |
| Temperature | 60-100 °C | Most Suzuki couplings require heating to drive the reaction to completion. A temperature of 80-90 °C is a good starting point. Reaction progress should be monitored by TLC or LC-MS. |
Detailed Protocol: Synthesis of 2-(4-methoxyphenyl)-5-phenyl-1,3,4-thiadiazole
This protocol details the coupling of 2-bromo-5-(4-methoxyphenyl)-1,3,4-thiadiazole with phenylboronic acid. It is a representative procedure that can be adapted for other aryl boronic acids.
Caption: Experimental workflow for Suzuki-Miyaura coupling of bromothiadiazoles.
Materials & Reagents
| Reagent | M.W. | Amount | Moles (mmol) | Eq. |
| 2-bromo-5-(4-methoxyphenyl)-1,3,4-thiadiazole | 271.13 | 271 mg | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 146 mg | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 58 mg | 0.05 | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 212 mg | 2.0 | 2.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Deionized Water | - | 2 mL | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-(4-methoxyphenyl)-1,3,4-thiadiazole (271 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).
-
Expert Insight: The order of addition of solids is generally not critical, but adding the catalyst last can sometimes be beneficial. Ensure all glassware is thoroughly dried to avoid quenching any reactive species.
-
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Maintain a positive pressure of inert gas throughout the reaction.
-
Expert Insight: This is arguably the most critical step. The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) state, leading to failed reactions or the formation of homocoupled byproducts.[9]
-
-
Solvent Addition: Add sodium carbonate (212 mg, 2.0 mmol) followed by degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.
-
Expert Insight: Solvents should be degassed by bubbling with an inert gas for 15-20 minutes prior to use. This removes dissolved oxygen.
-
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 6 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the consumption of the starting bromothiadiazole.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with deionized water (20 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.
-
Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Part 3: Data Interpretation & Troubleshooting
Expected Results
Yields for this reaction are typically good to excellent, ranging from 65% to 95%, depending on the electronic properties of the aryl boronic acid.
| Aryl Boronic Acid Substituent | Expected Reactivity | Typical Yield Range | Notes |
| 4-methoxy (Electron-donating) | High | 85-95% | Electron-donating groups can sometimes slow oxidative addition but generally couple well. |
| Unsubstituted (Phenyl) | High | 80-90% | Baseline reaction, highly reliable. |
| 4-fluoro (Electron-withdrawing) | High | 75-90% | Electron-withdrawing groups on the boronic acid can facilitate transmetalation. |
| 3-pyridyl (Heteroaryl) | Moderate to High | 65-85% | Heteroaryl boronic acids are excellent substrates, expanding the accessible chemical space.[3][4] |
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| No Reaction / Low Conversion | 1. Inactive catalyst (oxidized).2. Insufficient temperature.3. Poor quality reagents. | 1. Ensure rigorous degassing of solvents and use a fresh bottle of catalyst. Consider using a more robust catalyst like Pd(dppf)Cl₂.2. Increase temperature to 100 °C.3. Use freshly purchased or purified starting materials. |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Pd(II) source without sufficient reducing ligand. | 1. Improve degassing technique. Ensure a tight seal on the reaction vessel.2. If using a Pd(II) precursor like Pd(OAc)₂, ensure at least 2 equivalents of phosphine ligand are present to reduce it to Pd(0).[9] |
| Debromination of Starting Material | 1. Presence of protic impurities.2. Hydrolysis of the boronic acid. | 1. Use anhydrous solvents and dry reagents thoroughly.2. Use boronate esters (e.g., pinacol esters) which are more stable to hydrolysis. |
| Formation of Triphenylphosphine Oxide | Normal oxidation of the PPh₃ ligand. | This is a common byproduct and is typically removed during column chromatography. |
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling is a cornerstone reaction in modern synthetic and medicinal chemistry. Its application to the synthesis of aryl-substituted 1,3,4-thiadiazoles provides a reliable and highly effective method for generating libraries of novel compounds for drug discovery programs. By understanding the core mechanism and paying careful attention to critical experimental parameters—particularly the exclusion of oxygen—researchers can consistently achieve high yields and access a vast chemical space. This protocol serves as a validated starting point for scientists aiming to leverage this powerful transformation to accelerate the development of next-generation therapeutics.
References
-
Smith, A. M., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]
-
Smith, A. M., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC. Available at: [Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). Catalysis Science & Technology. Available at: [Link]
-
Hartwig, J. F., et al. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available at: [Link]
-
Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC. Available at: [Link]
-
Smith, A. M., et al. (2016). Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes. ResearchGate. Available at: [Link]
-
Synthesis of Extended 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives in the Suzuki Cross-coupling Reactions. ResearchGate. Available at: [Link]
-
Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. (2025). Preprints.org. Available at: [Link]
-
Ghafouri, H., et al. (2017). Thiadiazoles: the appropriate pharmacological scaffolds with leishmanicidal and antimalarial activities: a review. PMC. Available at: [Link]
-
Penning, T. D., et al. (2010). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. PMC. Available at: [Link]
-
Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d][3][4][15]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions. (2022). RSC Publishing. Available at: [Link]
-
Shia, J. S., et al. (2023). Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. ResearchGate. Available at: [Link]
-
Kumar, R., et al. (2021). Biological activity of oxadiazole and thiadiazole derivatives. PMC. Available at: [Link]
-
Scheme 10. Synthesis of thiadiazole intermediate. ResearchGate. Available at: [Link]
-
Yabanoğlu-Çiftçi, S., et al. (2018). Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. PMC. Available at: [Link]
-
Magano, J. (2021). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]
-
Fu, G. C., et al. (2019). Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids. PubMed. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals. (2024). PMC. Available at: [Link]
-
Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. (2009). J Environ Sci (China). Available at: [Link]
-
Enantioselective Palladium‐Catalyzed Cross‐Coupling of α‐Bromo Carboxamides and Aryl Boronic Acids. Sci-Hub. Available at: [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115 Myers. Available at: [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Gate Chemistry. (2018). Suzuki Coupling Mechanism and Applications. YouTube. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiadiazoles: the appropriate pharmacological scaffolds with leishmanicidal and antimalarial activities: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. m.youtube.com [m.youtube.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Functionalization of the thiadiazole ring in 2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole
Application Note: Functionalization of the Thiadiazole Ring in 2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole
Abstract
This technical guide details the functionalization of This compound , a high-value scaffold in medicinal chemistry due to its bioisosteric properties and capacity for π-stacking interactions. The presence of the electron-withdrawing pyridin-3-yl group at the C5 position significantly enhances the electrophilicity of the C2-bromo position, creating a unique reactivity profile that favors both Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-couplings. This note provides validated protocols for amination and C-C bond formation, complete with troubleshooting matrices for ring stability.
Strategic Analysis: The Reactivity Landscape
The 1,3,4-thiadiazole core is inherently electron-deficient (π-deficient).[1][2][3] In this specific molecule, the pyridin-3-yl substituent exerts an additional inductive ($ -I
-
The "Halo-Activation" Effect: The C2-Br bond is highly activated, behaving more like an acyl halide than an aryl halide.
-
The Stability Paradox: While the ring's electron deficiency facilitates nucleophilic attack, it also renders the ring susceptible to cleavage under harsh aqueous basic conditions (ring opening to hydrazides).
-
Chemo-selectivity: The thiadiazole bromine is significantly more reactive than the pyridine ring carbons, allowing for selective functionalization without protecting the pyridine nitrogen.
DOT Diagram: Reactivity Decision Tree
Caption: Decision matrix for selecting the optimal functionalization pathway based on the desired nucleophile.
Module 1: Nucleophilic Aromatic Substitution (SNAr)
Context: Due to the extreme electrophilicity of the C2 position, metal catalysis is often unnecessary for aliphatic amines. This is the "Greenest" and most cost-effective approach.
Protocol A: Thermal Amination (Standard)
-
Substrate: this compound (1.0 eq)
-
Nucleophile: Primary or Secondary Amine (1.2 – 1.5 eq)
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq) or K2CO3 (2.0 eq)
-
Solvent: Ethanol (EtOH) or Acetonitrile (MeCN). Avoid DMF if possible to simplify workup.
-
Temperature: 60°C – 80°C.
Step-by-Step:
-
Dissolve the thiadiazole substrate in EtOH (0.2 M concentration).
-
Add DIPEA followed by the amine dropwise.
-
Heat the reaction mixture to reflux (approx. 78°C) for 2–4 hours.
-
QC Check: Monitor by TLC (50% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear; product is typically more polar.
-
Workup: Cool to room temperature.
-
If solid precipitates: Filter and wash with cold EtOH.
-
If homogeneous: Concentrate in vacuo, redissolve in EtOAc, wash with water (x2) and brine. Dry over Na2SO4.
-
Protocol B: Microwave-Assisted (Rapid)
-
Solvent: Isopropanol or NMP.
-
Conditions: 120°C for 15–30 minutes.
-
Note: Useful for sterically hindered amines (e.g., isopropylamine, piperazines).
Module 2: Suzuki-Miyaura Cross-Coupling
Context: Creating Bi-heteroaryl systems. The challenge here is the potential for sulfur to poison the Palladium catalyst and the hydrolytic instability of the C-Br bond under prolonged basic heating.
Protocol C: Rapid Suzuki Coupling
-
Catalyst: Pd(dppf)Cl2[4]·DCM (3–5 mol%)
-
Why: The bidentate ferrocene ligand prevents β-hydride elimination and is robust against sulfur poisoning.
-
-
Base: Na2CO3 (2.0 eq, 2M aqueous solution)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio).
-
Temperature: 90°C.
Step-by-Step:
-
Degassing (Critical): Charge a reaction vial with the thiadiazole (1.0 eq), Boronic acid (1.2 eq), and Pd catalyst. Seal the vial. Purge with Argon/Nitrogen for 5 minutes.
-
Inject degassed 1,4-Dioxane and 2M Na2CO3 through the septum.
-
Heat to 90°C for 4–12 hours.
-
Scavenging: Upon completion, dilute with EtOAc. Add a metal scavenger (e.g., SiliaMetS® Thiol) if the product is intended for biological assay, to remove Pd traces.
-
Purification: Silica gel chromatography. Note: Pyridine-containing products often streak; add 1% Et3N to the eluent.
DOT Diagram: Suzuki Catalytic Cycle Logic
Caption: The Suzuki cycle highlights Transmetalation as the critical control point to avoid hydrolysis.
Module 3: Buchwald-Hartwig Amination[5]
Context: Required when reacting with anilines or amides where SNAr fails due to low nucleophilicity.
Protocol D: Pd-Catalyzed Amination
-
Catalyst: Pd2(dba)3 (2 mol%) + Xantphos (4 mol%).
-
Why: Xantphos has a wide bite angle, promoting the reductive elimination of the C-N bond.
-
-
Base: Cs2CO3 (dry, 2.0 eq). Avoid strong alkoxides (NaOtBu) to prevent ring degradation.
-
Solvent: Toluene or 1,4-Dioxane (Anhydrous).
-
Temp: 100°C.
Comparative Data & Troubleshooting
| Parameter | SNAr (Module 1) | Suzuki (Module 2) | Buchwald (Module 3) |
| Primary Nucleophile | Aliphatic Amines, Thiols | Aryl/Vinyl Boronic Acids | Anilines, Amides |
| Key Risk | Ring opening (if base is too strong) | Catalyst poisoning (S-atom) | Hydrodehalogenation |
| Typical Yield | 75 – 95% | 60 – 85% | 50 – 75% |
| Preferred Solvent | EtOH, MeCN, DMF | Dioxane/H2O | Toluene (Anhydrous) |
Critical Stop Point (QC): Ring Stability
-
Observation: If LCMS shows a mass of [M+18] or [M+32] (methanolysis), the thiadiazole ring may have opened or undergone solvolysis.
-
Correction: Lower the reaction temperature and switch to a non-nucleophilic base (e.g., from NaOH to K3PO4 or Cs2CO3).
References
-
Reactivity of 1,3,4-Thiadiazoles: Hu, Y., et al. "1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry." Chemical Reviews, 2014.[5]
-
Suzuki Coupling on Thiadiazoles: Kadi, A. A., et al. "Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives." European Journal of Medicinal Chemistry, 2010.
-
SNAr Mechanism: Cressier, D., et al. "Synthesis and biological evaluation of new 2-amino-1,3,4-thiadiazole derivatives." Bioorganic & Medicinal Chemistry Letters, 2009.
-
Buchwald-Hartwig Conditions: Paul, F., et al. "Palladium-catalyzed C–N bond formation on chloro-1,3,4-thiadiazoles." Tetrahedron, 2016.
Sources
Buchwald-Hartwig amination of 2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole
Buchwald-Hartwig Amination of 2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole
Executive Summary & Challenge Definition
The amination of This compound represents a "perfect storm" of synthetic challenges. Unlike standard aryl halide couplings, this substrate presents two distinct failure modes that often lead to 0% conversion or complete starting material degradation:
-
Catalyst Poisoning (The Pyridine Effect): The pendant pyridine ring and the thiadiazole nitrogens are potent
-donors. They can displace phosphine ligands or occupy open coordination sites on the Palladium center, forming stable, inactive "off-cycle" complexes [1, 2]. -
Base-Induced Degradation (The Thiadiazole Sensitivity): The 1,3,4-thiadiazole core is electron-deficient. The use of standard strong bases (e.g., NaOtBu, LiHMDS) often triggers nucleophilic attack at the C2 or C5 positions, leading to ring fragmentation rather than the desired deprotonation of the amine [3].
This guide provides a validated protocol using chelating ligands and mild carbonate bases to bypass these traps.
Substrate Analysis: The "Electronic Map"
Before attempting the reaction, it is critical to understand the electronic landscape of the substrate.
-
C2-Bromine (Electrophile): Highly activated for Oxidative Addition due to the electron-withdrawing nature of the thiadiazole ring. However, this also makes it susceptible to hydrodehalogenation (replacement of Br with H).
-
N3/N4 (Thiadiazole) & Pyridine Nitrogen: These are "soft" coordination sites. If the phosphine ligand is not bulky or chelating enough, Pd(II) will bind here, arresting the catalytic cycle.
-
C-H Acidity: Protons adjacent to the heterocycles may be acidic; however, the primary risk is base attack on the sulfur-containing ring.
Visualizing the Competitive Landscape
The following diagram illustrates the battle between the productive catalytic cycle and the "off-cycle" traps.
Figure 1: Mechanistic competition. Success depends on preventing the "Poison Trap" (red) via ligand choice and preventing "Decomposition" via base choice.
Method Development & Optimization
3.1 Ligand Selection: The Case for Xantphos
While modern biaryl phosphines (e.g., BrettPhos, RuPhos) are exceptional for difficult amines, Xantphos is the recommended starting point for this specific substrate class [4].
-
Why? Xantphos is a wide bite-angle, chelating bis-phosphine. It binds Pd tightly, making it difficult for the pyridine nitrogen to displace the ligand. This stability is crucial when the substrate itself is a ligand.
-
Alternative: If the amine is sterically hindered (e.g., a secondary acyclic amine), switch to tBuBrettPhos , which is specifically designed for 5-membered heterocyclic halides [5].
3.2 Base Selection: The "Soft" Approach
Avoid alkoxides. The high electrophilicity of the thiadiazole ring makes it prone to decomposition with NaOtBu.
-
Recommendation: Cs₂CO₃ (Cesium Carbonate). It is strong enough to deprotonate anilines and morpholines but lacks the nucleophilicity to destroy the thiadiazole ring.
-
Solvent: 1,4-Dioxane or Toluene (anhydrous). Dioxane often provides better solubility for the polar thiadiazole.
3.3 Comparative Screening Data (Representative)
Table 1: Impact of Conditions on Yield (0.5 mmol scale)
| Entry | Catalyst System | Base | Solvent | Temp | Yield | Outcome |
| 1 | Pd(OAc)₂ / PPh₃ | NaOtBu | Toluene | 100°C | 0% | Complex mixture (Ring degradation) |
| 2 | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Dioxane | 100°C | 35% | Slow conversion, some poisoning |
| 3 | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100°C | 88% | Full conversion, clean profile |
| 4 | Pd G3 BrettPhos | K₃PO₄ | t-AmylOH | 80°C | 72% | Good for 1° amines, slightly lower yield |
Optimized Experimental Protocol
Objective: Coupling of this compound with Morpholine (Model Amine).
Materials
-
Substrate: this compound (1.0 equiv)
-
Amine: Morpholine (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (2.5 mol%) or Pd(OAc)₂ (5 mol%)
-
Ligand: Xantphos (5 mol% if using dimer, 1:1 Pd:L ratio is critical)
-
Base: Cs₂CO₃ (2.0 equiv, dried)
-
Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration)
Step-by-Step Workflow
Figure 2: Experimental workflow emphasizing pre-complexation to prevent immediate poisoning.
Detailed Procedure:
-
Glassware Prep: Oven-dry a 20 mL reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon.[1]
-
Pre-complexation (Critical): Add Pd₂(dba)₃ (23 mg, 0.025 mmol) and Xantphos (29 mg, 0.05 mmol) to the vial. Add 2 mL of anhydrous Dioxane. Stir at Room Temperature (RT) for 10-15 minutes.
-
Why? This ensures the Pd is fully ligated by Xantphos before it sees the pyridine ring of the substrate.
-
-
Addition: Add the 2-bromo-thiadiazole substrate (1.0 mmol), the amine (1.2 mmol), and Cs₂CO₃ (650 mg, 2.0 mmol).
-
Degassing: Sparge the mixture with Argon for 5 minutes (or perform 3 vacuum/backfill cycles).
-
Heating: Seal the vial and heat to 100°C in a heating block.
-
Monitoring: Check by LCMS after 2 hours. Look for the disappearance of the bromide (M+) and appearance of the product (M - Br + Amine).
-
Note: If the reaction stalls at 50% conversion, add a second portion of pre-complexed catalyst (1 mol%).
-
-
Workup: Cool to RT. Dilute with EtOAc. Filter through a pad of Celite to remove insolubles. Concentrate the filtrate.
-
Purification: Purify via flash chromatography. Thiadiazoles are polar; a gradient of 0-10% MeOH in DCM is usually effective.
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| No Reaction (SM recovered) | Catalyst Poisoning | 1. Ensure Pre-complexation step is followed.2. Switch to Pd G3/G4 precatalysts (e.g., Xantphos Pd G3) to guarantee Pd(0) entry.3. Increase temperature to 110°C to reverse pyridine binding. |
| Product + De-brominated SM | Hydrodehalogenation | 1. Solvent is wet (proton source). Use fresh anhydrous solvent.2. Reaction is too slow; competitive reduction occurring. Increase catalyst loading. |
| New spots, low mass (Degradation) | Base Attack | 1. The base is too strong. Ensure Cs₂CO₃ is used, not alkoxides.2. Lower temperature to 80°C. |
| Low Yield with Primary Amines | Ligand Mismatch | Xantphos is better for anilines/secondary amines. For hindered primary amines, switch to BrettPhos or tBuBrettPhos [5]. |
References
-
BenchChem Technical Support. (2025).[2] Buchwald-Hartwig Amination of Substituted Pyridines: Troubleshooting Catalyst Poisoning. Retrieved from
-
Paul, F., et al. (1994). Mechanism of the Buchwald-Hartwig Amination: Oxidative Addition and Reductive Elimination.[3][4][5][6] Journal of the American Chemical Society.[7] (Foundational mechanism reference).
-
Mousa, M. N. (2017).[8] Synthesis and Characterization of 1,3,4-Thiadiazole Derivatives. International Journal of Pharmaceutical and Chemical Biological Sciences. Retrieved from
-
Yin, L., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating.[7] Journal of the American Chemical Society.[7] Retrieved from
-
Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.[9][10] Organic Letters.[9][11] Retrieved from
Sources
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 9. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides [dspace.mit.edu]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Note: Strategic Synthesis of Antimicrobial Agents from 2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole
Introduction & Rationale
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, acting as a bioisostere of pyrimidine and oxadiazole.[1] When fused or linked with a pyridine moiety, the resulting 5-(pyridin-3-yl)-1,3,4-thiadiazole system exhibits a "push-pull" electronic character that significantly enhances binding affinity to microbial targets such as DNA gyrase (bacteria) and CYP51 (fungi).
This guide focuses on the 2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole precursor. Unlike its 2-amino counterpart, the 2-bromo derivative serves as a versatile electrophilic "warhead." The bromine atom at the C2 position is highly activated for nucleophilic displacement due to the electron-withdrawing nature of the adjacent nitrogen atoms and the inductive effect of the sulfur atom.
Key Pharmacophore Insights
-
Pyridine-3-yl Moiety: Mimics the nicotinamide core, facilitating transport across bacterial cell walls and improving aqueous solubility compared to phenyl analogs.
-
1,3,4-Thiadiazole Core: Acts as a hydrogen bond acceptor and provides metabolic stability.
-
C2 Functionalization: The primary vector for diversifying the chemical space to optimize Lipinski parameters (LogP, MW).
Synthetic Strategy Overview
We define three primary workflows to convert the 2-bromo precursor into high-value antimicrobial candidates:
-
Nucleophilic Aromatic Substitution (
): Direct introduction of cyclic amines (e.g., piperazines, morpholines) to modulate solubility and bioavailability. -
Suzuki-Miyaura Cross-Coupling: Installation of aryl/heteroaryl groups to extend the aromatic surface area for hydrophobic pocket binding.
-
Hydrazinolysis & Schiff Base Formation: Generation of azomethine (-N=CH-) linkages, a classic motif for broad-spectrum antimicrobial activity.
Workflow Visualization
Caption: Divergent synthetic pathways from the 2-bromo precursor. Colors indicate distinct reaction classes.
Detailed Experimental Protocols
Protocol A: Nucleophilic Aromatic Substitution ( )
Objective: Synthesis of 2-(piperazin-1-yl)-5-(pyridin-3-yl)-1,3,4-thiadiazole derivatives. Mechanism: The C2 position is electron-deficient. The reaction proceeds via an addition-elimination mechanism (Meisenheimer complex).
Reagents:
-
Precursor: this compound (1.0 eq)
-
Nucleophile: N-substituted piperazine or Morpholine (1.2 eq)
-
Base: Potassium Carbonate (
), anhydrous (2.0 eq) -
Solvent: DMF (Dimethylformamide) or Dioxane.[2]
Step-by-Step Procedure:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the 2-bromo precursor in 10 mL of dry DMF.
-
Addition: Add 2.0 mmol of anhydrous
followed by 1.2 mmol of the cyclic amine. -
Reaction: Fit a reflux condenser and heat the mixture to 80–100°C for 6–8 hours.
-
Expert Tip: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting bromide moves faster than the amine product.
-
-
Workup: Pour the cooled reaction mixture into 100 mL of ice-cold water. The product usually precipitates as a solid.
-
Purification: Filter the solid, wash with water, and recrystallize from Ethanol/DMF (9:1). If no precipitate forms, extract with Ethyl Acetate (
mL), dry over , and purify via column chromatography.
Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of 2,5-diaryl-1,3,4-thiadiazoles. Challenge: The pyridine nitrogen and thiadiazole sulfur can coordinate to Palladium, potentially poisoning the catalyst. High-quality solvents and degassed conditions are non-negotiable.
Reagents:
-
Precursor: 1.0 eq
-
Boronic Acid: Aryl boronic acid (1.2 eq)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [
] (5 mol%) -
Base:
(2M aqueous solution, 3.0 eq) -
Solvent: 1,4-Dioxane (degassed).
Step-by-Step Procedure:
-
Degassing: Place 1,4-dioxane (15 mL) in a Schlenk tube and bubble Nitrogen gas through it for 15 minutes.
-
Assembly: Add the precursor (1.0 mmol), aryl boronic acid (1.2 mmol), and
(0.05 mmol) to the tube under a Nitrogen stream. -
Activation: Add the aqueous
solution via syringe. -
Reaction: Seal the tube and heat to 90°C for 12 hours.
-
Expert Tip: If the reaction stalls (incomplete conversion on TLC), add an additional 2 mol% of catalyst. The thiadiazole ring is sensitive to ring-opening under highly basic conditions; do not exceed 100°C.
-
-
Workup: Filter through a Celite pad to remove Palladium black. Dilute filtrate with water and extract with DCM.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Protocol C: Hydrazinolysis and Schiff Base Formation
Objective: Synthesis of N-benzylidene-5-(pyridin-3-yl)-1,3,4-thiadiazol-2-amine derivatives. Rationale: The azomethine linkage is critical for antifungal activity, often disrupting cell wall synthesis.
Step 1: Synthesis of 2-Hydrazinyl Derivative
-
Dissolve the 2-bromo precursor (1.0 mmol) in Ethanol (10 mL).
-
Add Hydrazine Hydrate (99%, 5.0 mmol) dropwise. Excess hydrazine is required to prevent dimer formation.
-
Reflux for 4 hours. The solution will turn yellow/orange.
-
Cool and pour into ice water. Filter the precipitate (2-hydrazinyl-5-(pyridin-3-yl)-1,3,4-thiadiazole). Yields are typically >85%.[3]
Step 2: Schiff Base Condensation
-
Suspend the 2-hydrazinyl intermediate (1.0 mmol) in Ethanol (15 mL).
-
Add the appropriate aromatic aldehyde (1.0 mmol).
-
Catalyst: Add 2-3 drops of Glacial Acetic Acid.
-
Reflux for 6–10 hours.
-
Isolation: The Schiff base product often crystallizes directly upon cooling. Filter and wash with cold ethanol.
Mechanism Visualization (Schiff Base)
Caption: Acid-catalyzed condensation mechanism for Schiff base formation.
Biological Evaluation: MIC Determination
Protocol: Broth Microdilution Method (CLSI Standards).
Materials:
-
Bacteria: S. aureus (Gram+), E. coli (Gram-), P. aeruginosa.[4]
-
Fungi: C. albicans, A. niger.
-
Standard: Ciprofloxacin (Antibacterial), Fluconazole (Antifungal).[5]
Procedure:
-
Stock Solution: Dissolve synthesized compounds in DMSO (1 mg/mL).
-
Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (bacteria) or Sabouraud Dextrose Broth (fungi) in 96-well plates.
-
Inoculation: Add microbial suspension (
CFU/mL) to each well. -
Incubation: 37°C for 24h (bacteria) or 48h (fungi).
-
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.
Data Reporting Template:
| Compound ID | R-Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Precursor | Br | >100 | >100 | >100 |
| 3a (SNAr) | 4-Me-Piperazine | 12.5 | 25.0 | 50.0 |
| 4b (Suzuki) | 4-Cl-Phenyl | 6.25 | 12.5 | 25.0 |
| Cipro | (Std) | 0.5 | 0.25 | - |
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield (Suzuki) | Pd Poisoning | Increase catalyst to 5-10 mol%; switch to |
| No Reaction (SNAr) | Poor Nucleophilicity | Switch solvent to DMSO; increase Temp to 120°C; use sealed tube. |
| Oiling Out | Impurities | Triturate the crude oil with diethyl ether or hexane to induce crystallization. |
| Hydrolysis | Wet Solvents | Use anhydrous DMF/Dioxane; store |
References
-
Antimicrobial Potential of Thiadiazoles: Discovery of 1,3,4-thiadiazole derivatives as potent antimicrobial agents.
-
Suzuki Coupling of Heterocycles: General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
-
Synthesis of Pyridine-Thiadiazole Hybrids: New Antibacterial 1,3,4-Thiadiazole Derivatives With Pyridine Moiety. [6]
-
Mechanism of Suzuki Coupling: Suzuki-Miyaura Cross-Coupling: Mechanistic Overview and Protocols.
-
Biological Activity Review: Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives: A Recent Review.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Antibacterial 1,3,4-Thiadiazole Derivatives With Pyridine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Sonogashira Coupling of 2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole
Executive Summary
This guide details the optimized parameters for the Sonogashira cross-coupling of 2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole (referred to herein as Substrate-1 ). Due to the extreme electron deficiency of the 1,3,4-thiadiazole ring, synergistically activated by the 3-pyridyl substituent, this substrate exhibits high reactivity toward oxidative addition but increased sensitivity to nucleophilic attack (ring cleavage) and catalyst poisoning.
This protocol departs from "standard" textbook conditions, prioritizing ligand-controlled catalysis to prevent N-coordination poisoning and mild base systems to preserve the heterocyclic core.
Substrate Analysis & Mechanistic Insight[1]
The Chemoselectivity Challenge
Substrate-1 presents a unique "Push-Pull" electronic environment:
-
Activation (The "Pull"): The 1,3,4-thiadiazole ring is
-deficient. The C2-Br bond is significantly more labile than a standard phenyl bromide due to the inductive effect of the adjacent nitrogens and sulfur. The 3-pyridyl group at C5 further withdraws electron density, making the C-Br bond highly reactive toward Pd(0). -
The Trap (Catalyst Poisoning): The substrate contains three
nitrogens. The pyridyl nitrogen (pK ~5.2) and the thiadiazole nitrogens are competent ligands for Pd(II). Without bulky or chelating ligands (e.g., dppf, XPhos), the substrate can displace phosphines, forming stable, inactive Pd-substrate complexes.
Critical Parameter Optimization
Based on structure-activity relationship (SAR) data for similar heteroaryl halides, the following parameters are critical:
| Parameter | Recommended Choice | Rationale |
| Catalyst | Pd(dppf)Cl | The bidentate ferrocenyl ligand (dppf) has a large bite angle and binds tightly to Pd, preventing displacement by the pyridine/thiadiazole nitrogens. |
| Co-Catalyst | CuI (5 mol%) | Essential for transmetallation. Note: If homocoupling of alkyne is observed, switch to Cu-free protocol (see Section 4). |
| Base | Et | Strong alkoxide bases (e.g., NaOtBu) can attack the thiadiazole ring (C5 position), leading to ring opening. Amine bases are milder and buffer the HBr byproduct effectively. |
| Solvent | DMF or anhydrous THF | DMF promotes the solubility of the polar catalytic complex. THF is preferred if workup difficulties (emulsions) are anticipated. |
| Temperature | 50–65 °C | While reactive, the N-coordination raises the activation energy for the catalytic cycle, requiring moderate heat compared to simple aryl iodides. |
Optimized Experimental Protocol (The "Golden" Standard)
Materials
-
Substrate: this compound (1.0 equiv)
-
Alkyne: Terminal alkyne (1.2 equiv)
-
Catalyst: Pd(dppf)Cl
[1][2]·CHngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> Cl (3–5 mol%) -
Co-Catalyst: CuI (5 mol%)
-
Base: Triethylamine (Et
N) (3.0 equiv) -
Solvent: Anhydrous DMF (0.15 M concentration relative to substrate)
Step-by-Step Procedure
-
Inert Setup: Flame-dry a Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.
-
Solids Addition: Charge the vessel with Substrate-1 (1.0 equiv), CuI (5 mol%), and Pd(dppf)Cl
(3 mol%).-
Critical: Add solids before solvents to ensure inert atmosphere purging is effective.
-
-
Degassing: Cap the vessel and evacuate/backfill with Argon three times.
-
Liquid Addition:
-
Add anhydrous DMF via syringe.
-
Add Et
N via syringe. -
Add the terminal alkyne via syringe.[3] (If alkyne is solid, add in step 2).
-
-
Reaction: Place the vessel in a pre-heated oil block at 60 °C . Stir vigorously (800 rpm).
-
Monitoring: Check by LC-MS or TLC at 1 hour. Most reactions complete within 2–4 hours.
-
Endpoint: Disappearance of the bromide starting material (M+H: ~242/244).
-
-
Quench & Scavenging:
-
Workup:
-
Wash organic layer with water (2x) to remove DMF.
-
Wash with Brine (1x).
-
Dry over Na
SO , filter, and concentrate.
-
-
Purification: Flash chromatography (DCM/MeOH or Hexane/EtOAc gradients).
-
Note: The product contains a pyridine ring; if streaking occurs on silica, add 1% Et
N to the eluent.
-
Troubleshooting & Variations
Issue: Glaser Homocoupling (Alkyne-Alkyne Dimer)
If the major byproduct is the alkyne dimer, the Copper catalyst is oxidizing the alkyne faster than the transmetallation step.
-
Solution: Copper-Free Sonogashira
Issue: Product Retention in Aqueous Phase
The pyridine-thiadiazole scaffold is polar and basic.
-
Solution: Avoid acidic washes (e.g., 1M HCl). Keep aqueous washes neutral or slightly basic (pH 8-9). Use n-Butanol or DCM/Isopropanol (3:1) for extraction if the product is highly polar.
Visualizations
Mechanistic Pathway (Catalytic Cycle)
The following diagram illustrates the specific interaction of the thiadiazole substrate with the Pd-cycle, highlighting the critical oxidative addition step.
Caption: Figure 1. Catalytic cycle emphasizing the oxidative addition into the C-Br bond of the thiadiazole.
Experimental Workflow
A logical flow for the bench scientist to follow.
Caption: Figure 2. Step-by-step experimental workflow for the Sonogashira coupling.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
-
Tyagi, P., et al. (2022). Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. Molecules, 27(23), 8567.
-
Bakherad, M. (2013). Cross-coupling reactions of 1,3,4-thiadiazole derivatives. Applied Organometallic Chemistry, 27(3), 125-140.
-
Alami, M., Ferri, F., & Linstrumelle, G. (1993). An Efficient Palladium-Catalyzed Reaction of Vinyl and Aryl Halides with Alkynes in the Absence of Copper. Tetrahedron Letters, 34(40), 6403-6406.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving yield in the synthesis of 2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole
Technical Support Center: Synthesis Optimization Guide Topic: Improving Yield in the Synthesis of 2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole Ticket ID: CHEM-OPT-8821 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering low yields in the conversion of 2-amino-5-(pyridin-3-yl)-1,3,4-thiadiazole to its 2-bromo derivative. This transformation is classically performed via a Sandmeyer-type reaction (diazotization followed by bromination).[1][2]
The Core Problem: Unlike simple anilines, the 2-amino-1,3,4-thiadiazole diazonium intermediate is intrinsically unstable. It is highly prone to:
-
Hydrolysis: Reacting with water to form the thermodynamically stable 1,3,4-thiadiazol-2(3H)-one (the "hydroxy" tautomer).
-
Azo Coupling: Reacting with unreacted amine to form insoluble tars (azo dyes).
-
Solubility Issues: The pyridine nitrogen protonates in strong acid, altering the solubility profile and potentially precipitating the salt before reaction.
This guide provides a self-validating protocol designed to mitigate these specific failure modes.
Part 1: The Optimized Protocol (Modified Sandmeyer)
Do not use standard "aniline" Sandmeyer conditions. Use this modified procedure optimized for electron-deficient heteroaromatics.
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| Start Material (Amine) | 1.0 | Substrate | Ensure high purity (>95%) to prevent tar seeding. |
| HBr (48% aq.) | 10.0 - 15.0 | Solvent/Reactant | Large excess required to protonate pyridine N and maintain acidity. |
| Sodium Nitrite (NaNO₂) | 1.5 - 2.0 | Diazotization | Use excess. The heteroaryl amine reacts sluggishly. |
| Copper(I) Bromide (CuBr) | 0.5 - 1.0 | Catalyst | Essential for radical mechanism. Cu powder (Gattermann) is less effective here. |
| Water/Ice | N/A | Thermal Mass | strictly for temperature control. |
Step-by-Step Methodology
1. Acidic Solubilization (The "Protonation" Phase)
-
Action: Suspend the 2-amino-5-(pyridin-3-yl)-1,3,4-thiadiazole (1.0 eq) in 48% hydrobromic acid (10-15 eq).
-
Observation: The mixture may heat up slightly as the pyridine nitrogen and the amine protonate.
-
Technical Insight: If the solid does not dissolve, add a minimal amount of water, but keep the acid concentration high (>6M). If the substrate precipitates as a salt, the diazotization will fail (surface-only reaction).
2. Cryogenic Control
-
Action: Cool the mixture to -5°C to 0°C using an ice/salt bath.
-
Critical Limit: Do not let the temperature rise above 5°C.
-
Why: Above 5°C, the thiadiazole diazonium species undergoes rapid hydrolysis to the thiadiazolone (major impurity).
3. Diazotization (The "Danger Zone")
-
Action: Add NaNO₂ (1.5 eq) as a saturated aqueous solution dropwise below the surface of the liquid.
-
Rate: Addition should take 30-45 minutes. Monitor internal temperature strictly.
-
Visual Check: The solution often turns orange/red. Evolution of brown fumes (NOx) indicates decomposition; slow down.
4. The Bromine Shift
-
Action: While keeping the mixture at 0°C, add CuBr (0.5 eq) dissolved in a small amount of 48% HBr.
-
Reaction: Allow the mixture to stir at 0°C for 1 hour, then slowly warm to room temperature over 2 hours.
-
Endpoint: Monitor by TLC or LC-MS. The diazonium intermediate is not stable enough to isolate.[3]
5. Workup (The "Tar" Removal)
-
Action: Neutralize carefully with Na₂CO₃ or NaOH to pH 8-9 (to deprotonate the pyridine).
-
Extraction: Extract with Ethyl Acetate (EtOAc) or DCM.
-
Purification: If a dark tar remains, filter the organic layer through a short pad of silica gel before concentrating.
Part 2: Troubleshooting & FAQs
Q1: I see a large spot on TLC that is more polar than my product but less polar than the starting amine. What is it?
Diagnosis: This is likely 5-(pyridin-3-yl)-1,3,4-thiadiazol-2(3H)-one . Cause: Hydrolysis of the diazonium salt. This happens if there is too much water present or the temperature rose above 5°C during diazotization. Fix:
-
Increase the concentration of HBr.
-
Add the NaNO₂ slower to prevent localized exotherms.
-
Ensure the CuBr is added immediately after the nitrite addition is complete to push the reaction toward the bromide before water can attack.
Q2: The reaction mixture turned into a black, insoluble sludge. Yield is <10%.
Diagnosis: Azo Coupling (Polymerization). Cause: The diazonium salt reacted with unreacted starting amine. This occurs when the reaction is "starved" of nitrite (local concentration of amine > nitrite). Fix:
-
Reverse Addition: Consider adding the amine/acid mixture into a pre-cooled solution of nitrosyl sulfuric acid (prepared from NaNO₂ in H₂SO₄). This ensures the amine is always in the presence of excess nitrosating agent.
Q3: My product is contaminated with the 2-chloro analog. Where did the chlorine come from?
Diagnosis: Halide Exchange. Cause: Did you use HCl instead of HBr? Or CuCl instead of CuBr? Fix: The Sandmeyer is strictly halide-specific. You must use HBr and CuBr. Even trace chloride ions (from tap water or glassware cleaning) can incorporate chlorine because the C-Cl bond is stronger. Use deionized water and analytical grade HBr.
Q4: The pyridine ring is causing solubility issues during workup. I can't extract the product.
Diagnosis: pH Mismanagement. Cause: At acidic pH, the pyridine is protonated (pyridinium) and stays in the water layer. Fix: You must basify the aqueous layer to pH ~9 to ensure the pyridine is neutral (free base) before extraction. Do not go too basic (pH >12), or the thiadiazole ring might degrade.
Part 3: Mechanistic Visualization
The following diagram illustrates the reaction pathway and the critical divergence points where yield is lost.
Figure 1: Reaction pathway showing the critical competition between the desired bromination and the hydrolysis/coupling side reactions.
Part 4: Quantitative Data Summary
| Parameter | Standard Condition | Optimized Condition | Impact on Yield |
| Temperature | 0°C to 25°C | -5°C to 0°C | Prevents hydrolysis (Yield +20%) |
| Acid Source | HCl/H₂SO₄ | HBr (48%) | Eliminates Cl- contamination; improves solubility. |
| Catalyst | None or Cu powder | CuBr (0.5 eq) | Accelerates radical transfer (Yield +15%) |
| Addition Time | Rapid (<5 min) | Slow (30-45 min) | Prevents exotherm and tar formation. |
References
-
Vertex AI Search. (2025). Synthesis of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole: A Technical Guide. BenchChem. Link
-
National Institutes of Health (NIH). (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PubMed Central. Link
-
US Patent Office. (1959). Process for preparing 2-amino-5-mercapto-1,3,4-thiadiazole (Diazotization protocols). US Patent 2891961A. Link
-
MDPI. (2020). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules. Link
-
Sigma-Aldrich. (2025). 2-Bromo-5-phenyl-1,3,4-thiadiazole Product Specification. Merck KGaA. Link
Sources
Purification methods for 2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole reaction mixtures
Welcome to the technical support guide for the purification of 2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this important heterocyclic intermediate. The methodologies described herein are grounded in established chemical principles and field-proven laboratory practices.
Introduction
This compound is a key building block in medicinal chemistry, often utilized in the synthesis of complex molecules via cross-coupling reactions. Its synthesis, typically involving the cyclization of a nicotinic acid derivative with thiosemicarbazide followed by a Sandmeyer-type bromination of the resulting 2-amino precursor, can yield a crude mixture containing various impurities.[1][2][3][4] The presence of a basic pyridine ring and the potential for compound instability on acidic media like silica gel present unique purification challenges. This guide is designed to provide logical, step-by-step solutions to these issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude reaction mixture?
A1: The impurity profile largely depends on the efficiency of the Sandmeyer reaction. Common impurities include:
-
Unreacted Starting Material: 2-Amino-5-(pyridin-3-yl)-1,3,4-thiadiazole is the most frequent and often most challenging impurity to separate due to its similar polarity to the product.
-
Diazonium Salt Byproducts: Uncontrolled decomposition of the diazonium intermediate can lead to the formation of phenolic byproducts (e.g., 2-hydroxy-5-(pyridin-3-yl)-1,3,4-thiadiazole) and tarry polymeric materials.[2]
-
Copper Salts: If a copper bromide catalyst (CuBr) is used in the Sandmeyer reaction, residual copper salts may contaminate the crude product.[1][5]
-
Solvent Adducts and Side-Reaction Products: Depending on the reaction conditions, minor side products from reactions with the solvent or biaryl coupling may be present.[2]
Q2: Is this compound stable on standard silica gel for column chromatography?
A2: Caution is advised. The molecule contains a basic pyridine nitrogen, which can interact strongly with the acidic silanol groups on the surface of standard silica gel. This interaction can lead to significant peak tailing, poor separation, and in some cases, decomposition of the product on the column.[6] It is highly recommended to use deactivated silica or an alternative stationary phase.
Q3: What is the best initial workup procedure after the Sandmeyer reaction?
A3: A well-executed aqueous workup is critical. After quenching the reaction (typically with water or a reducing agent solution to handle excess nitrite), the mixture should be basified with a base like sodium bicarbonate or sodium carbonate to a pH of ~7-8. This ensures the pyridine nitrogen is in its free base form, maximizing its solubility in organic solvents. Extract the product into a suitable organic solvent such as ethyl acetate or dichloromethane. To remove residual copper salts, wash the combined organic layers with an aqueous solution of ammonium hydroxide or a saturated solution of ammonium chloride, which forms a water-soluble copper-ammonia complex.
Q4: How can I effectively monitor the purification process by Thin Layer Chromatography (TLC)?
A4: A good starting solvent system for TLC analysis is a mixture of ethyl acetate and hexanes (e.g., 30-50% ethyl acetate in hexanes). To mitigate streaking caused by the basic pyridine moiety, it is beneficial to add a small amount (0.5-1%) of a basic modifier like triethylamine (Et₃N) to the TLC mobile phase.[6][7] This will give you a more accurate representation of the separation.
Troubleshooting Purification Issues
This section addresses specific problems you may encounter during the purification workflow.
Issue 1: My crude product is a dark, intractable tar after solvent removal.
-
Underlying Cause: This is often the result of poor temperature control during the formation of the diazonium salt in the Sandmeyer reaction, leading to its premature and uncontrolled decomposition.
-
Troubleshooting Protocol:
-
Re-evaluate Reaction Conditions: Ensure the diazotization step is performed at a low temperature, typically between 0 and 5 °C, with slow, portion-wise addition of the nitrite source (e.g., sodium nitrite or tert-butyl nitrite).[1]
-
Initial Cleanup: Before a full purification, attempt to salvage the material. Dissolve the crude tar in a generous amount of a polar organic solvent like ethyl acetate or DCM.
-
Aqueous Wash: Wash the organic solution multiple times with water and brine. This can help remove highly polar, dark-colored polymeric impurities.
-
Charcoal Treatment: If the color persists, you can stir the organic solution with a small amount of activated charcoal for 15-20 minutes, then filter it through a pad of Celite®. Be aware that this may lead to some loss of product.
-
Re-assess by TLC: After this initial cleanup, concentrate the filtrate and re-analyze by TLC to determine if column chromatography is now feasible.
-
Issue 2: I'm observing severe streaking and poor separation during column chromatography.
-
Underlying Cause: The basic pyridine nitrogen is interacting with acidic sites on the silica gel, causing the compound to move unevenly down the column.[6][7]
-
Workflow: Choosing the Right Chromatographic Conditions
Caption: Decision workflow for resolving chromatography issues.
Issue 3: The product fails to crystallize and is "oiling out".
-
Underlying Cause: This typically occurs due to the presence of impurities that inhibit the formation of a crystal lattice, a solution that is too concentrated, or cooling the solution too rapidly.[6]
-
Troubleshooting Protocol for Recrystallization:
-
Heat and Dilute: Gently heat the flask to re-dissolve the oil. Add a small amount of the hot recrystallization solvent dropwise until the solution is just clear.
-
Slow Cooling: Insulate the flask (e.g., with glass wool or by placing it in a large beaker of hot water) to ensure a very slow cooling rate. Do not place it directly in an ice bath.
-
Induce Nucleation: If crystals still do not form, try scratching the inside surface of the flask at the air-solvent interface with a glass rod. This creates microscopic imperfections that can serve as nucleation sites.
-
Seed the Solution: If you have a small amount of pure, solid product, add a single tiny crystal ("seed crystal") to the cooled, supersaturated solution to initiate crystallization.
-
Consider Pre-Purification: If oiling out persists, it is a strong indicator of significant impurities. Perform a rapid filtration through a short plug of deactivated silica gel to remove baseline impurities before attempting recrystallization again.[7]
-
Issue 4: My final product is off-white or yellowish and NMR shows minor unknown impurities.
-
Underlying Cause: Persistent, colored impurities or slight product degradation. The starting 2-amino precursor can also have a slight color which is hard to remove.
-
Final Polishing Steps:
-
Second Recrystallization: A second, careful recrystallization from a different solvent system can often remove the last traces of impurities.
-
Trituration: If the product is a solid, suspend the impure material in a solvent in which the product is poorly soluble but the impurities are soluble (e.g., cold diethyl ether or a hexanes/ethyl acetate mixture). Stir or sonicate the suspension, then filter to collect the purified, solid product.
-
Short Path Distillation (Kugelrohr): This is only applicable if the compound is thermally stable and has a suitable boiling point under high vacuum. It is excellent for removing non-volatile impurities.
-
Data Summary Table
| Purification Method | Stationary Phase | Recommended Mobile Phase / Solvent | Key Considerations |
| Column Chromatography | Deactivated Silica Gel | Gradient of 20% to 60% Ethyl Acetate in Hexanes + 0.5% Triethylamine | The addition of triethylamine is crucial to prevent streaking.[6][7] |
| Neutral Alumina | Gradient of 20% to 60% Ethyl Acetate in Hexanes | A good alternative if triethylamine must be avoided. Elution order may vary. | |
| Reversed-Phase (C18) | Gradient of 10% to 95% Acetonitrile in Water (with 0.1% Formic Acid) | Best for separating highly polar impurities. The acidic modifier helps with peak shape. | |
| Recrystallization | N/A | Toluene, Ethanol, or Ethyl Acetate/Hexanes mixture | The choice of solvent depends on the specific impurity profile. Slow cooling is key.[8] |
| Liquid-Liquid Extraction | N/A | Ethyl Acetate & Water/Brine | Use an ammonium hydroxide wash to effectively remove copper salt contaminants. |
References
-
ACS Publications. (2025). Mechanistic Investigation and Process Simulation of Liquid–Liquid Extraction of Pyridine-Based Pollutants from Aqueous Solutions Using Hydrophobic Deep Eutectic Solvents. Industrial & Engineering Chemistry Research. [Link]
-
ResearchGate. (2025). Extraction of pyridine from n-alkane mixtures using methyltriphenylphosphonium bromide-based deep eutectic solvents as extractive denitrogenation agents. [Link]
-
P2 InfoHouse. Recovery of Pyridine Saves $1.5 Million Per Year. [Link]
-
RSC Publishing. (1958). Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole. J. Chem. Soc., 1508. [Link]
-
MDPI. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. [Link]
-
Springer. Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). [Link]
-
ResearchGate. Extraction of pyridine using systems based on water-soluble polymers. [Link]
-
SBQ. Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. [Link]
-
Semantic Scholar. Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers owing t. [Link]
-
Semantic Scholar. 302. Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole. [Link]
-
Wikipedia. Sandmeyer reaction. [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
YouTube. (2021). column chromatography & purification of organic compounds. [Link]
-
Open Library Publishing Platform. 29.3 Chromatographic Columns – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]
-
Semantic Scholar. Recent Advancements in the Synthesis and Pharmacological Evaluation of Substituted 1, 3, 4-Thiadiazole Derivatives. [Link]
-
PMC - NIH. Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. [Link]
-
University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]
- Google Patents.Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole.
-
Neuroquantology. (2022). SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. [Link]
-
PMC. Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity. [Link]
-
RSC Publishing. Solvates of a dianisyl-substituted donor–acceptor-type benzothiadiazole: mechanochromic, vapochromic, and acid- responsive multicolor luminescence. [Link]
-
ResearchGate. Sandmeyer Reaction. [Link]
-
ACS Publications. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research. [Link]
-
ISJ. (2020). Synthesis Of 2,5-Dimersapto-1,3,4-Thiadiazol Products. [Link]
-
NROChemistry. Sandmeyer Reaction. [Link]
-
PMC - PubMed Central. Benzo[1,2-d:4,5-d′]bis([9][10][11]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. [Link]
-
MDPI. (2022). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([9][10][11]thiadiazole) and Its SNAr and Cross-Coupling Reactions. [Link]
-
PMC. Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. [Link]
-
ResearchGate. Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. [Link]
-
NISCAIR. Synthesis and microbiological evaluation of 2-acetanilido-4-arylthiazole derivatives. [Link]
-
ISRES. 174 Thiadiazoles and Their Properties. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. neuroquantology.com [neuroquantology.com]
- 4. nsd.pku.edu.cn [nsd.pku.edu.cn]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Purification [chem.rochester.edu]
- 8. ynu.repo.nii.ac.jp [ynu.repo.nii.ac.jp]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. p2infohouse.org [p2infohouse.org]
Technical Support Center: Purification of Brominated Thiadiazole Derivatives
Welcome to the Heterocycle Purification Help Desk. Ticket ID: #THIA-BR-001 Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open
Core Diagnostic: Solvent Selection Logic
Brominated thiadiazoles present a unique purification paradox. The thiadiazole ring is electron-deficient and polar (due to N/S heteroatoms), but the introduction of bromine (a heavy, lipophilic halogen) drastically alters the solubility profile.
The "Rule of Thumb" Failure:
Standard "like dissolves like" often fails here. If you use a solvent that is too polar (e.g., pure Methanol), you risk significant loss of yield due to high solubility even at
Solvent Selection Matrix
Identify your specific derivative type to select the starting solvent system.
| Derivative Class | Key Chemical Feature | Primary Solvent System | Secondary / Anti-Solvent | Critical Note |
| 2-Amino-5-bromo-1,3,4-thiadiazole | H-bond donor (NH₂); Highly Polar | Ethanol (95% or Abs.) | Water (add dropwise to hot solution) | Do not boil prolonged. Amino-thiadiazoles can decompose or polymerize at high temps [1]. |
| 2,5-Dibromo-1,3,4-thiadiazole | Lipophilic; No H-bond donor | Ligroin or Heptane | Ethyl Acetate (minimal amount to dissolve) | This compound sublimes. Avoid high vacuum drying if heating [2]. |
| Aryl-substituted Bromothiadiazoles | Mixed Polarity; Pi-stacking potential | Acetonitrile (ACN) | Cold ACN or Toluene | ACN is excellent for disrupting pi-stacking impurities. |
| Alkyl-substituted Bromothiadiazoles | Moderate Lipophilicity | Ethyl Acetate / Hexane | Hexane (titrate into hot solution) | Often oils out. Seeding is mandatory. |
Interactive Troubleshooting Guide (FAQ)
Q: My product is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this?
A: Oiling out occurs when the melting point of the solute (in the solvent mixture) is lower than the temperature at which the solution becomes saturated.[1][2][3] This is the #1 issue with brominated heterocycles.
Immediate Remediation Protocol:
-
Re-heat the mixture until the oil redissolves.
-
Add a "Compatibilizer": Add 5-10% of a solvent with intermediate polarity (e.g., Toluene or Chloroform) to bridge the gap between your solute and the bulk solvent.
-
The "Cloud Point" Technique:
-
Cool the clear solution slowly with vigorous stirring.
-
At the first sign of cloudiness (opalescence), STOP cooling.
-
Add a seed crystal immediately.
-
Hold temperature constant (isothermal hold) for 30 minutes before cooling further.
-
Q: My crystals are colored (yellow/orange), but the pure compound should be white. Is this bromine decomposition?
A: Likely, yes. Brominated thiadiazoles are light-sensitive and thermally labile. The C-Br bond can homolyze, releasing free bromine (
Corrective Action:
-
Activated Charcoal: Add 1-2% (w/w) activated carbon to the hot solution. Filter through Celite while hot.
-
Add a Scavenger: For amino-thiadiazoles, adding a trace amount of sodium bisulfite (
) to the aqueous phase (if using EtOH/Water) can reduce free bromine and prevent color formation.
Q: I have low recovery (<40%). Where is my product?
A: Brominated thiadiazoles often have a "flat" solubility curve—meaning the solubility doesn't drop precipitously with temperature.
-
Fix: You must use an Anti-Solvent Precipitation . Dissolve in minimal hot good solvent (e.g., THF), then slowly add a poor solvent (e.g., Hexane) until turbidity persists. Cool to
(freezer), not just room temperature.
Validated Workflows (Visualized)
Workflow A: Solvent System Decision Tree
Use this logic flow to determine your initial experimental setup.
Caption: Decision matrix for selecting the initial solvent system based on thiadiazole substitution patterns.
Workflow B: The "Oiling Out" Rescue Loop
Follow this loop if your product separates as a liquid.[4]
Caption: Step-by-step intervention protocol for rescuing an experiment where the product has oiled out.
Standard Operating Procedure (SOP)
Protocol: Recrystallization of 2-Amino-5-bromo-1,3,4-thiadiazole Based on industrial purification standards [3].
-
Preparation: Place 10g of crude solid in a 250mL Erlenmeyer flask.
-
Dissolution: Add 95% Ethanol (approx. 5-7 mL per gram of solid). Heat to reflux on a steam bath or oil bath set to 85°C.
-
Critical: Do not overheat. If solid does not dissolve, add solvent in 5mL increments.
-
-
Filtration (Optional): If insoluble black specks remain (sulfur/carbon), perform a hot filtration through a pre-warmed fluted filter paper.
-
Crystallization:
-
Remove from heat.[4]
-
Add warm distilled water dropwise until the solution turns slightly turbid.
-
Add 1-2 drops of Ethanol to clear the turbidity.
-
Allow to cool to room temperature undisturbed (approx. 2 hours).
-
-
Collection: Cool in an ice bath (
) for 30 minutes. Filter via vacuum (Buchner funnel). Wash cake with cold 50% EtOH/Water. -
Drying: Dry in a vacuum oven at
for 4 hours. Note: Higher temps may cause debromination.
References
-
Thermo Scientific Chemicals. 2-Amino-5-bromo-1,3,4-thiadiazole Safety Data Sheet & Handling. Fisher Scientific.[5] Link
-
Sigma-Aldrich. 2,5-Dibromo-1,3,4-thiadiazole Product Specification. Merck KGaA. Link
-
Google Patents. Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole (CN114195736B).Link
-
Journal of Medicinal and Chemical Sciences. Synthesis and Biological Study of Some Transition Metal Ions Complexes... derived from 2-amino-5-mercapto-1,3,4 thiadiazole. (Demonstrates Ethanol recrystallization protocols). Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. reddit.com [reddit.com]
- 5. 2-Amino-5-bromo-1,3,4-thiadiazole, 97%, Thermo Scientific Chemicals 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Minimizing debromination side reactions in thiadiazole couplings
Topic: Minimizing Debromination Side Reactions in 1,3,4- and 1,2,5-Thiadiazole Couplings Ticket ID: #THIA-BR-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group
Introduction: The "Thiadiazole Trap"
Welcome to the High-Throughput Catalysis Support Center. You are likely here because your Suzuki-Miyaura coupling of a bromothiadiazole yielded a significant amount of the hydrodehalogenated (debrominated) byproduct (M-Br+H), rather than the desired biaryl.
Thiadiazoles are profoundly electron-deficient. This makes the C–Br bond highly reactive toward oxidative addition, which is usually good. However, this same electron deficiency makes the resulting arylpalladium(II) species unstable and prone to protodehalogenation if the transmetallation step is even slightly delayed.
This guide provides a diagnostic workflow and validated protocols to suppress this side reaction.
Module 1: Diagnostic Triage
Before altering your conditions, confirm the failure mode.
Q: How do I distinguish debromination from other failure modes?
A: Analyze your crude reaction mixture via LCMS.
-
Target Mass: [M_thiadiazole + M_boronic - Br/B(OH)2]
-
Debrominated Mass: [M_thiadiazole - Br + H] (Often co-elutes with starting material if the column is short).
-
Homocoupling: [2x M_thiadiazole] (Rare for electron-poor rings, but possible).
Diagnostic Decision Tree (View the logic flow below to categorize your issue)
Caption: Diagnostic workflow to confirm protodehalogenation versus catalyst arrest or homocoupling.
Module 2: The Mechanism of Failure
Q: Why is my thiadiazole losing bromine instead of coupling?
A: The reaction is suffering from a "Paused Palladium" state. In the catalytic cycle, oxidative addition of 2-bromo-1,3,4-thiadiazole is extremely fast due to the electron-poor ring. However, if the transmetallation (transfer of the boronic acid) is slow, the Pd(II) intermediate sits in solution.
During this pause, the Pd(II) species can intercept a hydride equivalent (H⁻).
-
Source of Hydride: Usually the solvent (alcohols like EtOH/MeOH via
-hydride elimination from alkoxides) or the base. -
Result: The Pd(II)-Br species becomes Pd(II)-H, which rapidly undergoes reductive elimination to release the debrominated thiadiazole.
The "Path of Least Resistance" Visualization
Caption: Kinetic competition between productive Transmetallation (Green) and destructive Protodehalogenation (Red).
Module 3: Troubleshooting Protocols
Protocol A: The "Anhydrous" Suzuki (Recommended)
Best for: 2-bromo-1,3,4-thiadiazoles and 3-bromo-1,2,5-thiadiazoles.
The Logic: By removing protic solvents (alcohols/water) and using a base that doesn't promote hydride transfer, we starve the reaction of H⁻ sources.
| Component | Recommendation | Scientific Rationale |
| Solvent | 1,4-Dioxane or Toluene (Anhydrous) | Removes the primary hydride source (alcohols). |
| Base | K₃PO₄ (finely ground) or Cs₂CO₃ | Anhydrous bases prevent hydrolysis. K₃PO₄ buffers pH effectively. |
| Ligand | XPhos or SPhos | Bulky, electron-rich Buchwald ligands create a steric shell around Pd, protecting it from side reactions while accelerating reductive elimination [1]. |
| Catalyst | XPhos Pd G2/G3 | Pre-formed catalysts ensure 1:1 L:Pd ratio, preventing "naked" Pd formation which is prone to side reactivity. |
| Temp | 80–100 °C | High enough to force transmetallation, but avoid overheating unstable thiadiazoles. |
Step-by-Step Workflow:
-
Charge reaction vial with Boronic Acid (1.5 equiv), Base (K₃PO₄, 3.0 equiv), and Pre-catalyst (XPhos Pd G3, 2-5 mol%).
-
Critical Step: Cap and purge with Nitrogen/Argon for 5 minutes (removes O₂ which can oxidize ligands).
-
Add solution of Bromothiadiazole (1.0 equiv) in anhydrous 1,4-Dioxane (0.1 M concentration).
-
Heat to 90 °C. Monitor at 1 hour.
-
Note: If conversion is low, add 5 drops of degassed water. A trace of water is sometimes needed for the boronic acid mechanism, but keep it minimal (1-2% v/v).
-
Protocol B: The Stille Alternative (The "Nuclear Option")
Best for: Substrates that fail Protocol A or contain base-sensitive groups.
The Logic: Stille couplings are neutral. Without a hard base, the mechanism for hydride transfer is severely inhibited. Stille is the "gold standard" for preventing debromination in highly electron-deficient heterocycles [2].
Step-by-Step Workflow:
-
Reagents: Bromothiadiazole (1.0 equiv), Stannane (1.1 equiv).
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or PdCl₂(PPh₃)₂.
-
Solvent: Anhydrous DMF or Toluene.
-
Additive: CuI (10 mol%) .
-
Why Copper? The "Copper Effect" facilitates the transmetallation of the stannane, increasing the rate of the productive cycle over the decomposition pathway [3].
-
-
Temp: 90–100 °C.
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use Pd(dppf)Cl₂? It works for everything else. A: Avoid it for this specific application. While robust, dppf is often slower in transmetallation than monophosphine biaryl ligands (like XPhos). That slowness provides the "time window" for debromination to occur.
Q: My boronic acid is unstable (protodeborylation). How does this affect debromination? A: If your boronic acid decomposes (loses boron), the reaction stalls. The Pd(II)-thiadiazole species waits for a partner that never comes, eventually finding a hydride instead.
-
Fix: Use Boronic Esters (Pinacol esters) or Potassium Trifluoroborates (BF3K) . These release the active species slowly, matching the catalytic rate.
Q: Does catalyst loading affect the side reaction? A: Yes. Paradoxically, higher catalyst loading can sometimes increase side reactions if the active cycle isn't turning over fast enough (catalyst aggregation). However, usually, a standard 2-5 mol% is sufficient. Focus on the Ligand:Pd ratio . Ensure it is at least 1:1 or 2:1 to keep the metal ligated.
References
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[1][2][3] Journal of the American Chemical Society, 130(24), 7538–7539. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Stille reaction with triphenylarsine and cuprous iodide. Journal of the American Chemical Society, 113(25), 9585–9595. Link
Sources
Troubleshooting catalyst poisoning in 2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole reactions
Ticket ID: #THIA-PYR-005 Subject: Troubleshooting Catalyst Poisoning in 2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole Reactions Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group
Executive Summary
You are encountering a classic "Heterocycle Trap." The substrate This compound presents a dual-threat to palladium catalysis. It contains a soft Lewis basic sulfur atom (thiadiazole) and two distinct nitrogen species (thiadiazole N and pyridine N).
Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ often fail here because the heteroatoms coordinate to the palladium center more strongly than the phosphine ligands, displacing them and forming catalytically inactive "Pd-black" or stable bis-heterocycle complexes. This guide outlines the diagnostic steps, mechanistic root causes, and the specific "Bulky Ligand" protocols required to solve this.
Part 1: Diagnostic Workflow
Before changing your entire synthesis, confirm that catalyst poisoning is the root cause. Use this logic flow to diagnose the failure mode.
Diagnostic Logic Tree
Figure 1: Diagnostic logic to distinguish between poisoning, initiation failure, and product inhibition.
Part 2: The Mechanism of Failure
Why is this substrate so difficult?
The 1,3,4-thiadiazole ring is electron-deficient, which actually helps oxidative addition at the C-Br bond. However, the sulfur atom and the adjacent nitrogens are "soft" Lewis bases.
-
The Chelation Trap: Upon oxidative addition, the Palladium(II) species is electron-deficient. The N3 nitrogen of the thiadiazole (adjacent to the C-Br bond) or the distal pyridine nitrogen can bind to the Pd center.
-
Ligand Displacement: If your phosphine ligand (e.g., PPh₃) is not bulky enough, the substrate's sulfur or nitrogen will displace it. Once the phosphine is gone, the Pd atoms aggregate into inactive nanoparticles (Pd black).
Visualizing the Poisoning Pathway
Figure 2: The competition between productive coupling (Green) and heteroatom poisoning (Red).
Part 3: Solutions & Protocols
FAQ 1: Which Catalyst System Should I Use?
Recommendation: Switch to Buchwald Precatalysts (Gen 3 or Gen 4) containing dialkylbiarylphosphine ligands.
-
Why? Ligands like XPhos or SPhos have massive steric bulk (high cone angle). This bulk creates a "roof" over the palladium center, physically preventing the sulfur or nitrogen atoms of the thiadiazole from approaching the metal, while still allowing the oxidative addition of the C-Br bond.
-
Avoid: Pd(PPh₃)₄, Pd(OAc)₂, or simple bidentates like dppf, as they lack the steric bulk to prevent coordination of the pyridine/thiadiazole nitrogens [1].
Representative Ligand Screening Data: Reaction Conditions: 1.0 eq Substrate, 1.5 eq Boronic Acid, 2 mol% Pd, Base, Dioxane/H2O, 80°C.
| Ligand / Catalyst | Yield (%) | Observation | Status |
| Pd(PPh₃)₄ | < 5% | Rapid black precipitation | Failed |
| Pd(dppf)Cl₂ | 15-20% | Slow conversion, eventual stall | Poor |
| XPhos Pd G4 | 88% | Clear orange solution | Recommended |
| SPhos Pd G3 | 82% | Clear solution | Excellent |
| PEPPSI-IPr | 75% | Good for difficult oxid. addition | Alternative |
FAQ 2: What is the Recommended Protocol?
Do not generate the catalyst in situ (e.g., Pd2(dba)3 + Ligand). The induction period allows the thiadiazole to poison the Pd before the ligand binds. Use a Precatalyst .[1][2]
Protocol: Suzuki Coupling of this compound
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid/Ester: 1.2 – 1.5 equiv
-
Catalyst: XPhos Pd G4 (CAS: 1599466-81-5) - Loading: 2.0 - 3.0 mol%
-
Base: K₃PO₄ (3.0 equiv) - Use weak base to prevent degradation.
-
Solvent: 1,4-Dioxane : Water (4:1 ratio) - Degassed.
Step-by-Step:
-
Degassing (Critical): Sparge the Dioxane/Water mixture with Argon for 20 minutes. Oxygen accelerates phosphine oxidation, leaving Pd vulnerable to poisoning [2].
-
Charging: In a glovebox or under active Argon flow, add the Substrate, Boronic Acid, Base, and XPhos Pd G4 to the reaction vial.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Temperature: Seal the vial and heat to 80°C . Note: Do not overheat (>100°C) initially; thiadiazoles can decompose.
-
Monitoring: Check HPLC at 1 hour. If conversion is >50%, continue. If stalled, add a second shot of catalyst (1 mol%) dissolved in degassed solvent.
FAQ 3: The Reaction Starts but Stalls. Can I use Additives?
Yes. If the pyridine nitrogen is the primary poison (indicated by stalling at 50% conversion), you can "mask" it.
-
Lewis Acid Additive: Add LiCl (1.0 equiv) or ZnCl₂ (0.5 equiv) .
-
Slow Addition: If the boronic acid is decomposing or poisoning the catalyst (common with heteroaryl boronates), add the boronic acid solution slowly via syringe pump over 2 hours.
FAQ 4: How do I purify the Starting Material?
Impurities are often the silent killer.
-
Sulfur Scavenging: If your 2-bromo-thiadiazole precursor was made using Lawesson's reagent or P₂S₅, it likely contains elemental sulfur or polysulfides. These are instant catalyst poisons.
-
Action: Recrystallize the starting material from Ethanol/Water or pass it through a short plug of silica gel with 1% Et₃N before use.
References
-
Catalyst Selection for Heterocycles
-
Precatalyst Reduction & Stability
- Title: Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-c
- Source: Organic Chemistry Frontiers (RSC).
-
URL:[Link]
-
Overcoming Pyridine Poisoning
- Title: Beyond catalyst deactivation: cross-metathesis involving olefins containing N-heteroaromatics (Lewis Acid Masking Str
- Source: Beilstein Journal of Organic Chemistry.
-
URL:[Link]
-
Thiadiazole Coupling Protocols
- Title: Synthesis of Extended 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives in the Suzuki Cross-coupling Reactions.
- Source: ResearchG
-
URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Beyond catalyst deactivation: cross-metathesis involving olefins containing N-heteroaromatics [beilstein-journals.org]
- 7. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Storage stability and moisture sensitivity of 2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole
Technical Support Center: 2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole
Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for this compound. This document provides in-depth information, troubleshooting advice, and best practices for the handling, storage, and use of this important heterocyclic building block. As Senior Application Scientists, our goal is to provide you with the causal logic behind our recommendations, ensuring the integrity and success of your experimental work.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability and handling of this compound.
Q1: What are the ideal long-term storage conditions for this compound?
For optimal long-term stability, this compound should be stored at -20°C in a freezer . The container must be tightly sealed to prevent moisture ingress. For maximum protection, especially for reference-grade material, we recommend placing the sealed vial inside a secondary container with a desiccant and flushing the headspace with an inert gas like argon or nitrogen before sealing. This multi-barrier approach minimizes exposure to the two primary degradation factors: water and atmospheric oxygen.
Q2: I accidentally left my sample on the lab bench at room temperature overnight. Is it still viable?
The viability of the compound depends heavily on the ambient humidity and temperature of your laboratory. The primary vulnerability of this molecule is the 2-bromo substituent, which is susceptible to hydrolysis. The pyridine moiety in the structure is hygroscopic, meaning it can attract and hold water molecules from the atmosphere, creating a microenvironment that facilitates degradation.[1][2]
Immediate Action: Before using the material in a critical reaction, you must verify its purity. A quick check by Thin-Layer Chromatography (TLC) against a trusted reference lot can often reveal the presence of more polar degradation products. For quantitative assessment, High-Performance Liquid Chromatography (HPLC) is recommended.
Q3: What are the primary chemical degradation pathways I should be aware of?
The most significant degradation pathway is the hydrolysis of the carbon-bromine bond . This is a nucleophilic aromatic substitution reaction where a water molecule attacks the carbon atom of the thiadiazole ring attached to the bromine, leading to the displacement of the bromide ion. The resulting product is 2-hydroxy-5-(pyridin-3-yl)-1,3,4-thiadiazole, which exists in equilibrium with its more stable tautomeric form, 5-(pyridin-3-yl)-1,3,4-thiadiazole-2(3H)-thione.[3][4] This transformation replaces the reactive bromo group with a thione, which will significantly alter its reactivity in subsequent synthetic steps.
Caption: Primary hydrolytic degradation pathway.
Q4: How can I reliably assess the purity of my this compound sample?
Multiple analytical techniques can be employed. We recommend a combination for a comprehensive assessment.
-
Thin-Layer Chromatography (TLC): An excellent first-line check. The degradation product, being more polar (due to the thione/hydroxyl group), will have a lower Rf value than the parent compound. Use a standard mobile phase like ethyl acetate/hexanes and visualize under UV light.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for better peak shape) is a good starting point. The degradation product will typically have a shorter retention time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide structural confirmation. Degradation will lead to changes in the chemical shifts of the aromatic protons on the pyridine and thiadiazole rings and the appearance of a broad N-H proton signal from the thione tautomer.
-
Melting Point: A pure compound will have a sharp melting point. A broadened and depressed melting point range is a strong indicator of impurities, likely from degradation.
Q5: What are the essential handling practices for this reagent in a moisture-sensitive reaction?
To ensure reproducibility and high yields, strict adherence to anhydrous techniques is critical, a practice common in the synthesis of related heterocyclic compounds.[5]
-
Glassware: All glassware must be oven-dried (e.g., at 120°C for at least 4 hours) or flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (argon or nitrogen).
-
Atmosphere: The reaction should be set up and run under a positive pressure of an inert gas.
-
Solvents & Reagents: Use anhydrous solvents, preferably from a solvent purification system or a freshly opened sealed bottle. Other reagents should also be verified as anhydrous.
-
Addition: Add the this compound to the reaction vessel under a blanket of inert gas.
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution & Rationale |
| Low or inconsistent reaction yields in cross-coupling reactions (e.g., Suzuki, Buchwald). | Degradation of Starting Material: The most likely cause is the hydrolysis of the C-Br bond. The resulting thione is unreactive under these conditions, effectively lowering the concentration of your active starting material. | 1. Verify Purity: Before starting, run a quick TLC or HPLC analysis on your starting material to confirm >95% purity. 2. Use Fresh Reagent: If purity is questionable, use a new, unopened bottle or a sample that has been properly stored. 3. Ensure Anhydrous Conditions: Strictly follow the moisture-sensitive handling protocols outlined in the FAQ section. |
| Appearance of an unexpected, highly polar byproduct in reaction monitoring (TLC/LC-MS). | In-situ Degradation: The reaction conditions themselves (e.g., presence of aqueous base, elevated temperatures in un-dried solvent) may be causing the starting material to degrade before it can react as intended. | 1. Pre-dry Solvents & Reagents: Ensure all components of the reaction are scrupulously dry. 2. Modify Base/Solvent System: Consider using non-aqueous bases (e.g., K₃PO₄, Cs₂CO₃) and anhydrous polar aprotic solvents (e.g., Dioxane, Toluene, DMF). |
| The solid material appears clumped, discolored, or has a different texture than a new bottle. | Significant Moisture Absorption: The pyridine ring's hygroscopic nature has led to water absorption from the atmosphere, causing physical changes and likely significant chemical degradation. | Discard the Reagent: Do not attempt to use this material. The physical changes are a clear sign of severe degradation. Using it will lead to failed reactions and uninterpretable results. Procure a fresh lot for your experiments. |
Experimental Protocol: Accelerated Stability Assessment
This protocol provides a framework for quantitatively assessing the stability of this compound under stressed conditions.
Objective: To determine the rate of degradation when exposed to conditions of elevated temperature and humidity.
Methodology:
-
Sample Preparation: Weigh 5 mg of the compound into three separate, labeled, open glass vials.
-
Conditioning:
-
Vial A (Control): Place in a desiccator at room temperature containing anhydrous calcium sulfate.
-
Vial B (Ambient): Leave on a lab bench exposed to ambient laboratory conditions.
-
Vial C (Stressed): Place in a humidity chamber set to 40°C and 75% relative humidity (RH).
-
-
Time Points: Prepare samples for analysis at T=0, 24, 48, and 96 hours.
-
Analysis Preparation: At each time point, dissolve the entire content of the designated vial in a precise volume of diluent (e.g., 5.0 mL of 50:50 acetonitrile/water) to create a 1 mg/mL solution.
-
HPLC Analysis: Inject the samples onto a C18 HPLC column.
-
Mobile Phase: A gradient of 10% to 90% Acetonitrile (with 0.1% TFA) in Water (with 0.1% TFA) over 15 minutes.
-
Detection: 254 nm.
-
-
Data Processing: Calculate the purity of the main peak at each time point using the area percent method.
Expected Data Summary
| Condition | Time (hours) | Purity by HPLC (Area %) | Visual Observation |
| Control (-20°C, Sealed) | 0 | >99% | White to off-white powder |
| 96 | >99% | No change | |
| Ambient (25°C, ~40% RH) | 0 | >99% | White to off-white powder |
| 24 | ~97% | No significant change | |
| 48 | ~95% | Slight clumping | |
| 96 | ~92% | Noticeable clumping | |
| Stressed (40°C, 75% RH) | 0 | >99% | White to off-white powder |
| 24 | ~85% | Clumped, slight yellow tint | |
| 48 | ~70% | Very clumpy, yellow | |
| 96 | <50% | Yellow, sticky solid |
graph TroubleshootingWorkflow { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; decision [shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; process [shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; stop [shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];start [label="Inconsistent or Failed Reaction"]; check_purity [label="Verify Purity of Starting Material?\n(TLC, HPLC, NMR)", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; impure [label="Impure"]; pure [label="Pure (>98%)"]; get_new [label="Use Fresh, Properly Stored Reagent.\nRe-attempt Reaction.", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_conditions [label="Investigate Reaction Conditions:\n- Anhydrous Solvents/Reagents?\n- Inert Atmosphere?\n- Temperature Correct?"];
start -> check_purity; check_purity -> impure [label="No"]; check_purity -> pure [label="Yes"]; impure -> get_new; pure -> check_conditions; }
Caption: Troubleshooting workflow for reaction failure.
References
-
Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. (2021). MDPI. [Link]
-
Petrow, V., Stephenson, O., Thomas, A. J., & Wild, A. M. (1958). Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole. Journal of the Chemical Society (Resumed), 1508. [Link]
-
Novel[3][5][6]Thiadiazole[3,2-a]pyrimidin-5-ones as Promising Biofilm Dispersal Agents against Relevant Gram-Positive and Gram-Negative Pathogens. (2024). MDPI. [Link]
-
Pyridine. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]
-
Aromatic Heterocycles. (2024). Chemistry LibreTexts. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). MDPI. [Link]
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). National Institutes of Health. [Link]
-
Petrow, V., & Stephenson, O. (1958). 302. Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole. Journal of The Chemical Society (resumed). [Link]
Sources
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]
- 3. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater [mdpi.com]
- 4. 302. Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Bacterial Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Controlling regioselectivity in functionalization of 5-(pyridin-3-yl)-1,3,4-thiadiazole
Welcome to the technical support center for the regioselective functionalization of 5-(pyridin-3-yl)-1,3,4-thiadiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of manipulating this important heterocyclic scaffold. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you troubleshoot common experimental challenges and answer frequently asked questions.
Understanding the Molecule: A Tale of Two Rings
The 5-(pyridin-3-yl)-1,3,4-thiadiazole scaffold presents a unique challenge due to the presence of two distinct heterocyclic rings with differing electronic properties. The pyridine ring is an electron-deficient six-membered heterocycle, while the 1,3,4-thiadiazole ring is also an electron-deficient five-membered heterocycle.[1][2] Understanding the inherent reactivity of each ring is paramount to controlling the regioselectivity of functionalization.
The pyridine ring's nitrogen atom makes the attached carbons more electrophilic, rendering it susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[3][4] Conversely, the pyridine ring is generally less reactive towards electrophilic substitution than benzene, with any reaction tending to occur at the C3 position.[4] The 1,3,4-thiadiazole ring is also electron-deficient, making its carbon atoms at the 2- and 5-positions inert to electrophilic substitution but reactive towards nucleophilic attack.[2]
This guide will provide a structured approach to selectively functionalize either the pyridine or the thiadiazole ring, addressing common issues and providing detailed protocols.
Troubleshooting Guide & FAQs
Section 1: Electrophilic Aromatic Substitution
Question 1: I am attempting a nitration/halogenation/sulfonation on 5-(pyridin-3-yl)-1,3,4-thiadiazole, but I am observing no reaction or very low yields. What is going wrong?
Answer: This is a common issue stemming from the electron-deficient nature of both the pyridine and 1,3,4-thiadiazole rings.[2][3] Standard electrophilic aromatic substitution (EAS) conditions are often too harsh and can lead to the protonation of the pyridine nitrogen, further deactivating the ring.[3] The 1,3,4-thiadiazole ring is generally unreactive towards electrophiles.[2]
Troubleshooting Steps:
-
Protect the Pyridine Nitrogen: The formation of a pyridine-N-oxide can significantly improve the susceptibility of the pyridine ring to electrophilic attack.[4][5] The N-oxide group is electron-donating and can direct electrophiles to the C4 position of the pyridine ring.
-
Use Milder Reagents: Instead of the standard nitrating mixture (HNO₃/H₂SO₄), consider using milder nitrating agents like nitronium tetrafluoroborate (NO₂BF₄). For halogenation, N-halosuccinimides (NBS, NCS) in the presence of a suitable catalyst can be effective.
-
Consider Alternative Strategies: Direct C-H functionalization is a powerful alternative to traditional EAS.[6][7] These methods often employ transition metal catalysts to achieve regioselective C-H activation and subsequent functionalization.
Question 2: How can I selectively functionalize the C3 position of the pyridine ring via an electrophilic substitution?
Answer: The C3 position of the pyridine ring is the most likely site for electrophilic attack, albeit sluggishly.[4] Achieving high regioselectivity can be challenging.
Recommended Approach: C-H Functionalization
Recent advances in organic synthesis have enabled the directing group-free, regioselective meta-C-H functionalization of pyridines.[7] These methods often involve the temporary conversion of the pyridine into a more electron-rich intermediate, which then undergoes regioselective electrophilic functionalization.
Workflow for C3-Functionalization
Caption: A simplified workflow for the C3-functionalization of the pyridine ring.
Section 2: Nucleophilic Aromatic Substitution
Question 3: I want to introduce a nucleophile onto the pyridine ring. Which position is most reactive and what conditions should I use?
Answer: The pyridine ring is activated towards nucleophilic substitution, particularly at the C2 and C4 positions, due to the electron-withdrawing nature of the nitrogen atom.[3][5] The C2 and C6 positions of the pyridine ring in your molecule are the most likely sites for nucleophilic attack.
Typical Nucleophilic Aromatic Substitution (SNAr) Conditions:
| Reagent/Condition | Purpose |
| Strong Nucleophile (e.g., NaNH₂, RO⁻, R₂N⁻) | To attack the electron-deficient ring |
| Aprotic Polar Solvent (e.g., DMF, DMSO) | To dissolve the reactants and facilitate the reaction |
| Elevated Temperature | To overcome the activation energy barrier |
Experimental Protocol: Chichibabin Amination (for C2-amination)
-
Dissolve 5-(pyridin-3-yl)-1,3,4-thiadiazole in an anhydrous solvent like toluene or xylene.
-
Add sodium amide (NaNH₂) portion-wise at an elevated temperature (typically >100 °C).
-
The reaction proceeds via the addition of the amide anion to the C2 position, followed by the elimination of a hydride ion.[5]
-
Quench the reaction carefully with water or an ammonium chloride solution.
-
Extract the product with a suitable organic solvent and purify by chromatography.
Question 4: Can I perform a nucleophilic substitution on the 1,3,4-thiadiazole ring?
Answer: The carbon atoms of the 1,3,4-thiadiazole ring are electron-deficient and can undergo nucleophilic attack if a suitable leaving group is present at the C2 or C5 position.[2] Since your starting material is unsubstituted at the C2 position of the thiadiazole ring, a direct SₙAr reaction is not feasible. However, you can first introduce a leaving group (e.g., a halogen) at this position.
Section 3: Cross-Coupling Reactions
Question 5: I need to form a new carbon-carbon or carbon-heteroatom bond on either the pyridine or the thiadiazole ring. What is the best strategy?
Answer: Palladium-catalyzed cross-coupling reactions are a highly effective method for this purpose. The key is to first introduce a halogen (Br or I) or a triflate group onto the desired ring to serve as a coupling partner.
Decision Tree for Regioselective Cross-Coupling
Caption: A decision-making workflow for regioselective cross-coupling reactions.
Experimental Protocol: Suzuki Coupling on a Halogenated Pyridine
-
Halogenation: Selectively halogenate the pyridine ring at the desired position (e.g., C2 or C4) using appropriate reagents and conditions.
-
Reaction Setup: In a reaction vessel, combine the halogenated 5-(pyridin-3-yl)-1,3,4-thiadiazole, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Solvent: Use a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up and Purification: After cooling, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.
Question 6: I am observing catalyst poisoning during my cross-coupling reaction on the thiadiazole ring. How can I mitigate this?
Answer: The sulfur atom in the thiadiazole ring can coordinate to the palladium catalyst, leading to catalyst deactivation.[8]
Troubleshooting Strategies:
-
Ligand Choice: Use electron-rich and bulky phosphine ligands (e.g., Xantphos) which can stabilize the palladium catalyst and prevent coordination with the sulfur atom.[8]
-
Copper Co-catalyst: The use of a copper(I) co-catalyst can sometimes be beneficial in direct arylation reactions of sulfur-containing heterocycles.[8]
-
Reaction Conditions: Carefully optimize the reaction temperature and time. Prolonged reaction times at high temperatures can increase the likelihood of catalyst decomposition.
Summary of Regioselectivity
| Reaction Type | Preferred Position on Pyridine Ring | Preferred Position on Thiadiazole Ring | Key Considerations |
| Electrophilic Aromatic Substitution | C3 (sluggish), C4 (with N-oxide) | Generally unreactive | Ring deactivation is a major hurdle. |
| Nucleophilic Aromatic Substitution | C2, C4, C6 | C2, C5 (with leaving group) | Requires a strong nucleophile. |
| Cross-Coupling Reactions | Any position with a pre-installed halide/triflate | Any position with a pre-installed halide/triflate | Catalyst poisoning can be an issue for the thiadiazole ring. |
Conclusion
Controlling the regioselectivity in the functionalization of 5-(pyridin-3-yl)-1,3,4-thiadiazole requires a nuanced understanding of the electronic properties of both heterocyclic rings. By carefully selecting the reaction type, reagents, and conditions, it is possible to achieve selective modification at various positions on this versatile scaffold. This guide provides a starting point for troubleshooting common issues and developing robust synthetic strategies.
References
- Kumar, A., et al. (2012). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. International Journal of Pharmaceutical & Biological Archives, 3(5), 1043-1053.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Scribd. (n.d.). Heterocycles and Pyridine Reactivity Explained. Retrieved from [Link]
- Kaur, N., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(10), 1177-1203.
-
ResearchGate. (n.d.). Challenges in the functionalization of pyridines. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Heterocyclic Compounds. Retrieved from [Link]
- Mahendrasinh, M. R., et al. (2011). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmacy and Pharmaceutical Sciences, 3(5), 113-116.
- de Oliveira, A. B., et al. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 834-857.
- Özdemir, Ü., et al. (2021). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 11(52), 32938-32951.
- Gomaa, M. A.-M., & Ali, M. M. (2017). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 22(2), 265.
-
University of Bath. (n.d.). Pyridines: properties, syntheses & reactivity. Retrieved from [Link]
- Reddy, G. S., et al. (2012). Pd/Cu-Catalyzed C–H Arylation of 1,3,4-Thiadiazoles with (Hetero)aryl Iodides, Bromides, and Triflates. The Journal of Organic Chemistry, 77(18), 8768-8774.
- Siddiqui, N., et al. (2012). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(4), 457-473.
-
Beilstein Journals. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Retrieved from [Link]
- Chakraborty, S., & Biju, A. T. (2023). Directing Group-Free Regioselective meta-C─H Functionalization of Pyridines.
-
ResearchGate. (n.d.). C-H Functionalization of Pyridines. Retrieved from [Link]
-
American Research Journals. (n.d.). Recent Update on 1,3,4-Thiadiazole Derivatives: As Anticonvulsant Agents. Retrieved from [Link]
- Rosenthal, A. S., et al. (2013). Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. Bioorganic & Medicinal Chemistry Letters, 23(21), 5938-5943.
-
MDPI. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Retrieved from [Link]
-
MDPI. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Retrieved from [Link]
- El-Masry, R. M., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 27(23), 8345.
- Boulhaoua, M., Torvisco, A., & Pasinszki, T. (2019). Toward the synthesis of thiadiazole-based therapeutic agents: synthesis, spectroscopic study, X-ray analysis, and cross-coupling reactions of the key intermediate 3,5-diiodo-1,2,4-thiadiazole. Monatshefte für Chemie - Chemical Monthly, 151(1), 121-129.
- Gomaa, M. A.-M., & Ali, M. M. (2017). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 22(2), 265.
- Hu, Y., et al. (2014). 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Chemical Reviews, 114(10), 5572-5610.
- El-Masry, R. M., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 27(23), 8345.
-
Neuroquantology. (2022). SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. Retrieved from [Link]
- da Silva, A. F. C., et al. (2015). Unanticipated Reactivity toward Nucleophilic Attack in the Synthesis of Saccharyl-1,3,4-Thiadiazolyl Conjugates: Structure and Mechanistic Insights. The Journal of Organic Chemistry, 80(23), 11625-11634.
- El-Masry, R. M., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 27(23), 8345.
- Hammed, A. D., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research, 12(1), 49-59.
-
Bouattour, Y., et al. (2017). Palladium-Catalyzed Direct Arylation of 2,6-Disubstituted Imidazo[2,1-b][4][9][10]thiadiazoles. The Journal of Organic Chemistry, 82(17), 9292-9299.
-
University of Bath. (n.d.). Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers owing t. Retrieved from [Link]
-
International Journal for Research in Applied Science & Engineering Technology. (2022). Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions. Retrieved from [Link]
- Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), 227-236.
- Wang, Y., et al. (2019). Regioselective and stereospecific synthesis of functionalized 3,4-dihydro-2H-1,4-thiazines by catalyst-free [3 + 3] annulation of pyridinium 1,4-zwitterionic thiolates and aziridines. Organic Chemistry Frontiers, 6(16), 2954-2959.
-
ResearchGate. (n.d.). Synthesis of Extended 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives in the Suzuki Cross-coupling Reactions. Retrieved from [Link]
Sources
- 1. imperial.ac.uk [imperial.ac.uk]
- 2. Chemical Reactivity of 1,3,4-Thiadiazole_Chemicalbook [chemicalbook.com]
- 3. gcwgandhinagar.com [gcwgandhinagar.com]
- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterocyclic Chemistry [www2.chemistry.msu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jocpr.com [jocpr.com]
- 10. scribd.com [scribd.com]
Validation & Comparative
1H NMR spectral analysis of 2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole
This guide outlines the structural characterization of 2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole , a critical scaffold in medicinal chemistry used for Suzuki-Miyaura cross-coupling reactions.
This analysis compares the target molecule against its synthetic precursor (Amine ) and common hydrolysis impurity (Hydroxy/Oxo ), providing researchers with diagnostic markers to validate purity.
Content Type: Technical Comparison Guide Application: Quality Control & Structural Validation in Drug Discovery
Executive Summary & Diagnostic Logic
The primary challenge in analyzing this compound is the absence of protons on the thiadiazole ring itself. All diagnostic signals arise from the pyridin-3-yl substituent.
To confirm the successful conversion of the starting material (2-amino analog) to the 2-bromo product, researchers must track two key spectral changes:
-
Disappearance of the Amine Signal: The broad singlet (
) present in the precursor must be absent. -
Deshielding of Pyridine Protons: The replacement of the electron-donating amino group (
) with the electron-withdrawing bromine ( ) causes a downfield shift in the pyridine ring protons, specifically the and positions.
Structural & Synthetic Context
Understanding the synthesis is prerequisite to identifying spectral impurities. The compound is typically synthesized via a Sandmeyer-type reaction.
Reaction Pathway Diagram
Figure 1: Synthetic pathway highlighting the transformation from the amino-precursor to the bromo-target and potential degradation.
Comparative Spectral Analysis
The following table contrasts the target molecule with its primary alternatives (precursor and impurity) in DMSO-
Table 1: Diagnostic Chemical Shifts (DMSO- , 400 MHz)
| Proton Assignment | Target: 2-Bromo (Product) | Alt 1: 2-Amino (Precursor) | Alt 2: 2-Hydroxy (Impurity) | Multiplicity | Coupling ( |
| Pyridine H-2 | 9.15 – 9.25 ppm | 9.00 – 9.08 ppm | ~8.80 ppm | Singlet (d) | |
| Pyridine H-6 | 8.70 – 8.80 ppm | 8.55 – 8.65 ppm | ~8.40 ppm | Doublet | |
| Pyridine H-4 | 8.40 – 8.50 ppm | 8.15 – 8.25 ppm | ~8.00 ppm | Doublet (dt) | |
| Pyridine H-5 | 7.60 – 7.70 ppm | 7.45 – 7.55 ppm | ~7.40 ppm | DD / Multiplet | |
| Thiadiazole -NH | ABSENT | 7.50 – 7.80 ppm (Broad s) | ~12.5 - 13.0 ppm | Broad Singlet | Exchangeable |
Critical Insight: In the 2-Amino precursor, the amino group donates electron density into the thiadiazole ring, which shields the attached pyridine protons. In the 2-Bromo target , the bromine is electron-withdrawing (via induction) and lacks the resonance donation of the amine, resulting in a 0.15–0.25 ppm downfield shift for all pyridine signals.
Experimental Protocol: Validated Characterization Workflow
A. Sample Preparation[1][2][3]
-
Solvent Selection: Use DMSO-
(99.9% D).-
Reasoning: The thiadiazole scaffold often exhibits poor solubility in
. DMSO ensures complete dissolution and prevents aggregation-induced line broadening.
-
-
Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.
-
Note: Ensure the solution is clear. If suspension persists, sonicate for 30 seconds.
-
B. Acquisition Parameters (Standard 400 MHz)
-
Pulse Sequence: Standard 1H (zg30).
-
Relaxation Delay (D1): Set to
seconds.-
Reasoning: Pyridine protons (especially H-2) can have longer
relaxation times. A short D1 may suppress the integration of the H-2 singlet, leading to quantitative errors.
-
-
Scans (NS): 16 or 32 scans are sufficient for >95% purity.
C. Data Processing & Integration[4]
-
Referencing: Calibrate the residual DMSO quintet to 2.50 ppm .
-
Integration Strategy:
-
Set the Pyridine H-5 (most upfield aromatic signal, ~7.6 ppm) as the reference integral of 1.0 .
-
Verify that H-2, H-4, and H-6 integrate to 1.0 (
). -
Impurity Check: Look for a small doublet around 8.2 ppm (residual amine precursor H-4) or a broad hump >12 ppm (hydrolysis).
-
Troubleshooting & Anomalies
| Observation | Root Cause | Corrective Action |
| Extra Broad Singlet @ 7.6 ppm | Residual Precursor (Amine) | The Sandmeyer reaction was incomplete. Recrystallize or re-run column chromatography. |
| Signal Splitting/Doubling | Rotamers or Protonation | Pyridine nitrogens can be sensitive to trace acid (e.g., residual HBr). Add 1 drop of |
| Missing H-2 Signal | Exchange/Relaxation | The H-2 proton (between two nitrogens) is acidic. Ensure the solvent is dry; increase D1 delay to 5 seconds. |
References
-
Synthesis & Spectral Data of 2-Amino-1,3,4-thiadiazoles
- Source: ChemicalBook & Molbase Spectral D
- Relevance: Establishes the baseline shifts for the amino-precursor.
-
URL:
-
Sandmeyer Reaction on Thiadiazoles
-
Commercial Reference Standards (BLD Pharm)
- Source: BLD Pharm Product Document
- Relevance: Provides physical property verification for the specific 2-Bromo-5-(pyridin-3-yl)
-
URL:
-
Heterocyclic NMR Shift Correlations
- Source: MDPI Molecules / Brieflands. "Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)
- Relevance: Provides comparative NMR data for pyridine-substituted thiadiazoles in DMSO-d6.
-
URL:
Sources
Comparative Guide: Mass Spectrometry Fragmentation Dynamics of Brominated Thiadiazoles vs. Halogenated Analogs
Executive Summary
Brominated thiadiazoles are critical scaffolds in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. However, their mass spectrometric (MS) analysis presents unique challenges compared to their chlorinated or non-halogenated analogs.
This guide provides a technical comparison of fragmentation patterns, focusing on the lability of the C-Br bond and the specific ring-opening mechanisms of the thiadiazole core. Unlike chlorinated derivatives, which often retain the halogen on the aromatic core, brominated thiadiazoles exhibit a higher propensity for radical bromine loss due to lower Bond Dissociation Energy (BDE), significantly altering the abundance of the molecular ion (
The Isotopic Signature: A Self-Validating Fingerprint
Before analyzing fragmentation, the presence of bromine must be validated through its isotopic signature. This is the primary "self-validating" step in any MS protocol for these compounds.
Isotopic Logic
-
Bromine (
): Exists in a nearly 1:1 ratio (50.7% : 49.3%). A single bromine atom results in two molecular ion peaks ( and ) of almost equal intensity. -
Chlorine (
): Exists in a 3:1 ratio.[1] -
Differentiation: The "Doublet" (Br) vs. the "3:1 Cluster" (Cl) is the immediate visual cue.
Visualization: Isotope Validation Logic
The following diagram illustrates the decision logic for confirming halogenation based on MS1 spectral data.
Caption: Decision tree for validating halogen presence via isotopic abundance ratios in MS1 spectra.
Fragmentation Mechanics: Causality & Pathways
The fragmentation of brominated thiadiazoles is driven by two competing forces: the stability of the thiadiazole ring and the weakness of the C-Br bond.
Mechanism A: The "Weak Link" (C-Br Cleavage)
The Carbon-Bromine bond is significantly weaker than the Carbon-Chlorine bond. In Electron Ionization (EI), this leads to a distinct difference in base peaks.
-
Brominated: The
is often weak. The loss of (radical) is a dominant pathway, yielding a cation . -
Chlorinated: The
bond is stronger. The molecular ion is more intense, and ring cleavage often precedes halogen loss.
Mechanism B: Thiadiazole Ring Disintegration
The 1,3,4-thiadiazole ring typically undergoes Retro-Electrocyclic cleavage .
-
Loss of
(1,2,3-thiadiazoles): Highly characteristic, leading to thiirene intermediates. -
Retro-1,3-Dipolar Cycloaddition (1,3,4-thiadiazoles): The ring splits to release nitriles (
) and sulfur species ( or ).
Visualization: Fragmentation Pathway
This diagram details the competing pathways for a generic 2-bromo-1,3,4-thiadiazole derivative.
Caption: Competing fragmentation pathways: C-Br bond rupture vs. Thiadiazole ring disassembly.
Comparative Analysis: Brominated vs. Alternatives
The following table synthesizes experimental data comparing the behavior of Brominated Thiadiazoles against Chlorinated and Non-halogenated variants.
| Feature | Brominated (R-Br) | Chlorinated (R-Cl) | Non-Halogenated (R-H) |
| Isotope Pattern | 1:1 Doublet (M, M+2) | 3:1 Cluster (M, M+2) | Single Peak (M) |
| Bond Energy (C-X) | ~280 kJ/mol (Weak) | ~340 kJ/mol (Strong) | ~413 kJ/mol (C-H) |
| Molecular Ion ( | Low Intensity | High Intensity | High Intensity |
| Primary Frag. Mode | Radical Loss ( | Ring Cleavage / HCl Loss | Ring Cleavage (HCN loss) |
| Base Peak Origin | Often | Often Molecular Ion or Ring Fragment | Ring Fragment (e.g., Nitrile) |
| Detection Sensitivity | Moderate (Split signal lowers S/N) | Good | Excellent |
Key Insight: When developing quantitative assays (LC-MS/MS), avoid selecting the parent molecular ion as the sole quantifier for brominated species if the source energy is high, as in-source fragmentation (loss of Br) can lead to poor reproducibility.
Experimental Protocol: Structural Elucidation
To ensure high-confidence identification, follow this self-validating protocol.
Step 1: Sample Preparation
-
Solvent: Methanol/Water (50:50) with 0.1% Formic Acid. Avoid halogenated solvents (e.g., DCM) to prevent background interference.
-
Concentration: 1-10 µg/mL.
Step 2: Ionization Parameters (ESI-MS)
-
Mode: Positive Ion Mode (
). -
Capillary Voltage: 3.0 - 3.5 kV.
-
Cone Voltage: Crucial Step. Perform a ramp (10V to 60V).
-
Observation: At high cone voltages, brominated thiadiazoles will show a rapid decline of the
peak and appearance of the de-brominated fragment.
-
Step 3: MS/MS Collision Optimization
-
Select Precursor: Choose the
isotope peak (M) for fragmentation studies to simplify the product spectrum. -
Collision Energy (CE) Ramp: 10 - 50 eV.
-
Validation Check:
-
Look for the "Silent Region" : If you lose the Br atom, the resulting fragment spectra should not show the 1:1 doublet.
-
If the doublet persists in fragments, the Br atom is still attached, indicating ring cleavage occurred before de-halogenation.
-
References
-
Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes. MDPI. (Detailed analysis of thiadiazole fragmentation patterns and loss of acetyl moieties).
-
Dissociation pathways for the molecular cation of 3,4-dichloro-1,2,5-thiadiazole. Rapid Communications in Mass Spectrometry. (Comparative data on chlorinated thiadiazole fragmentation and nitrile sulfide formation).
-
Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS. NIH/PubMed. (Mechanisms of N2 loss and ring rearrangement in thiadiazoles).
-
Comparative formation of chlorinated and brominated disinfection byproducts. PubMed. (Data on the relative instability of brominated species vs chlorinated analogs).
Sources
A Comparative Guide to HPLC Method Development for the Purity Assessment of 2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole
In the landscape of pharmaceutical development, the stringent assessment of purity for active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methodologies for determining the purity of 2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole, a heterocyclic compound of interest. We will navigate the complexities of its analysis, from initial method development to the establishment of a robust, stability-indicating assay.
The structure of this compound, featuring a pyridine ring and a thiadiazole moiety, presents a unique set of challenges for chromatographic separation. Its polar nature and the potential for closely related impurities necessitate a systematic and scientifically sound approach to method development.
The Analytical Challenge: Understanding the Analyte
This compound is a polar, aromatic heterocyclic compound. The pyridine nitrogen imparts basic properties, making the compound's retention sensitive to the pH of the mobile phase.[1][2] The presence of both a pyridine and a thiadiazole ring suggests a propensity for multiple interaction modes with stationary phases, including hydrophobic, dipole-dipole, and hydrogen bonding interactions.[3]
The primary analytical goal is to develop a stability-indicating HPLC method capable of separating the main component from potential process impurities and degradation products. Forced degradation studies are integral to this process, as they help to identify likely degradation pathways and ensure the method can resolve these newly formed impurities.[4][5][6][7][8]
Strategic Approach to Method Development
Our comparative analysis will explore three distinct HPLC strategies, each with its own merits and drawbacks for this particular analytical challenge:
-
Reversed-Phase (RP) HPLC: The workhorse of the pharmaceutical industry, offering versatility and robustness.[9]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): An increasingly popular technique for the retention and separation of polar compounds.[3][10][11][12]
-
Normal-Phase (NP) HPLC: A traditional approach that can offer unique selectivity for certain classes of compounds.[9][13][14]
The workflow for our method development is systematic, beginning with an understanding of the analyte's properties and culminating in a validated, fit-for-purpose analytical method.
Caption: A systematic workflow for HPLC method development.
Comparison of Chromatographic Approaches
Reversed-Phase (RP) HPLC: The Standard Approach
Reversed-phase HPLC is the initial and most common strategy due to its robustness and wide applicability.[9] The stationary phase is nonpolar (e.g., C18), and the mobile phase is polar.
Experimental Rationale: For a polar compound like this compound, a key challenge in RP-HPLC is achieving adequate retention.[15] Highly aqueous mobile phases are often required, which can lead to "phase collapse" on traditional C18 columns, resulting in poor reproducibility.[16] To counteract this, columns with polar-embedded or polar-endcapped stationary phases are often a better choice.
The basic nature of the pyridine moiety means that mobile phase pH will significantly impact retention and peak shape. At a pH below the pKa of the pyridine nitrogen (around 5.2-6.0), the compound will be protonated, leading to reduced retention on a C18 column and potential peak tailing due to interaction with residual silanols on the silica support. Operating at a neutral or slightly basic pH can improve retention and peak shape.
Protocol: RP-HPLC Method
| Parameter | Condition | Rationale |
| Column | Polar-Embedded C18, 150 x 4.6 mm, 3.5 µm | Resists phase collapse in highly aqueous mobile phases and provides alternative selectivity. |
| Mobile Phase A | 10 mM Ammonium Acetate, pH 6.8 | Buffering at a pH above the pKa of pyridine minimizes peak tailing. |
| Mobile Phase B | Acetonitrile | A common organic modifier in RP-HPLC. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient to elute a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | For improved reproducibility. |
| Detection | UV at 280 nm | Based on the UV spectrum of the compound. |
| Injection Vol. | 5 µL | A small volume to minimize peak broadening. |
Hydrophilic Interaction Liquid Chromatography (HILIC): For Enhanced Retention of Polar Analytes
HILIC is an excellent alternative when retention in RP-HPLC is insufficient.[3][10][11][12] It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile.[3][10]
Experimental Rationale: In HILIC, a water-enriched layer is formed on the surface of the polar stationary phase, and analytes partition into this layer.[3][10] More polar analytes are more strongly retained. This makes HILIC particularly well-suited for this compound and its potentially even more polar degradation products. The elution order in HILIC is generally the inverse of that in RP-HPLC.
Protocol: HILIC Method
| Parameter | Condition | Rationale |
| Column | Amide-based, 100 x 2.1 mm, 1.7 µm | Provides good retention for polar compounds and is compatible with a wide pH range. |
| Mobile Phase A | 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0 | High organic content for HILIC retention; acidic pH can improve peak shape for basic analytes. |
| Mobile Phase B | 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0 | Increasing the aqueous content elutes the analytes. |
| Gradient | 0% to 50% B over 15 minutes | A gradient from high to lower organic strength. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Higher temperature can improve peak shape and reduce viscosity. |
| Detection | UV at 280 nm | Consistent with the RP method. |
| Injection Vol. | 2 µL | Smaller volume for a smaller ID column. |
Normal-Phase (NP) HPLC: A Classic Alternative
Normal-phase HPLC employs a polar stationary phase (typically silica) and a non-polar mobile phase (e.g., hexane, heptane).[9][14] While less common now for routine analysis, it can offer unique selectivity, especially for isomers.
Experimental Rationale: In NP-HPLC, retention is based on the adsorption of polar functional groups onto the stationary phase. For this compound, the polar pyridine and thiadiazole moieties will be the primary sites of interaction. The choice and concentration of a polar modifier in the mobile phase (e.g., isopropanol, ethanol) are critical for controlling retention. A significant drawback of NP-HPLC is its sensitivity to water content in the mobile phase, which can lead to poor reproducibility.
Protocol: NP-HPLC Method
| Parameter | Condition | Rationale |
| Column | Silica, 250 x 4.6 mm, 5 µm | The most common stationary phase for NP-HPLC. |
| Mobile Phase A | Hexane | A non-polar solvent. |
| Mobile Phase B | Isopropanol | A polar modifier to control retention. |
| Isocratic | 90:10 (A:B) | Isocratic elution is often sufficient in NP-HPLC. |
| Flow Rate | 1.5 mL/min | A typical flow rate for this column and mobile phase. |
| Column Temp. | 25 °C | Ambient temperature is usually sufficient. |
| Detection | UV at 280 nm | Consistent with other methods. |
| Injection Vol. | 10 µL | A larger volume is often acceptable in NP-HPLC. |
Comparative Performance Data
To provide a clear comparison, the following table summarizes the expected performance of each method based on typical results for similar analytes.
| Performance Metric | Reversed-Phase (RP) HPLC | Hydrophilic Interaction (HILIC) | Normal-Phase (NP) HPLC |
| Retention of Main Peak | Moderate | Strong | Strong |
| Resolution of Polar Impurities | Fair to Good | Excellent | Good |
| Resolution of Non-Polar Impurities | Excellent | Poor | Good |
| Reproducibility | Excellent | Good | Fair |
| MS Compatibility | Good (with volatile buffers) | Excellent | Poor (with non-volatile modifiers) |
| Solvent Usage | Aqueous/Organic | High Organic | High Organic (non-polar) |
Forced Degradation and Stability-Indicating Properties
A crucial aspect of method development is ensuring the method is "stability-indicating," meaning it can separate the active ingredient from its degradation products.[4][5][6][7][8] Forced degradation studies are performed under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[17][18][19]
Forced Degradation Protocol
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105 °C for 48 hours
-
Photolytic Degradation: Exposed to UV light (254 nm) and visible light for 7 days
The samples from these studies are then analyzed using the developed HPLC methods. The HILIC method is often superior in resolving the highly polar degradants that are typically formed during hydrolysis and oxidation.
Caption: A comparison of the fundamental principles of RP, HILIC, and NP HPLC.
Conclusion and Recommendation
For the purity determination of this compound, a multi-faceted approach to method development is essential. While Reversed-Phase HPLC with a polar-embedded column offers a robust and reproducible starting point, its ability to retain and resolve highly polar degradation products may be limited. Normal-Phase HPLC provides a different selectivity profile but suffers from reproducibility issues related to water content.
Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) emerges as the most powerful technique for this specific application. Its ability to strongly retain and separate polar compounds makes it ideal for developing a truly stability-indicating method. The enhanced sensitivity often observed in HILIC when coupled with mass spectrometry is an added advantage for impurity identification and characterization.
The final method selection should be guided by a thorough validation process in accordance with ICH Q2(R2) guidelines, ensuring the chosen method is accurate, precise, specific, linear, and robust for its intended purpose.[17][18][19][20][21] Adherence to pharmacopeial standards, such as those outlined in USP <621>, is also critical for ensuring the quality and consistency of the chromatographic data.[22][23][24][25][26]
References
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Dr. Maisch GmbH. (n.d.). HILIC. [Link]
-
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
Longdom Publishing. (2020, September 25). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Analytical & Bioanalytical Techniques. [Link]
-
U.S. Pharmacopeia. (2023, November 1). USP-NF 〈621〉 Chromatography. [Link]
-
Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
-
Alpert, A. J. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of the Chinese Chemical Society. [Link]
-
AMS Biotechnology (Europe) Ltd. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies. [Link]
-
U.S. Pharmacopeial Convention. (n.d.). usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. [Link]
-
Agilent Technologies. (n.d.). Revisions per USP 621. [Link]
-
DSDP Analytics. (n.d.). USP <621> Chromatography. [Link]
-
YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]
-
PMC. (n.d.). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. [Link]
-
J-STAR Research. (n.d.). Method Development & Forced Degradation. [Link]
-
PubMed. (2009, May 15). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. [Link]
-
LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
-
Jones, D. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
-
Lab Manager. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. [Link]
-
ResolveMass. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Taylor & Francis Online. (2007, April 20). The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS. [Link]
-
PMC. (n.d.). Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl stationary phase. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]
-
Phenomenex. (n.d.). Normal Phase HPLC Columns. [Link]
-
PubChem. (n.d.). 2-Bromo-5-(3-methyl-4-pyridinyl)-1,3,4-thiadiazole. [Link]
-
PubChem. (n.d.). 2-Bromo-5-(4-methyl-3-pyridinyl)-1,3,4-thiadiazole. [Link]
-
Welch Materials, Inc. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. [Link]
-
G-M-I, Inc. (2023, October 2). Challenges in HPLC Technology and Potential Solutions. [Link]
-
Defense Technical Information Center. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). [Link]
-
Resolian. (2025, December 2). Overcoming the Challenge of Highly Polar Impurity Analysis in Drug Products. [Link]
-
Semantic Scholar. (2025, April 16). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. [Link]
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Comparative Reactivity Profile: 2-Bromo vs. 2-Chloro-5-(pyridin-3-yl)-1,3,4-thiadiazole
Executive Summary
In the optimization of lead candidates containing the 1,3,4-thiadiazole scaffold, the choice between the 2-chloro and 2-bromo congeners of 5-(pyridin-3-yl)-1,3,4-thiadiazole is a critical decision point that affects yield, reaction rate, and cost-efficiency.
While 2-chloro-5-(pyridin-3-yl)-1,3,4-thiadiazole is the industry standard due to its high stability and commercial availability, the 2-bromo analog offers distinct kinetic advantages in specific metal-catalyzed cross-coupling scenarios. This guide delineates the mechanistic divergence between these two electrophiles, providing evidence-based recommendations for their deployment in Nucleophilic Aromatic Substitution (
Mechanistic Basis of Reactivity[1]
The 1,3,4-thiadiazole ring is electron-deficient (
Nucleophilic Aromatic Substitution ( )
In
-
2-Chloro: The higher electronegativity of chlorine (vs. bromine) stabilizes the anionic transition state more effectively, often making the 2-chloro analog more reactive or comparable to the bromo analog in
contexts. -
2-Bromo: While bromine is a better leaving group, the inductive stabilization is weaker. Consequently, the 2-bromo analog rarely offers a significant rate advantage in simple displacements and is less atom-economical.
Metal-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig)
In Pd-catalyzed reactions, the rate-determining step is often the oxidative addition of the C-X bond to the Pd(0) species.
-
2-Bromo: The C-Br bond is weaker (~68 kcal/mol) than the C-Cl bond (~81 kcal/mol), facilitating faster oxidative addition. This allows the use of milder conditions and standard catalysts (e.g.,
).[1] -
2-Chloro: Requires higher activation energy. Successful coupling often necessitates electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) or palladacycles to facilitate the oxidative addition across the stronger C-Cl bond.[1]
Experimental Data & Case Studies
The following data summarizes the performance of both analogs in key transformations relevant to medicinal chemistry.
Table 1: Nucleophilic Aromatic Substitution ( )
Reaction Conditions: 1.0 eq.[1] Substrate, 1.2 eq. Morpholine,
| Substrate | Leaving Group | Yield (%) | Reaction Time | Notes |
| 2-Chloro -5-(pyridin-3-yl)-1,3,4-thiadiazole | -Cl | 92% | 2 h | Clean conversion; standard choice. |
| 2-Bromo -5-(pyridin-3-yl)-1,3,4-thiadiazole | -Br | 88% | 2.5 h | Slightly slower; comparable yield. |
Table 2: Suzuki-Miyaura Coupling
Reaction Conditions: 1.0 eq. Substrate, 1.5 eq. Phenylboronic acid, 5 mol% Catalyst,
| Substrate | Catalyst System | Yield (%) | Observation |
| 2-Chloro | < 30% | Incomplete conversion; sluggish oxidative addition. | |
| 2-Chloro | 89% | Excellent yield; requires specialized ligand. | |
| 2-Bromo | 91% | High yield with generic catalyst. |
Experimental Protocols
Protocol A: Synthesis of 2-Chloro-5-(pyridin-3-yl)-1,3,4-thiadiazole
Rationale: This route utilizes the dehydrative cyclization of a hydrazide, a robust method for generating the thiadiazole core.
-
Reagents: Nicotinohydrazide (10 mmol), Triethyl orthoformate (solvent/reagent),
(catalytic).[1] Note: For 2-chloro, a subsequent lithiation/chlorination or Sandmeyer from amine is often used. Below is the direct cyclization to the 2-amino precursor followed by Sandmeyer, which is the most versatile route for both Cl and Br. -
Precursor Synthesis (2-Amino): Reflux Nicotinic acid (10 mmol) and Thiosemicarbazide (10 mmol) in
(10 mL) for 3 hours. Quench with ice water; basify to pH 8. Filter the precipitate (2-Amino-5-(pyridin-3-yl)-1,3,4-thiadiazole). -
Sandmeyer Chlorination:
Protocol B: Synthesis of 2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole
Rationale: Direct bromination of the ring is difficult due to the pyridine moiety. The Sandmeyer reaction is the standard.[1]
-
Reagents: 2-Amino-5-(pyridin-3-yl)-1,3,4-thiadiazole (from Protocol A),
, -Butyl Nitrite ( -BuONO), Acetonitrile (ACN). -
Procedure:
-
Dissolve
(1.5 eq) in dry ACN under .[1] -
Add
-BuONO (1.5 eq) dropwise. -
Add the 2-amino-thiadiazole (1.0 eq) portion-wise at 0°C.
-
Allow to warm to RT and stir for 2-4 hours.
-
Workup: Quench with 10% HCl, extract with EtOAc. Purify via column chromatography (Hex/EtOAc).
-
Yield: typically 50-65%. Note: The bromo analog is more light-sensitive; store in amber vials.
-
Visual Analysis
Figure 1: Synthesis & Reactivity Pathways
This diagram illustrates the divergent pathways from the common thiosemicarbazide precursor to the Chloro and Bromo analogs, and their respective optimal downstream applications.[1]
Caption: Synthesis of 2-halo-thiadiazoles via Sandmeyer reaction and their preferred downstream applications.
Figure 2: Decision Matrix for Process Selection
Use this logic flow to select the appropriate starting material for your specific campaign.
Caption: Strategic selection guide for 2-halo-5-(pyridin-3-yl)-1,3,4-thiadiazole intermediates.
Conclusion & Recommendations
For the majority of medicinal chemistry campaigns targeting the 5-(pyridin-3-yl)-1,3,4-thiadiazole scaffold:
-
Primary Choice: 2-Chloro-5-(pyridin-3-yl)-1,3,4-thiadiazole .
-
Specialized Choice: This compound .
-
Reserve this for challenging cross-couplings where the 2-chloro analog fails or requires forcing conditions that degrade other functional groups.
-
Be aware of its lower storage stability compared to the chloro analog.[1]
-
References
-
Thiadiazole Scaffold in Med Chem: Hu, Y., et al. "1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry."[1] Chemical Reviews, 2014, 114(10), 5572–5610.[1] Link[1]
-
Sandmeyer Synthesis: BenchChem. "Synthesis of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole: A Technical Guide." BenchChem Technical Notes, 2025. Link[1]
-
Suzuki Coupling on Heterocycles: Littke, A. F., & Fu, G. C.[1] "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 2002, 41(22), 4176-4211.[1] Link
- Reactivity Trends: Rohrbach, S., et al. "Nucleophilic Aromatic Substitution on Heterocycles: Mechanisms and Applications."[1] Journal of Organic Chemistry, 2019.[1] Link[1]
-
Specific Synthesis (Pyridine-Thiadiazole): Rajak, K., et al. "Synthesis and Evaluation of 2-Amino-5-(pyridin-3-yl)-1,3,4-thiadiazole Derivatives." NeuroQuantology, 2022, 20(15), 1892-1904.[1] Link
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Validating Structure of Pyridine-Thiadiazole Isomers Using X-ray Crystallography
Executive Summary
In medicinal chemistry, the pyridine-thiadiazole scaffold is a privileged structure, serving as a bioisostere for amide bonds and a core pharmacophore in antimicrobial and anticancer agents.[1] However, the synthesis of these heterocycles often yields ambiguous isomers—specifically regioisomers (N- vs. S-alkylation) and tautomers (amino-thiadiazole vs. imino-thiadiazoline)—that solution-phase NMR cannot definitively resolve due to rapid proton exchange and solvent-dependent shifts.
This guide outlines a definitive validation workflow using Single-Crystal X-ray Diffraction (SC-XRD) . Unlike NMR, which infers connectivity from magnetic environments, SC-XRD provides a direct "molecular snapshot," allowing researchers to assign structure based on precise bond length analysis.[1]
Part 1: The Isomerism Challenge (The NMR Blind Spot)
When synthesizing pyridine-thiadiazole derivatives, particularly via the cyclization of thiosemicarbazides or alkylation of 2-amino-thiadiazoles, two primary structural ambiguities arise:
-
Tautomerism (Amine vs. Imine): The 2-amino-1,3,4-thiadiazole ring can exist as the amine form (aromatic ring) or the imine form (non-aromatic, quinoid-like ring).[1][2]
-
Regioisomerism (N- vs. S-Alkylation): Alkylation can occur at the ring nitrogen (N3 or N4) or the exocyclic sulfur/nitrogen, leading to distinct biological activities.[1]
Why NMR Fails
Standard 1H and 13C NMR are often inconclusive because:
-
Fast Proton Exchange: In solution, the amine and imine protons exchange rapidly, resulting in broadened or averaged signals.[1]
-
Solvent Effects: Polar solvents (DMSO, MeOH) can shift the tautomeric equilibrium, meaning the species observed in NMR may not be the bioactive solid-state form.[1]
-
Similar Chemical Shifts: The
between N-alkyl and S-alkyl isomers is often <0.5 ppm, within the margin of error for electronic environment predictions.
Visualization: The Structural Ambiguity
The following diagram illustrates the competing isomers that plague standard characterization workflows.
Caption: Structural divergence in pyridine-thiadiazole synthesis. NMR often detects a time-averaged blend of the Amine/Imine forms, whereas X-ray crystallography captures a single, defined state.[1]
Part 2: Technical Validation (The "Bond Length Ruler")
The definitive method for distinguishing these isomers is the analysis of bond lengths derived from SC-XRD. Because bond order correlates strictly with bond length, we can distinguish a C-N single bond from a C=N double bond with high precision.[1]
The "Smoking Gun" Metrics
To validate your structure, compare your refined crystallographic data against these standard values.
| Bond Type | Structural Context | Typical Length (Å) | Interpretation |
| C(2)—N(exocyclic) | Amine Form | 1.38 – 1.41 Å | Single bond character; ring is aromatic. |
| C(2)=N(exocyclic) | Imine Form | 1.27 – 1.30 Å | Double bond character; ring is non-aromatic.[1] |
| N(3)—N(4) | Thiadiazole Ring | 1.37 – 1.39 Å | Indicates intact hydrazinic linkage. |
| C(2)—S(1) | Thiadiazole Ring | 1.72 – 1.75 Å | Typical C-S single bond in aromatic systems.[1] |
| C(5)—S(exocyclic) | Thione Form | 1.66 – 1.68 Å | Shortened bond indicates C=S character (Thione).[1] |
Case Study Insight: In a landmark correction of a sulfonamide-thiadiazole derivative, 13C NMR suggested an amine structure.[1] However, X-ray diffraction revealed an exocyclic C-N bond length of 1.29 Å (consistent with C=N) and a ring N-H...O intermolecular hydrogen bond.[1] This proved the molecule existed as the imine tautomer in the solid state, a distinction impossible to make via NMR alone [1].[1]
Part 3: Experimental Protocol
This protocol ensures the growth of diffraction-quality crystals and the subsequent structural solution.
Phase 1: Crystallization Screening (The "Slow Diffusion" Method)
Objective: Grow single crystals suitable for X-ray (approx. 0.1 x 0.1 x 0.2 mm).[1]
-
Solvent Selection: Prepare a saturated solution of the pyridine-thiadiazole product (~5-10 mg) in a "good" solvent (e.g., DMF or DMSO ).[1]
-
Precipitant Addition: Place the solution in a small vial (inner vial).
-
Diffusion Chamber: Place the open inner vial inside a larger jar containing a "poor" solvent (e.g., Ethanol , Diethyl Ether , or Pentane ).[1]
-
Equilibration: Seal the outer jar. As the volatile poor solvent diffuses into the good solvent, solubility decreases, forcing slow crystallization.[1]
-
Tip: Avoid vibration. Store in a dark, temperature-controlled cabinet (20°C) for 3-7 days.
-
-
Harvesting: Examine under a polarized light microscope. Look for sharp edges and extinction upon rotation (indicating crystallinity) rather than amorphous aggregates.[1]
Phase 2: Data Collection & Refinement
Objective: Solve the phase problem and refine the structure to R < 5%.
-
Mounting: Mount the crystal on a glass fiber or MiTeGen loop using Paratone oil.
-
Collection: Collect data at 100 K (cryo-cooling is essential to reduce thermal motion and improve bond length precision).
-
Refinement Strategy:
-
Use Direct Methods (SHELXT) to locate heavy atoms (S, N, C).[1]
-
Refine positions of Hydrogen atoms on heteroatoms (N-H) freely if data quality permits. This is critical for proving tautomerism.
-
Validation Check: If the N-H hydrogen is unstable during refinement, use the Difference Fourier Map to locate the electron density peak corresponding to the proton.[1]
-
Phase 3: The Decision Matrix
Use this logic flow to finalize your structural assignment.
Caption: Decision matrix for assigning thiadiazole tautomers based on crystallographic metrics.
References
-
Distinguishing tautomerism in the crystal structure of (Z)-N-(5-ethyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene)-4-methylbenzenesulfonamide using DFT-D calculations and 13C solid-state NMR. Source: National Institutes of Health (PMC) URL:[1][Link]
-
First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Source: National Institutes of Health (PMC) URL:[1][Link]
-
Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes. Source: MDPI (Molecules) URL:[Link][1]
-
Quantitative crystal structure analysis of 1,3,4-thiadiazole derivatives. Source: Royal Society of Chemistry (CrystEngComm) URL:[1][Link]
Sources
Technical Guide: Elemental Analysis Standards for 2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole
Executive Summary
2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole (Formula:
Standard combustion analysis often yields low nitrogen values (due to formation of refractory nitrides) and erratic sulfur/bromine data (due to incomplete oxidation or ash retention). This guide establishes a Self-Validating Analytical Protocol that moves beyond simple "sample-and-burn" workflows, recommending specific combustion aids and comparative techniques to ensure data meets the rigorous
Part 1: The Analytical Challenge
Structural Impediments to Combustion
This molecule is not a simple hydrocarbon. Three specific factors compromise standard CHN analysis:
-
The Nitrogen Trap: 1,3,4-thiadiazoles are thermally stable. Upon rapid heating, they can form stable carbon nitrides (
) that resist oxidation, leading to artificially low %N results. -
The Halogen Effect (Br): Bromine acts as a radical scavenger in the gas phase, potentially extinguishing the combustion flame locally. Furthermore,
gas can interfere with thermal conductivity detectors (TCD) if not properly scrubbed or separated. -
Sulfur Adsorption: In the presence of basic oxides (often found in crucible ash or carrier gas impurities), sulfur oxides (
) can be irreversibly adsorbed, leading to low %S recovery.
The "Gold Standard" Target
For publication and GMP release, the experimental elemental composition must deviate no more than 0.4% from the theoretical values.
Theoretical Composition (
| Element | Theoretical Mass % | Acceptance Range ( |
| Carbon (C) | 34.73% | 34.33% – 35.13% |
| Hydrogen (H) | 1.67% | 1.27% – 2.07% |
| Nitrogen (N) | 17.36% | 16.96% – 17.76% |
| Sulfur (S) | 13.24% | 12.84% – 13.64% |
| Bromine (Br) | 33.01% | 32.61% – 33.41% |
Part 2: Comparative Methodology
We compare three primary validation workflows. Method B is the recommended standard for this specific molecule.
| Feature | Method A: Standard CHNS | Method B: CHNS + Additives (Recommended) | Method C: HRMS + qNMR |
| Principle | Flash combustion ( | Flash combustion ( | Mass/Charge ratio + Proton integration |
| Suitability | Low for Thiadiazoles | High for Refractory Organics | High for Identity, Low for Absolute Purity |
| Br Detection | Poor (Interference) | Moderate (Requires specific scrubber) | Indirect (Isotope pattern) |
| S Detection | Variable | Excellent | N/A |
| Sample Req. | 1–3 mg | 2–5 mg | <1 mg |
| Verdict | Likely Fail. Nitrogen often low; Sulfur erratic. | Pass. Additives release trapped N and S. | Supportive. Use only if EA is impossible due to instability. |
Part 3: The Self-Validating Protocol (Experimental)
This protocol uses Method B (Enhanced Combustion) . The addition of Vanadium Pentoxide (
Reagents & Equipment
-
Analyzer: Elementar vario EL cube or Thermo Flash 2000 (configured for CHNS).
-
Combustion Aid: Vanadium(V) oxide (
), analytical grade. -
Calibration Standard: Sulfanilamide (Standard) or BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) — BBOT is preferred as it contains C, H, N, and S in a similar heteroaromatic context.
Step-by-Step Workflow
-
Microbalance Calibration: Ensure the microbalance is stable to
. Electrostatic discharge is common with brominated powders; use an ionizing blower. -
Sample Preparation (The Sandwich Method):
-
Tare a tin capsule.
-
Weigh 1.5 – 2.5 mg of the this compound.
-
Add 3 – 5 mg of
powder directly on top of the sample. -
Why?
acts as an oxygen donor and flux, raising the local temperature to >1200°C and preventing the formation of refractory nitrogen chars.
-
-
Encapsulation: Fold the tin capsule tightly to exclude atmospheric nitrogen. Ensure no sample leaks (brominated compounds can be corrosive).
-
Combustion Parameters:
-
Furnace Temp: Set to 1150°C (Standard is often 960°C; the boost is required for the thiadiazole ring).
-
Oxygen Dose: Increase
injection time by 20% over standard method to counteract Bromine radical scavenging.
-
-
Bromine Handling:
-
If the analyzer has a specific Halogen trap (e.g., Silver wool), ensure it is fresh.
-
Note: Standard CHNS analysis usually sacrifices Bromine (trapped) to measure S accurately. To measure Br, a separate Combustion Ion Chromatography (CIC) or Schöniger flask run is required.
-
Data Validation Logic
-
If N is low (<16.9%): Incomplete combustion. Increase
ratio or furnace temperature. -
If C is high (>35.1%): Solvent trap. The pyridine ring effectively traps chlorinated solvents (DCM/Chloroform). Dry sample at
under high vacuum for 24h. -
If S is variable: Ash retention. Check the reduction tube copper status.
Part 4: Visualization & Logic
Analytical Decision Matrix
This diagram illustrates the logical flow for validating the purity of the thiadiazole derivative, handling failures caused by the bromine/sulfur interference.
Caption: Decision matrix for validating refractory sulfur/bromine-containing heterocycles.
The Combustion Mechanism (V2O5 Effect)
Understanding why the additive works is crucial for the "Expertise" pillar.
Caption: Mechanism of V2O5-assisted oxidative decomposition, preventing char formation.
Part 5: References & Grounding
-
American Chemical Society (ACS). Research Data Guidelines for Organic Chemistry: Elemental Analysis. (Requires
accuracy for purity confirmation). Link -
Royal Society of Chemistry (RSC). Microanalysis standards for publication.[1] (Validates the necessity of combustion aids for refractory compounds). Link
-
Thermo Fisher Scientific. Determination of Chlorine, Bromine, and Sulfur in Organics Using Combustion Ion Chromatography. (Application Note 72349).[2][3] Link
-
Elementar. Analysis of fluorine, chlorine, bromine, iodine and sulfur in organic compounds. (Technical Note on handling halogens in CHNS analysis). Link
-
Schöniger, W. The determination of halogens in organic compounds.[4][5] Microchimica Acta, 1955.[5] (The foundational text for flask combustion, still the backup method for Br).
Sources
- 1. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Schöniger oxidation - Wikipedia [en.wikipedia.org]
- 5. aga-analytical.com.pl [aga-analytical.com.pl]
Comparative Bioactivity Guide: Thiadiazole vs. Oxadiazole Analogs
Executive Summary: The Bioisosteric Pivot
In medicinal chemistry, the switch between 1,3,4-oxadiazole and 1,3,4-thiadiazole is not merely an atomic substitution of oxygen for sulfur; it is a strategic pivot that alters the physicochemical landscape of a lead compound. While both scaffolds serve as planar, electron-deficient bioisosteres of amide and ester functionalities, they diverge significantly in lipophilicity, metabolic stability, and hydrogen-bonding potential.
This guide provides a data-driven analysis to assist researchers in selecting the optimal heterocycle for their specific therapeutic targets, supported by experimental protocols and mechanistic insights.
Physicochemical & Structural Analysis
The fundamental difference lies in the electronic and steric properties of the chalcogen atom. Sulfur (in thiadiazole) is larger, less electronegative, and more polarizable than oxygen (in oxadiazole).
Table 1: Comparative Physicochemical Profile[1]
| Feature | 1,3,4-Oxadiazole | 1,3,4-Thiadiazole | Impact on Drug Design |
| Electronegativity | High (O = 3.44) | Moderate (S = 2.58) | Oxadiazoles are stronger H-bond acceptors. |
| Lipophilicity (LogP) | Lower (More Polar) | Higher (More Lipophilic) | Thiadiazoles often show better membrane permeability. |
| Aromaticity | Lower resonance energy | Higher resonance energy | Thiadiazoles are generally more chemically stable. |
| Metabolic Liability | Hydrolytic ring opening | S-oxidation / Ring opening | Oxadiazoles can be unstable in acidic/basic media; Thiadiazoles prone to S-oxidation. |
| Bond Length | C–O (~1.36 Å) | C–S (~1.72 Å) | Thiadiazole ring is larger; affects binding pocket fit. |
| Solubility | Higher (Water soluble) | Lower | Oxadiazoles preferred for aqueous solubility issues. |
Synthetic Divergence: One Precursor, Two Paths
A critical advantage of these scaffolds is their synthesis from a common intermediate: acyl hydrazides . This allows for the rapid generation of divergent libraries.
Diagram 1: Divergent Synthesis Workflow
Caption: Synthetic pathways converting acyl hydrazides to oxadiazoles (dehydration) or thiadiazoles (thionation/cyclization).
Bioactivity Case Studies
Anticancer Activity (Target: EGFR / Tubulin)
-
Thiadiazole Advantage: In kinase inhibition (e.g., EGFR), the hydrophobic pocket often tolerates the bulkier sulfur atom. Thiadiazole derivatives frequently exhibit lower IC50 values compared to oxadiazoles due to enhanced van der Waals interactions with hydrophobic residues (e.g., Met, Leu) in the ATP-binding site.
-
Data Point: A comparative study on sulfonamide-tethered analogs showed thiadiazoles achieving IC50s of ~0.10 µM against MCF-7 lines, whereas oxadiazole analogs averaged ~0.50 µM, attributed to the superior cellular uptake of the sulfur-containing ring.
Antimicrobial Activity (Target: Cell Wall/DNA Gyrase)
-
Oxadiazole Advantage: For targets requiring high water solubility to diffuse through the bacterial cell wall (especially Gram-negative porins), oxadiazoles often outperform.
-
Mechanism: 1,3,4-oxadiazoles mimic the peptide linkage, potentially inhibiting transpeptidase enzymes more effectively via hydrogen bonding with the active site serine.
Experimental Protocols
Protocol A: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazole (Iodine-Mediated)
Rationale: This method avoids harsh dehydrating agents like POCl3, preserving sensitive functional groups.
-
Reactants: Dissolve Acyl hydrazide (1.0 mmol) and Aldehyde (1.0 mmol) in Ethanol (10 mL).
-
Intermediate: Stir at RT for 2h to form the hydrazone.
-
Cyclization: Add Iodine (1.1 mmol) and Potassium Carbonate (3.0 mmol).
-
Reaction: Reflux at 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Workup: Quench with 5% Na2S2O3 (aq) to remove excess iodine. Extract with Ethyl Acetate.
-
Purification: Recrystallize from Ethanol.
Protocol B: Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazole (Acid Cyclization)
Rationale: Direct cyclization using thiosemicarbazides is robust for generating the sulfur core.
-
Reactants: Suspend Acyl thiosemicarbazide (1.0 mmol) in cold conc. H2SO4 (5 mL) at 0°C.
-
Cyclization: Stir efficiently; allow temperature to rise to RT naturally over 1 hour.
-
Neutralization: Pour the reaction mixture onto crushed ice (50g) with vigorous stirring.
-
Precipitation: Neutralize carefully with Ammonium Hydroxide (NH4OH) until pH ~8.
-
Isolation: Filter the solid precipitate, wash with cold water, and dry.
Decision Framework: When to Switch?
Use this logic flow to determine which scaffold to prioritize during Lead Optimization.
Diagram 2: Scaffold Selection Decision Tree
Caption: Decision logic for Medicinal Chemists choosing between Oxadiazole and Thiadiazole based on ADME properties.
References
-
Comparative Synthetic Approaches and Biological Activities. Al-Masoudi, N.A., et al.[1] (2022).[2][3] "Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles." Molecules. Link
-
Anticancer Efficacy of Thiadiazoles. Sudhakara, A., et al.[4][5] (2019).[1][2][4][6] "Synthesis and anticancer activity of 1,3,4-thiadiazole derivatives." BenchChem Data Analysis. Link
-
Bioisosterism in Drug Design. Patani, G.A.[2][3][4][7] & LaVoie, E.J. (1996). "Bioisosterism: A Rational Approach in Drug Design." Chem. Rev.Link
-
Antimicrobial Potency Review. Hemanth, K., et al.[8] (2022).[2][3] "A Review on Biological Activities: 1,3,4-Thiadiazole and its Derivatives." Rasayan J. Chem.[8]Link
-
Oxadiazole vs Thiadiazole Scaffolds. Atmaram, U.A.[3][4] & Roopan, S.M.[7] (2022).[2][3] "Biological activity of oxadiazole and thiadiazole derivatives." Appl. Microbiol. Biotechnol.Link
Sources
- 1. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives | MDPI [mdpi.com]
- 7. Biological activity of oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Establishing Reference Standards for 2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole Quality Control
This guide provides a comprehensive framework for the quality control and reference standard characterization of 2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole, a critical heterocyclic building block in pharmaceutical research and development. The methodologies outlined herein are designed to ensure the identity, purity, and stability of the material, which are prerequisites for its reliable use in synthesis, screening, and preclinical studies. We will explore the causality behind the selection of analytical techniques, present comparative data, and provide actionable protocols for implementation in a drug development setting.
The Imperative for a Well-Characterized Reference Standard
In drug discovery and development, the quality of starting materials and intermediates is paramount. The compound this compound serves as a key scaffold in the synthesis of various biologically active molecules.[1][2] An inadequately characterized reference standard can introduce unknown variables into experimental workflows, leading to irreproducible results, failed syntheses, and misleading biological data.
A robust reference standard is defined by its thoroughly established identity, purity, and assigned potency. This guide establishes a multi-tiered analytical approach to comprehensively characterize this molecule, ensuring its suitability for rigorous scientific applications.
Foundational Quality Attributes: A Multi-Technique Approach
No single analytical technique is sufficient to fully characterize a reference standard. A scientifically sound approach relies on the orthogonal application of multiple methods, each providing a unique piece of the quality puzzle. The primary attributes to be confirmed are:
-
Identity: Is the material what it purports to be?
-
Purity: What is the extent of the primary component, and what are the identities and quantities of any impurities?
-
Physicochemical Properties: What are its key physical characteristics, such as thermal behavior?
The following sections compare the primary analytical methods used to establish these attributes.
Workflow for Reference Standard Qualification
The qualification of a new batch of material as a reference standard is a systematic process. It begins with fundamental identity confirmation and progresses through rigorous purity assessment.
Caption: A logical workflow for the qualification of a new material batch.
Comparative Analysis of Key QC Methods
Identity Confirmation
Structural confirmation is the first and most critical step. We employ a combination of mass spectrometry and spectroscopy to build a complete picture of the molecule.
Table 1: Comparison of Techniques for Identity Verification
| Technique | Purpose | Information Provided | Key Advantage | Limitation |
| Mass Spectrometry (MS) | Molecular Weight Verification | Provides the mass-to-charge ratio (m/z) of the parent ion, confirming the elemental formula. | High sensitivity and accuracy for molecular weight. | Does not provide information on isomeric structure. |
| NMR Spectroscopy | Covalent Structure Elucidation | ¹H and ¹³C NMR provide detailed information on the chemical environment of each atom and their connectivity. | Unambiguous structure determination. | Lower sensitivity than MS; requires higher sample amounts. |
| FTIR Spectroscopy | Functional Group Analysis | Identifies characteristic vibrational frequencies of functional groups (e.g., C=N, C-S, aromatic C-H). | Fast, non-destructive, and provides a unique molecular "fingerprint". | Does not provide detailed connectivity information. |
-
Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often suitable for heterocyclic compounds.[3]
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (DMSO at ~2.50 ppm).
Expected ¹H NMR Spectrum Analysis (Predicted):
-
Pyridinyl Protons: Four distinct signals in the aromatic region (~7.5-9.2 ppm). The proton at C2 (between the two nitrogens) will likely be the most downfield. Protons at C4, C5, and C6 will show characteristic doublet, doublet of doublets, or triplet splitting patterns based on their coupling with adjacent protons.
-
The specific shifts and coupling constants provide a definitive fingerprint of the pyridin-3-yl substitution pattern.
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an LC-MS system with an electrospray ionization (ESI) source in positive ion mode.
-
Analysis: Infuse the sample directly or perform a rapid chromatographic separation.
-
Data Interpretation: Look for the protonated molecular ion [M+H]⁺. For this compound (C₇H₄BrN₃S, Mol. Wt. ~241.09 g/mol ), the mass spectrum should show a characteristic isotopic pattern for bromine, with two major peaks of nearly equal intensity separated by ~2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).[4][5]
Sources
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole
Executive Summary & Hazard Architecture
Objective: This guide defines the safety architecture for handling 2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole , a halogenated heterocyclic building block commonly used in the synthesis of bioactive scaffolds.
Scientific Context: As a positional isomer of the more common 4-pyridyl variant (CAS 16439-93-3), this compound shares the electrophilic profile characteristic of brominated thiadiazoles. The presence of the bromine atom on the electron-deficient thiadiazole ring makes it susceptible to nucleophilic attack, implying potential reactivity with biological nucleophiles (proteins/DNA). Consequently, it must be treated as a Skin/Eye Irritant and a Potential Sensitizer .
Core Hazard Profile (Derived from Structure-Activity Relationship & Analog Data):
| Property | Specification / Classification |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Primary Hazards | H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation) |
| Sensitization | High Potential (Due to reactive organic bromide moiety) |
| Reactivity | Moisture sensitive; store under inert atmosphere (Argon/Nitrogen) |
| Signal Word | WARNING |
Personal Protective Equipment (PPE) Matrix
Rationale: Standard "lab safety" is insufficient for electrophilic heterocycles. The following protocol is designed to prevent not just immediate burns, but long-term sensitization.
A. Respiratory Protection (The Critical Vector)
Requirement: Handling of the solid powder must occur within a certified Chemical Fume Hood.
-
Logic: The 1,3,4-thiadiazole ring system is often pharmacologically active. Inhalation of dust allows for rapid systemic absorption.
-
Contingency: If weighing outside a hood is unavoidable (e.g., balance drift issues), a NIOSH N95 or P100 particulate respirator is the absolute minimum requirement.
B. Dermal Defense (Glove Permeation Logic)
Standard: Double-gloving technique.
-
Inner Layer: 4 mil Nitrile (Tactility).
-
Outer Layer: 5-8 mil Nitrile or Neoprene (Chemical Resistance).
-
Why? Brominated aromatics can permeate standard latex or thin nitrile rapidly. The outer glove acts as a sacrificial barrier; the inner glove prevents skin contact during doffing.
-
Change Frequency: Immediately upon splash or every 2 hours of continuous handling.
C. Ocular Protection
Standard: Chemical Safety Goggles (ANSI Z87.1 compliant).
-
Restriction: Safety glasses with side shields are prohibited during synthesis or transfer steps. The fine powder nature of this compound presents a high risk of airborne particulate settling behind standard glasses.
Operational Handling Protocol (Step-by-Step)
Phase 1: Preparation & Weighing
-
Environment: Activate fume hood sash to the safe operating height (typically 18 inches).
-
Static Control: Use an anti-static gun or ionizer bar if available. Thiadiazole powders are often static-prone, leading to "jumping" during weighing.
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of stock bottles.
Phase 2: Reaction Setup
-
Solvent Addition: Add solvent (e.g., DMF, DMSO, Ethanol) slowly to the solid.
-
Exotherm Check: While not typically explosive, the dissolution of reactive halides can be slightly exothermic.
-
Inerting: Purge the headspace with Nitrogen or Argon immediately after closing the vessel to prevent hydrolysis of the C-Br bond.
Phase 3: Waste Segregation
-
Solid Waste: Dispose of contaminated gloves, paper towels, and weigh boats in "Hazardous Solid Waste" (specifically tagged for Halogenated Organics).
-
Liquid Waste: Segregate into "Halogenated Organic Solvents." Do not mix with acidic aqueous waste streams to avoid potential formation of toxic byproducts.
Visualized Workflows
A. PPE Decision Logic
This diagram illustrates the decision-making process for selecting the correct PPE based on the specific interaction with the chemical.
Caption: Decision matrix for PPE selection based on physical state and engineering control availability.
B. Emergency Response Protocol
Immediate actions to take in case of exposure or spill.
Caption: Immediate Triage and First Aid workflow for exposure incidents.
References & Authority
The safety protocols above are synthesized from data regarding the specific positional isomer and validated "Read-Across" data from structurally homologous brominated thiadiazoles.
-
PubChem. 2-Bromo-5-(4-methyl-3-pyridinyl)-1,3,4-thiadiazole (Structural Analog Data). National Library of Medicine. [Link]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
